molecular formula C8H8INO B578738 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine CAS No. 1222533-89-2

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B578738
CAS No.: 1222533-89-2
M. Wt: 261.062
InChI Key: IFEMHUGKZZFBLA-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a valuable iodinated heterocyclic building block designed for advanced organic synthesis and drug discovery research. Compounds within the pyrano[3,2-c]pyridine family are recognized as physiologically active substructures, making them privileged scaffolds in medicinal chemistry . The iodine atom at the 8-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to create carbon-carbon bonds for constructing complex molecules . This reactivity is particularly valuable for generating diverse libraries of synthetic derivatives for biological activity screening . Researchers can leverage this compound to introduce the dihydropyranopyridine moiety into larger molecular architectures, exploring its potential in various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEMHUGKZZFBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2OC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673561
Record name 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
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Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-89-2
Record name 3,4-Dihydro-8-iodo-2H-pyrano[3,2-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
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Foundational & Exploratory

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Abstract

The pyrano[3,2-c]pyridine scaffold is a privileged heterocyclic system due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, serves as a crucial intermediate in medicinal chemistry, where the iodine atom acts as a versatile synthetic handle for the introduction of diverse functional groups via cross-coupling reactions. This guide provides a comprehensive, multi-technique approach to the definitive structural analysis of this key building block. We delve into the core principles and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Crystallography, and Computational Modeling, offering not just protocols, but the scientific rationale behind the analytical choices.

Introduction: The Significance of the Pyrano[3,2-c]pyridine Core

Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, fused ring systems containing nitrogen and oxygen are of paramount interest.[4] The pyranopyridine framework, which merges a pyran ring with a pyridine ring, is a prominent scaffold in drug discovery.[2] Derivatives have been investigated as potent Gram-negative bacterial efflux pump inhibitors and for their anticancer activities.[1][5][6]

The title compound, this compound, is of particular strategic importance. The dihydro-pyrano moiety imparts a specific three-dimensional conformation, while the aromatic pyridine ring governs electronic properties and potential interactions with biological targets. The iodine substituent at the 8-position is the key feature for synthetic chemists; it is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6]

Given its role as a foundational piece in complex molecule synthesis, unambiguous confirmation of its structure is not merely a formality but a critical prerequisite for successful drug development campaigns. This guide outlines the integrated analytical workflow required to achieve this certainty.

Overview of Synthesis and the Need for Analysis

The synthesis of pyrano[3,2-c]pyridine derivatives often involves multi-component reactions or cyclization strategies.[2][3] The introduction of the iodine atom can be achieved either by utilizing an iodinated precursor during the ring-forming steps or through direct electrophilic iodination of the pre-formed pyranopyridine ring system.[2] Both strategies carry the risk of forming regioisomers, making rigorous structural confirmation essential.

cluster_0 Generalized Synthetic Workflow Precursors Pyridine & Pyran Precursors Cyclization Ring Formation / Cyclization Precursors->Cyclization Multicomponent Reaction Core Pyrano[3,2-c]pyridine Core Cyclization->Core Iodination Electrophilic Iodination Core->Iodination e.g., I₂, Na₂CO₃ Target 8-Iodo-3,4-dihydro-2H- pyrano[3,2-c]pyridine Iodination->Target Analysis Full Structural Analysis Target->Analysis Structural Validation

Caption: Generalized workflow for synthesis and validation.

Core Methodologies for Structural Elucidation

A singular analytical technique is rarely sufficient for complete structural validation. A synergistic approach, combining several orthogonal methods, provides the highest degree of confidence.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry's primary role is to confirm the molecular weight and, by extension, the elemental formula of the synthesized compound. For halogenated molecules, MS provides unique clues. While chlorine and bromine have characteristic isotopic patterns (M+2 peaks), iodine is monoisotopic (¹²⁷I).[7][8] Therefore, we expect a single, clean molecular ion peak, which simplifies the spectrum but also places greater emphasis on high-resolution mass spectrometry (HRMS) to distinguish the target from potential impurities with the same nominal mass.

Experimental Protocol: High-Resolution EI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) equipped with an Electron Ionization (EI) source. EI is a hard ionization technique that induces reproducible fragmentation, providing a structural "fingerprint".[9]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

  • Analysis:

    • Identify the molecular ion peak (M⁺•).

    • Compare the experimentally determined exact mass with the theoretical mass calculated for the formula C₈H₈INO.

    • Analyze the major fragmentation peaks. Key expected fragments include the loss of the iodine radical (M-I) and cleavages within the dihydropyran ring.[9][10]

Data Presentation: Expected Mass Spectrometry Data

Ion SpeciesFormulaCalculated Exact Mass (m/z)Expected Observation
Molecular Ion [M]⁺• [C₈H₈INO]⁺• 260.9696 The primary ion observed, confirming the molecular weight.
Fragment [M-I]⁺ [C₈H₈NO]⁺134.0600A major fragment resulting from the loss of the iodine radical.
Fragment [M-C₃H₅O]⁺ [C₅H₃IN]⁺203.9332Resulting from a retro-Diels-Alder-type cleavage of the pyran ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon, confirming the substitution pattern and the integrity of the fused ring system.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region (6.5-8.5 ppm) will show the pyridine protons, while the aliphatic region (1.5-5.0 ppm) will contain the three CH₂ groups of the dihydropyran ring.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will reveal the number of unique carbon environments. The carbon atom bonded to iodine (C8) is expected to appear at a relatively upfield chemical shift (~90-100 ppm) due to the heavy atom effect.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, crucial for tracing the connectivity within the dihydropyran ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for piecing the fragments together, for example, by correlating the protons on the pyran ring to the carbons of the pyridine ring, confirming the fusion pattern.

cluster_1 2D NMR Logic Workflow H1 ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Final Validated Structure COSY->Structure Establish Spin Systems HSQC->Structure Assign Carbons HMBC->Structure Connect Fragments

Caption: Integrated workflow for 2D NMR structural elucidation.

Data Presentation: Predicted NMR Assignments (Note: Chemical shifts are estimates and can vary based on solvent and conditions.)

PositionPredicted ¹H Shift (ppm), Mult.Predicted ¹³C Shift (ppm)Key HMBC Correlations
H2~4.4 (t)~65C3, C4, C4a
H3~2.1 (m)~22C2, C4, C4a
H4~2.9 (t)~25C3, C4a, C5, C8b
H6~7.0 (d)~120C4a, C5, C7, C8
H7~7.8 (d)~150C5, C6, C8, C8a
C4a-~118H2, H4, H6
C5-~155H4, H6, H7
C8-~95H6, H7
C8a-~145H7
C8b-~158H4
X-ray Crystallography: The Definitive Proof

Expertise & Causality: While NMR provides the connectivity in solution, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure in the solid state. It confirms not only the constitution but also the conformation of the dihydropyran ring (e.g., half-chair) and reveals intermolecular interactions, such as potential halogen bonding involving the iodine atom, which can influence crystal packing and physical properties.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes), vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Computational Modeling: The Virtual Corroboration

Expertise & Causality: In silico methods, particularly Density Functional Theory (DFT), serve to complement and corroborate experimental findings.[13] By calculating the optimized low-energy geometry of the molecule, we can predict its conformational preferences. Furthermore, NMR chemical shifts can be calculated and compared with experimental values to add another layer of confidence to the assignments.[14] This is especially useful for resolving ambiguities in complex spectra.

Experimental Protocol: DFT Calculations

  • Model Building: Construct the 3D model of this compound.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p), with an appropriate effective core potential for iodine).

  • Frequency Calculation: Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.

  • NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to predict ¹H and ¹³C chemical shifts. These values can then be scaled and correlated with the experimental spectrum.

cluster_2 Computational Analysis Workflow Input Initial 3D Structure Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq Min Verified Energy Minimum Freq->Min No imaginary frequencies NMR_Calc NMR Chemical Shift Calculation (GIAO) Min->NMR_Calc Compare Correlate with Experimental Data NMR_Calc->Compare

Caption: Workflow for computational corroboration of structure.

Conclusion

References

  • Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13, 522-567. [Link]

  • Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry.
  • Nguyen, S. T., et al. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. National Institutes of Health. [Link]

  • Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]

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  • Srivastava, H. K., et al. (2010). Assessment of the putative binding conformation of a pyrazolopyridine class of inhibitors of MAPKAPK2 using computational studies. European Journal of Medicinal Chemistry, 45(1), 98-105. [Link]

  • Unknown Author. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). The general structure of pyranopyridine derivatives 287. ResearchGate. [Link]

  • Request PDF. (2025). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ResearchGate. [Link]

  • Martínez-Araya, C. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • Sayed, M., et al. (2023). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 19, 1318–1326. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1222533-89-2. ChemWhat. [Link]

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  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

  • Dotsenko, V. V., et al. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. MDPI. [Link]

  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S). [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

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  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. Its fused pyranopyridine core is a structural motif found in a variety of biologically active molecules. The presence of an iodine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block for creating libraries of novel compounds. Understanding the physicochemical properties of this molecule is fundamental to its application, influencing everything from reaction kinetics and formulation to its pharmacokinetic and pharmacodynamic behavior in biological systems.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust experimental methodologies and computational approaches required for their determination. By detailing these protocols, we offer a practical framework for researchers to characterize this and similar novel compounds.

Molecular Identity and Structure

A foundational aspect of understanding any chemical entity is confirming its structure and molecular weight. These initial characterization steps are crucial for verifying the identity and purity of a synthesized batch.

Predicted Physicochemical Properties

While experimental data is the gold standard, computational models provide valuable estimations of a compound's properties, aiding in initial assessment and experimental design.

PropertyPredicted Value
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
CAS Number 1222533-89-2
Experimental Determination of Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of an organic compound.[1][2][3][4]

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: Dissolve a small quantity of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample solution into the mass spectrometer. Electron ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing the loss of an electron to form a positive ion (molecular ion).[2][3]

  • Mass Analysis: The generated ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[1][4]

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (M+). The m/z value of this peak provides the molecular weight of the compound. For this compound, a prominent peak at or near m/z = 261 would be expected.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis Prep Dissolve Compound in Volatile Solvent Ionization Ionization (e.g., EI) Prep->Ionization Introduction Analyzer Mass Analyzer (Magnetic Field) Ionization->Analyzer Acceleration Detector Detection Analyzer->Detector Deflection Spectrum Generate Mass Spectrum Detector->Spectrum MW_Determination Identify Molecular Ion Peak (M+) to Determine MW Spectrum->MW_Determination

Caption: Workflow for Molecular Weight Determination.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules by providing detailed information about the connectivity and environment of atoms.[5][6][7]

Protocol: Structural Elucidation by NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[5][6]

  • Spectral Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns to identify the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Determine the number of unique carbon environments.

    • 2D NMR: Use correlation peaks in COSY, HSQC, and HMBC spectra to piece together the complete molecular structure.

For unambiguous three-dimensional structural information, single-crystal X-ray crystallography is the most powerful technique, though it requires the growth of high-quality crystals.[8][9][10][11]

Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8][11]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of reflections.[10]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the atomic positions can be determined and refined to generate a precise three-dimensional model of the molecule.[9]

Structural_Elucidation_Workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography NMR_Prep Dissolve in Deuterated Solvent NMR_Acquire Acquire 1D & 2D Spectra (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Prep->NMR_Acquire NMR_Interpret Interpret Spectra for Connectivity NMR_Acquire->NMR_Interpret End_NMR 2D Structure NMR_Interpret->End_NMR Xray_Crystal Grow Single Crystals Xray_Data Collect Diffraction Data Xray_Crystal->Xray_Data Xray_Solve Solve and Refine 3D Structure Xray_Data->Xray_Solve End_Xray 3D Structure Xray_Solve->End_Xray Start Start Start->NMR_Prep Start->Xray_Crystal Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep Add Excess Solid to Known Volume of Solvent Equilibrate Agitate at Constant Temperature (24-48h) Prep->Equilibrate Separate Separate Solid and Supernatant Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC) Separate->Analyze Result Equilibrium Solubility Analyze->Result

Sources

IUPAC name for C8H8INO fused pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nomenclature, Synthesis, and Applications of Fused Pyridine Systems: A Case Study on the C8H8INO Isomer Class

Abstract

Fused pyridine heterocycles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make them privileged scaffolds in drug design.[3] This guide provides a comprehensive technical overview of this important class of molecules, using a representative structure from the C8H8INO isomeric class, 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine , as a central case study. The molecular formula C8H8INO can correspond to a multitude of constitutional isomers and stereoisomers. This guide focuses on a synthetically accessible and medicinally relevant furopyridine structure to illustrate the principles of nomenclature, synthesis, and potential applications for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and discuss the potential of this scaffold in the broader context of drug discovery.

Introduction: The Significance of Fused Pyridine Scaffolds

The pyridine ring is a fundamental building block in both natural products and synthetic pharmaceuticals.[4] Its presence is recorded in 95 FDA-approved drugs, highlighting its importance in therapeutic design.[3] When a pyridine ring is fused to another heterocyclic system, the resulting bicyclic structure often exhibits enhanced biological activity and improved pharmacokinetic properties compared to its monocyclic counterparts.[5] These fused systems, such as furopyridines, thienopyridines, and imidazopyridines, offer a three-dimensional architecture that can be finely tuned to interact with specific biological targets, including enzymes and receptors involved in a wide range of diseases.[1][6]

The furopyridine core, in particular, is of significant interest. The fusion of a furan ring to a pyridine moiety creates a bioisostere of purines, which are fundamental to DNA and various metabolic processes. This mimicry allows furopyridine derivatives to act as antagonists or inhibitors in key biological pathways, leading to applications in oncology, virology, and inflammatory diseases.[5]

This guide will use 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine as a representative example to explore the technical intricacies of this molecular class. The introduction of an iodine atom provides a handle for further functionalization via cross-coupling reactions, while the methyl group and the dihydrofuropyran ring allow for the exploration of structure-activity relationships (SAR).

IUPAC Nomenclature and Structural Elucidation

The systematic naming of fused heterocyclic systems follows specific rules defined by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is critical for unambiguous scientific communication.

The name 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine is deconstructed as follows:

  • Base Component : The principal heterocyclic system with the highest precedence is chosen as the base component. According to IUPAC rules, pyridine has precedence over furan.[7][8]

  • Fused Component : The furan ring is considered the attached component and is denoted by the prefix "furo".

  • Fusion Locants : The letters in square brackets, [2,3-b], indicate how the two rings are fused. The furan ring is numbered 1 (O), 2, 3, 4, 5. The bond between atoms 2 and 3 of the furan is fused to the 'b' face of the pyridine ring (the bond between atoms 2 and 3).

  • Numbering : The entire fused system is renumbered starting from an atom adjacent to the bridgehead, giving the heteroatom of highest precedence the lowest possible number.

  • Saturation : The "2,3-dihydro" prefix indicates that the double bond in the furan ring between positions 2 and 3 has been saturated.

  • Substituents : The substituents are then named and numbered according to their position on the final fused ring system: "7-Iodo" and "6-methyl".

IUPAC_Nomenclature cluster_structure 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine cluster_rules Nomenclature Breakdown mol Base Base: Pyridine Fused Fused: Furo Fusion Fusion: [2,3-b] Saturation Saturation: 2,3-dihydro Substituents Substituents: 7-Iodo, 6-methyl

Caption: IUPAC nomenclature breakdown for the model compound.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of functionalized furopyridines requires a robust and flexible strategy that allows for the late-stage introduction of key functional groups. A plausible retrosynthetic pathway for 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine is outlined below.

Retrosynthesis Target Target Molecule (C8H8INO) 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine Intermediate1 Intermediate A 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine Target->Intermediate1 Electrophilic Iodination Intermediate2 Intermediate B 2-((6-Methylpyridin-2-yl)oxy)ethan-1-ol Intermediate1->Intermediate2 Intramolecular Cyclization (e.g., Pictet-Spengler analog) StartingMaterial Starting Material 2-Chloro-6-methylpyridine Intermediate2->StartingMaterial Nucleophilic Substitution (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis for the target fused pyridine.

This strategy relies on building the dihydrofuropyridine core first, followed by a regioselective iodination. This approach is advantageous as it avoids carrying the sensitive iodine substituent through multiple synthetic steps.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-((6-Methylpyridin-2-yl)oxy)ethan-1-ol (Intermediate B)

This step involves a Williamson ether synthesis, where the alkoxide of ethylene glycol displaces the chloride from 2-chloro-6-methylpyridine.

  • Principle : Sodium hydride (NaH) is a strong base that deprotonates one of the hydroxyl groups of ethylene glycol, forming a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride ion. The large excess of ethylene glycol minimizes the formation of the bis-ether byproduct.

  • Protocol :

    • To a stirred solution of ethylene glycol (10 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 2-chloro-6-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate B.

Step 2: Intramolecular Cyclization to 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine (Intermediate A)

This acid-catalyzed cyclization and dehydration reaction forms the fused bicyclic core.

  • Principle : A strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, protonates the hydroxyl group, converting it into a good leaving group (water). The pyridine nitrogen also gets protonated, further activating the ring towards electrophilic attack. The resulting carbocation is then attacked by an electron-rich carbon of the pyridine ring (position 3), leading to cyclization. A final dehydration step re-aromatizes the pyridine ring.

  • Protocol :

    • Add Intermediate B (1.0 equivalent) to polyphosphoric acid (10 equivalents by weight) at room temperature.

    • Heat the mixture to 120-140 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or 2M sodium hydroxide.

    • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield Intermediate A.

Step 3: Regioselective Iodination to 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine (Target Molecule)

The final step is the electrophilic iodination of the electron-rich furopyridine core.

  • Principle : The fused furopyridine ring is activated towards electrophilic aromatic substitution. The position of iodination is directed by the activating effect of the fused ring and the methyl group. N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine species (I+).

  • Protocol :

    • Dissolve Intermediate A (1.0 equivalent) in acetonitrile or dichloromethane in a flask protected from light.

    • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography or recrystallization to obtain the target molecule.

Physicochemical Properties and Structural Data

The predicted physicochemical properties of 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine are crucial for its application in drug development. These properties influence its solubility, permeability, and metabolic stability.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C8H8INODefines the elemental composition and molecular weight.
Molecular Weight 261.06 g/mol Influences diffusion and transport properties; generally within Lipinski's Rule of Five.
logP (Octanol/Water) ~2.5 - 3.0Indicates lipophilicity; affects membrane permeability and solubility.
pKa (Conjugate Acid) ~3.5 - 4.5The basicity of the pyridine nitrogen affects solubility in aqueous media and receptor binding.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 2 (N and O)Important for forming interactions with biological targets.
Polar Surface Area ~22.1 ŲAffects cell membrane permeability and oral bioavailability.

Note: These values are estimations based on the structure and may vary from experimental results.

Applications in Drug Discovery and Medicinal Chemistry

The 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine scaffold is a valuable starting point for the development of new therapeutic agents.

  • Scaffold for Library Synthesis : The iodine atom at the 7-position is a key functional handle for diversification. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This allows for the rapid generation of a library of analogs for SAR studies.[9]

  • Kinase Inhibitors : Many fused pyridine derivatives are known to be potent kinase inhibitors.[6] The furopyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents, one can achieve selectivity and potency for specific kinase targets implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents : The structural similarity to purine nucleosides suggests potential applications as antiviral or antimicrobial agents, where the compound could interfere with nucleic acid synthesis or other essential metabolic pathways.[10]

Applications cluster_apps Potential Therapeutic Areas Core C8H8INO Scaffold (7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine) Coupling Suzuki / Sonogashira Cross-Coupling Core->Coupling R-B(OH)2 or R-acetylene Library Diverse Chemical Library Coupling->Library Screening High-Throughput Screening Library->Screening Leads Lead Compounds Screening->Leads Kinase Kinase Inhibitors (Oncology) Leads->Kinase Antiviral Antiviral Agents Leads->Antiviral AntiInflammatory Anti-inflammatory Leads->AntiInflammatory

Caption: Drug discovery workflow starting from the C8H8INO scaffold.

Conclusion

While the molecular formula C8H8INO does not define a single molecule, by focusing on a representative fused pyridine structure, 7-Iodo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine , we can establish a comprehensive framework for understanding this class of compounds. The principles of IUPAC nomenclature, the strategic design of synthetic routes, and the potential for broad applications in medicinal chemistry underscore the importance of fused pyridine systems. The synthetic pathway and analytical data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of these versatile scaffolds. The continued exploration of such structures will undoubtedly lead to the discovery of novel and effective medicines.[1]

References

  • Title: Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery Source: JournalsPub URL
  • Source: PMC (PubMed Central)
  • Title: Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry Source: Life Chemicals URL
  • Title: Fused heterocyclic derivatives containing pyridine moieties.
  • Title: Diversely Functionalized Pyridine Ring-Fused Heterocycles and Their Anticancer Properties Source: ResearchGate URL
  • Title: TABLE D-IV Trivial Names for Heterocyclic systems Source: ACD/Labs URL
  • Title: Rule B-3.
  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL

Sources

A Technical Guide for Drug Development Professionals: Identifying and Validating Therapeutic Targets of Iodinated Pyranopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyranopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic introduction of an iodine atom can significantly enhance a molecule's therapeutic potential by modulating its pharmacokinetic profile, improving target binding affinity through halogen bonding, and providing a handle for radiolabeling or chemical probe synthesis. This guide provides an in-depth framework for researchers and drug development professionals to identify and validate the therapeutic targets of novel iodinated pyranopyridine compounds. We will delve into the rationale behind experimental strategies, provide detailed protocols for target deconvolution, and illustrate key workflows with data presentation and visualization tools.

Introduction: The Pyranopyridine Scaffold and the Rationale for Iodination

Pyranopyridine and its related fused heterocyclic systems, such as pyranopyrimidines, are cornerstones of drug discovery, demonstrating a remarkable diversity of biological effects.[3][4][5][6] These scaffolds have been successfully developed into agents with activities ranging from antimicrobial and anti-inflammatory to potent anticancer and antiviral therapies.[1][3][4] For instance, certain piperazine-substituted pyranopyridines have shown promising antiproliferative effects on various human cancer cell lines and activity against the Hepatitis B virus (HBV).[1] Other derivatives have been investigated as inhibitors of EGFR and VEGFR-2 kinases in cancer[7] and as efflux pump inhibitors to combat multidrug resistance in Gram-negative bacteria.[8][9][10][11]

Why Iodinate? The Strategic Advantage of Halogenation

The introduction of an iodine atom onto the pyranopyridine core is not a trivial modification. It is a deliberate design choice intended to confer specific, advantageous properties:

  • Enhanced Target Affinity: Iodine can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly increase binding affinity and specificity.

  • Modulated Pharmacokinetics: The lipophilicity introduced by iodine can alter the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially improving bioavailability and tissue penetration.

  • Metabolic Stability: Strategic placement of iodine can block sites of metabolic attack, increasing the compound's half-life.

  • Chemical Probe Development: The iodine atom serves as a versatile chemical handle. It can be converted into a photoreactive group for photo-affinity labeling or an alkyne for click chemistry, facilitating the covalent capture of protein targets.[12]

  • Radiolabeling: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) can be readily incorporated, enabling PET, SPECT, and autoradiography studies for in vivo imaging and biodistribution analysis.

Given this vast therapeutic landscape, a critical challenge arises when a novel iodinated pyranopyridine is developed through phenotypic screening: identifying its precise molecular target(s) to understand its mechanism of action.[13] This guide outlines a robust, multi-pronged approach to this "target deconvolution" process.

The Target Identification Funnel: From Hit to Validated Target

The process of identifying a drug's target is a systematic funneling process that begins with a broad, unbiased search and progressively narrows down to a specific, validated protein or pathway.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Mechanism of Action phenotypic_screen Phenotypic Screening Hit (e.g., Iodinated Pyranopyridine) target_id Target Identification Methods (Affinity Chromatography, CETSA-MS) phenotypic_screen->target_id putative_targets List of Putative Binding Proteins target_id->putative_targets engagement Target Engagement Assays (CETSA, DARTS) putative_targets->engagement validation Orthogonal Validation (Genetic, Biochemical) engagement->validation validated_target Validated Target validation->validated_target pathway Pathway Analysis & Functional Assays validated_target->pathway moa Mechanism of Action (MoA) Established pathway->moa

Caption: The Target Identification and Validation Funnel.

Phase 1: Unbiased Identification of Putative Targets

The initial goal is to cast a wide net to capture any protein that physically interacts with the iodinated pyranopyridine. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry (MS), is the gold standard for this purpose.[13][14]

Strategy 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture like a cell lysate.[15][16] Mass spectrometry then identifies the captured proteins.[13][14]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The point of attachment of the linker to the pyranopyridine is critical. Structure-activity relationship (SAR) data is used to identify a position on the molecule that can be modified without disrupting its biological activity.[15] A polyethylene glycol (PEG) linker is often chosen to distance the compound from the solid support (e.g., agarose beads), minimizing steric hindrance.[12][17]

  • Self-Validating Controls: To ensure the identified proteins are not simply "sticky" non-specific binders, a crucial control is included: a competition experiment. The lysate is pre-incubated with an excess of the free, non-immobilized iodinated pyranopyridine. A true binding partner will be saturated by the free compound and will therefore not be pulled down by the affinity matrix.

Detailed Protocol: AC-MS for Target Identification
  • Probe Synthesis:

    • Synthesize an analogue of the iodinated pyranopyridine with a linker (e.g., a terminal carboxylic acid or amine) at a non-critical position.

    • Covalently couple this analogue to activated sepharose or agarose beads.

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line sensitive to the compound) to high density.

    • Harvest and lyse the cells in a non-denaturing buffer (e.g., Tris-HCl with mild detergent like NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Test Sample: Incubate the cell lysate (~1-5 mg total protein) with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Negative Control 1 (Beads Only): Incubate lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix.

    • Negative Control 2 (Competition): Pre-incubate the lysate with a 100-fold molar excess of the free iodinated pyranopyridine for 1 hour before adding the compound-coupled beads.

  • Washing:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with a high concentration of the free compound.

  • Protein Identification by LC-MS/MS:

    • Run the eluted proteins on a short SDS-PAGE gel to separate them from residual bead components.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the proteins.

  • Data Analysis:

    • Compare the protein lists from the Test, Beads Only, and Competition samples. A high-confidence "hit" is a protein that is abundant in the Test sample but significantly reduced or absent in both control samples.

Strategy 2: Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[12][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free technique.[18][19][20][21]

The CETSA Principle: A protein's stability against heat-induced denaturation increases when it is bound to a ligand.[18][22] CETSA measures this change in thermal stability inside intact cells, providing direct evidence of target engagement in a physiological context.[20][21]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome start Treat intact cells with Vehicle or Iodinated Pyranopyridine heat Heat cell aliquots across a temperature gradient (e.g., 40-70°C) start->heat lyse Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation heat->lyse detect Quantify remaining soluble protein (Western Blot, ELISA, or Mass Spec) lyse->detect plot Plot % Soluble Protein vs. Temperature to generate melting curves detect->plot outcome A rightward shift in the melting curve for the drug-treated sample indicates target protein stabilization and binding.

Sources

A Technical Guide to Determining the Solubility of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of Solubility

In the landscape of drug discovery and chemical synthesis, understanding the solubility of a novel compound is a cornerstone of its development.[1] This guide is dedicated to a specific molecule of interest: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine . At the time of this writing, specific, publicly available experimental solubility data for this compound is scarce. Therefore, this document serves not as a mere repository of data, but as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical, step-by-step protocols necessary to determine the solubility of this compound in a range of organic solvents. As your Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring a robust and reproducible approach to this critical physicochemical parameter.

Core Concepts: Understanding the Molecule and its Expected Behavior

1.1. Structural Analysis of this compound

The structure of this compound (CAS#: 1222533-89-2) provides critical clues to its potential solubility.[2] The molecule is a heterocyclic compound featuring a fused pyran and pyridine ring system. Key structural features influencing its solubility include:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding, potentially enhancing solubility in polar solvents.[3]

  • The Iodo Group: The iodine atom at the 8-position is a large, polarizable halogen. This can lead to dipole-dipole interactions and van der Waals forces, influencing solubility in both polar and non-polar solvents.

  • The Dihydropyran Ring: This portion of the molecule is less polar than the pyridine ring and contributes to the overall size and shape of the compound.

1.2. Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. We can anticipate the following general trends for this compound:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions. DMSO is a common solvent for initial solubility screening in drug discovery.[4]

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor, suggesting moderate solubility.

  • Lower Solubility in Non-Polar Solvents: Solvents like hexanes and toluene, which primarily interact through weaker van der Waals forces, are expected to be poor solvents for this polar molecule.

Experimental Determination of Solubility: A Methodical Approach

This section provides detailed protocols for determining both qualitative and quantitative solubility. The choice of method will depend on the stage of research and the required precision.[5]

2.1. Qualitative Solubility Assessment

This is a rapid, preliminary screening method to classify the compound's solubility in a range of solvents.

Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate, small, clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of the test solvent.

  • Observation & Agitation: Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Visual Inspection: Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process up to a defined volume (e.g., 1 mL).

  • Classification: Classify the solubility based on the approximate amount of solvent required to dissolve the solid (see Table 1).

Table 1: Qualitative Solubility Classification

ClassificationApproximate Solvent Volume per mg of Solute
Very Soluble< 0.1 mL
Freely Soluble0.1 - 1.0 mL
Soluble1.0 - 3.0 mL
Sparingly Soluble3.0 - 10.0 mL
Slightly Soluble10.0 - 100 mL
Very Slightly Soluble100 - 1000 mL
Practically Insoluble> 1000 mL

2.2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The choice of temperature is important as solubility is temperature-dependent.

  • Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE). Be aware that filtration may lead to underestimation of solubility due to adsorption of the compound onto the filter material.[7]

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

2.3. High-Throughput Kinetic Solubility Screening

In early drug discovery, kinetic solubility is often measured to quickly assess a compound's dissolution rate.[5] This method typically involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer, but the principle can be adapted for organic solvents.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the organic solvents to be tested.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well and mix. The precipitation of the compound is then measured over time.

  • Analysis: The amount of dissolved compound can be quantified by various methods, including nephelometry (light scattering)[1], UV-Vis spectroscopy, or HPLC.

Data Interpretation and Reporting

3.1. Summarizing Solubility Data

Present the quantitative solubility data in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 2: Example of a Quantitative Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
...other solvents25Experimental ValueCalculated Value

3.2. Visualizing Experimental Workflows

G cluster_qualitative Qualitative Solubility Assessment qual_start Weigh Compound (1-5 mg) qual_add_solvent Add Solvent (0.1 mL increments) qual_start->qual_add_solvent qual_agitate Agitate (Vortex) qual_add_solvent->qual_agitate qual_observe Visual Inspection qual_agitate->qual_observe qual_dissolved Dissolved? qual_observe->qual_dissolved qual_dissolved->qual_add_solvent No qual_classify Classify Solubility qual_dissolved->qual_classify Yes qual_end End qual_classify->qual_end

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility (Shake-Flask) quant_start Add Excess Compound to Solvent quant_equilibrate Equilibrate (24-72h at constant T) quant_start->quant_equilibrate quant_separate Separate Phases (Centrifuge/Filter) quant_equilibrate->quant_separate quant_quantify Quantify Supernatant (e.g., HPLC) quant_separate->quant_quantify quant_calculate Calculate Solubility quant_quantify->quant_calculate quant_end End quant_calculate->quant_end

Caption: Workflow for Quantitative Shake-Flask Method.

Safety and Handling Considerations

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All experimental work should be conducted in a well-ventilated fume hood to minimize inhalation of solvent vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information.

Conclusion: A Pathway to Understanding

While direct solubility data for this compound may not be readily available, this guide provides a robust framework for its determination. By understanding the structural characteristics of the molecule and applying the detailed experimental protocols herein, researchers can confidently and accurately characterize this crucial physicochemical property. This foundational knowledge is essential for the successful advancement of this compound in any research and development pipeline.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • This compound CAS#: 1222533-89-2. (n.d.).
  • Pyridine. (n.d.). chemeurope.com.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrano[3,2-c]pyridine Scaffold

The fusion of pyran and pyridine rings to form the pyrano[3,2-c]pyridine core has garnered significant attention in medicinal chemistry.[1][2] These heterocyclic compounds exhibit a wide range of pharmacological properties, making them valuable scaffolds in drug discovery.[1] Research has demonstrated their potential as antibacterial, antifungal, and anticancer agents.[1] The structural versatility of the pyranopyridine system allows for extensive modification to enhance biological activity and optimize pharmacokinetic profiles.[1] Specifically, halogenated derivatives such as 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS #: 1222533-89-2) serve as crucial intermediates in the synthesis of more complex molecules with potential therapeutic applications.[3] The introduction of an iodine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key building block for synthetic and medicinal chemists. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and advancing its application in research and development.

Proposed Synthesis and Purification

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyranopyridine derivatives.[4] A common approach involves the construction of the fused ring system followed by a regioselective iodination step.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Synthesis of 3,4-dihydro-2H-pyrano[3,2-c]pyridine

A multi-component reaction (MCR) offers an efficient route to the pyrano[3,2-c]pyridine core.[5] This could involve the condensation of a suitable 1,3-dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst.

Step 2: Iodination of the Pyrano[3,2-c]pyridine Core

The introduction of iodine onto the pyridine ring can be achieved through electrophilic aromatic substitution.

  • Methodology:

    • Dissolve 3,4-dihydro-2H-pyrano[3,2-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow reagents 1,3-Dicarbonyl + Aldehyde + Amine pyranopyridine 3,4-dihydro-2H- pyrano[3,2-c]pyridine reagents->pyranopyridine Multicomponent Reaction iodination 8-Iodo-3,4-dihydro-2H- pyrano[3,2-c]pyridine pyranopyridine->iodination Iodination (NIS) purification Purified Product iodination->purification Column Chromatography

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. [6][7][8][9]Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. [8][9]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
1600 - 1580StrongC=N stretching (pyridine ring)
1480 - 1450StrongC=C stretching (pyridine ring)
1250 - 1200StrongC-O-C stretching (asymmetric)
1100 - 1050StrongC-O-C stretching (symmetric)
~ 800StrongC-I stretching
  • Interpretation: The IR spectrum is expected to show characteristic peaks for the aromatic C-H, aliphatic C-H, C=N, C=C, and C-O-C bonds. The presence of a strong absorption band around 800 cm⁻¹ would be indicative of the C-I bond.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [10][11][12][13][14]It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. [12][14]

m/zInterpretation
261.97[M]⁺ (Molecular ion)
262.97[M+1]⁺ (Isotope peak)
134.05[M - I]⁺
106.04[C₇H₆N]⁺
  • Interpretation:

    • The molecular ion peak ([M]⁺) is expected at an m/z of approximately 261.97, corresponding to the molecular weight of C₈H₈INO.

    • A prominent peak corresponding to the loss of an iodine atom ([M - I]⁺) would be a key fragmentation pathway.

    • Further fragmentation of the pyranopyridine ring would lead to other characteristic ions.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of this compound. For researchers and drug development professionals, this information is critical for ensuring the quality of synthetic intermediates and for the rational design of new chemical entities based on the versatile pyranopyridine scaffold. The detailed analysis of the predicted NMR, IR, and MS spectra offers a valuable reference point for experimental work and will facilitate the advancement of research programs utilizing this important building block.

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The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrano[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrano[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this privileged structural motif. We delve into the origins of its synthesis, tracing the progression from classical methodologies to the advent of highly efficient multicomponent reactions that dominate modern synthetic approaches. Furthermore, this guide illuminates the crucial role of natural product scaffolds in inspiring the development of these synthetic analogues and details the key biological activities that continue to drive research in this dynamic area of drug discovery.

Introduction: The Emergence of a Versatile Heterocycle

The fusion of a pyran ring with a pyridine nucleus gives rise to the pyrano[3,2-c]pyridine scaffold, a heterocyclic system of considerable interest in the field of medicinal chemistry. These compounds are recognized for their wide-ranging pharmacological properties, including potent antibacterial, antifungal, and anticancer activities.[1][2] The structural rigidity and defined three-dimensional arrangement of substituents afforded by this fused ring system provide an excellent platform for the design of targeted therapeutic agents. The inherent features of the pyran and pyridine rings, such as hydrogen bonding capabilities and the potential for π-π stacking interactions, contribute to their ability to effectively interact with biological targets.[3] This guide will provide a detailed chronicle of the discovery and synthetic evolution of the pyrano[3,2-c]pyridine core, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Historical Perspective: The Genesis of a Scaffold

While the pyrano[3,2-c]pyridine scaffold is a subject of intense modern research, its synthetic roots can be traced back to earlier explorations in heterocyclic chemistry. Although a definitive "first synthesis" of the core pyrano[3,2-c]pyridine structure is not prominently documented in early literature, the foundational chemical principles for its construction were laid through classical pyridine syntheses.

One of the earliest relevant examples in the broader context of fused pyranopyridines is the work on the related chromeno[3,2-c]pyridines. As early as 1955, methods were being developed for the cyclization of pyridyl phenyl ethers to construct this analogous fused system.[4] These early multi-step approaches, often requiring harsh conditions, were crucial in demonstrating the feasibility of annulating a pyran-like ring onto a pyridine core.

A significant milestone in the specific synthesis of the pyrano[3,2-c]pyridine system was reported in 1995 by Francesca Clerici and her colleagues. Their work detailed the synthesis of novel 2,5,7-trioxo-pyrano[3,2-c]pyridines through the intramolecular cyclization of functionalized 6-pyronylacetamides.[1] This research provided a clear and well-characterized route to a key derivative of the scaffold, opening the door for more extensive investigation into its chemistry and biological potential.

The following diagram illustrates the general concept of intramolecular cyclization leading to the pyrano[3,2-c]pyridine core, a strategy employed in these formative syntheses.

Caption: Intramolecular cyclization approach to the pyrano[3,2-c]pyridine scaffold.

The Influence of Nature: Bioactive Alkaloids as Inspiration

The development of synthetic heterocyclic scaffolds is often profoundly influenced by the structures of naturally occurring bioactive molecules. While direct examples of pyrano[3,2-c]pyridine alkaloids in nature are not widely reported, the structural motif is present in a variety of more complex alkaloid frameworks that have demonstrated significant biological activity.[5] For instance, the pyrano[3,2-c]pyridone and the related pyrano[3,2-c]quinolone cores are found in a number of alkaloids that exhibit diverse biological effects, including anticancer properties.[5][6]

The isolation and characterization of these natural products have provided a crucial impetus for synthetic chemists to develop methods for accessing the core pyrano[3,2-c]pyridine scaffold and its derivatives. The rationale is that by creating libraries of compounds based on this "privileged" natural product-like core, researchers can explore a wider chemical space and potentially discover novel therapeutic agents with improved potency and selectivity.

Evolution of Synthetic Methodologies

The synthesis of pyrano[3,2-c]pyridine derivatives has evolved significantly from the early, often arduous, multi-step procedures to the highly efficient and versatile methods employed today. This evolution reflects broader trends in organic synthesis towards greater efficiency, atom economy, and environmental compatibility.

Classical Approaches: Laying the Foundation

Early synthetic strategies often involved the construction of a substituted pyridine ring followed by the annulation of the pyran ring, or vice versa. These methods, while foundational, frequently suffered from limitations such as low overall yields, the need for harsh reaction conditions, and limited substrate scope.

A common classical approach involves the condensation of pre-formed substrates, such as the reaction of 2-aminomethyl-3-pyridinecarboxylic acids with various electrophiles.[1] These traditional cyclization methods remain a cornerstone of pyrano[3,2-c]pyridine synthesis, though they often require prolonged reaction times which can lead to the formation of byproducts.[1]

The Rise of Multicomponent Reactions (MCRs)

A paradigm shift in the synthesis of pyrano[3,2-c]pyridines came with the widespread adoption of multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.

A prevalent MCR strategy for the synthesis of 2-amino-4H-pyrano[3,2-c]pyridine-3-carbonitriles involves the condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative.[7][8] This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence.

The general workflow for a typical three-component synthesis of a pyrano[3,2-c]pyridine derivative is depicted below:

Caption: General workflow for the multicomponent synthesis of pyrano[3,2-c]pyridines.

Experimental Protocol: A Representative Multicomponent Synthesis [7]

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-6-methyl-2-pyridone (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (typically 10-20 mol%).

  • Reaction: Stir the reaction mixture at reflux for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the purified pyrano[3,2-c]pyridine derivative.

The causality behind this experimental design lies in the sequential nature of the domino reaction. The basic catalyst facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition with the enolate of the 4-hydroxy-2-pyridone. The final step is an intramolecular cyclization and dehydration to furnish the stable pyrano[3,2-c]pyridine ring system.

Modern Innovations: Microwave-Assisted and Green Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrano[3,2-c]pyridines. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[8] The use of environmentally benign solvents, or even solvent-free conditions, further enhances the green credentials of these synthetic routes.[8]

Biological Significance and Therapeutic Potential

The interest in pyrano[3,2-c]pyridine scaffolds is largely driven by the diverse biological activities of its derivatives. The following table summarizes some of the key reported therapeutic applications:

Biological ActivityTarget/Mechanism of ActionRepresentative DerivativesReference(s)
Anticancer Tubulin polymerization inhibition, VEGFR-2 inhibitionPyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones[5][6]
Antifungal Inhibition of sterol 14α-demethylase (CYP51)4H-pyrano[3,2-c]pyridine analogues[3]
Antibacterial Various, including inhibition of essential bacterial enzymesSubstituted pyrano[3,2-c]pyridines[1][2]
Anti-inflammatory Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Pyrano[3,2-c]quinoline analogues[6]

The following signaling pathway diagram illustrates the inhibition of the VEGFR-2 pathway, a key target for some anticancer pyrano[3,2-c]pyridine derivatives.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PCP Pyrano[3,2-c]pyridine Derivative PCP->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Tumor Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrano[3,2-c]pyridine derivatives.

Conclusion and Future Outlook

The journey of the pyrano[3,2-c]pyridine scaffold from its early synthetic explorations to its current status as a privileged structure in medicinal chemistry is a testament to the power of innovation in organic synthesis. The evolution from classical multi-step methods to elegant and efficient multicomponent reactions has enabled the rapid generation of diverse compound libraries for biological screening. The continued exploration of this versatile scaffold, driven by the inspiration of natural products and the power of modern synthetic methods, holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases. Future research will likely focus on the development of even more sustainable synthetic routes, the exploration of novel biological targets, and the optimization of lead compounds to create clinically viable drug candidates.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of the Pyrano[3,2-c]pyridine Scaffold

The fusion of pyran and pyridine rings to form the pyrano[3,2-c]pyridine scaffold has garnered significant attention in medicinal chemistry. These heterocyclic systems are structurally interesting and serve as crucial intermediates in the development of novel therapeutic agents, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a halogen, such as iodine, at a specific position on this scaffold, creates a versatile synthetic handle. The resulting 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a valuable building block, enabling further molecular elaboration through cross-coupling reactions to explore new chemical space in drug discovery programs.

This guide provides a comprehensive, two-part protocol for the synthesis of this compound, beginning with the construction of the core heterocyclic system followed by its regioselective iodination.

Overall Synthetic Workflow

The synthesis is approached in two distinct stages: first, the construction of the foundational 3,4-dihydro-2H-pyrano[3,2-c]pyridine ring system, and second, the selective introduction of an iodine atom at the C8 position through electrophilic aromatic substitution.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Iodination A Starting Materials (e.g., 4-piperidone derivative, malononitrile) B Multicomponent Reaction/ Cyclization A->B One-pot condensation C 3,4-dihydro-2H-pyrano[3,2-c]pyridine (Precursor) B->C Isolation & Purification D Precursor from Part 1 E Electrophilic Iodination D->E I2, Oxidizing Agent F This compound (Final Product) E->F Work-up & Purification

Figure 1: Overall two-part synthetic strategy.

Part 1: Synthesis of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine Precursor

Rationale and Method Selection

The construction of the pyrano[3,2-c]pyridine core can be efficiently achieved through a variety of synthetic methodologies, including multicomponent reactions (MCRs).[3] MCRs are highly convergent, offering atom economy and operational simplicity by combining three or more starting materials in a single pot to form a complex product.[1] For the synthesis of the unsubstituted dihydropyrano[3,2-c]pyridine, a variation of the Bignelli or Hantzsch reaction, adapted for this specific heterocyclic system, is a logical approach. This often involves the condensation of a β-ketoester equivalent, an aldehyde, and a source of ammonia or an enamine.

Detailed Experimental Protocol

This protocol describes a plausible multicomponent reaction to assemble the pyrano[3,2-c]pyridine core.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction Mixture Stirring: Stir the mixture at room temperature for 15 minutes until most of the solids have dissolved.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield 3,4-dihydro-2H-pyrano[3,2-c]pyridin-2-one as a crystalline solid.

Plausible Reaction Mechanism

The formation of the pyrano[3,2-c]pyridine ring system proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration.

G cluster_mech1 Mechanism of Precursor Formation Start Ethyl Acetoacetate + Malononitrile Intermediate1 Knoevenagel Condensation Product Start->Intermediate1 NH3 cat. Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 3,4-dihydro-2H-pyrano[3,2-c]pyridine (after tautomerization/dehydration) Intermediate3->Product Dehydration/ Aromatization

Figure 2: Key steps in the multicomponent reaction pathway.

Part 2: Regioselective Iodination

Rationale for Reagent Choice and Regioselectivity

The iodination of pyridine and its derivatives is an electrophilic aromatic substitution reaction. The pyridine ring is electron-deficient compared to benzene, making electrophilic substitution more challenging and requiring harsher conditions or activating groups.[4] Electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the C3 (or C5) position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate.[5]

In the 3,4-dihydro-2H-pyrano[3,2-c]pyridine system, the C6 and C8 positions of the pyridine ring are available for substitution. The C8 position is electronically analogous to the C3 position of pyridine, making it the most likely site for electrophilic attack. The reaction is typically carried out using molecular iodine in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species (I+).

Detailed Experimental Protocol
  • Dissolution: In a 100 mL round-bottom flask protected from light, dissolve 3,4-dihydro-2H-pyrano[3,2-c]pyridine (2.7 g, 0.02 mol) in 40 mL of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add molecular iodine (5.6 g, 0.022 mol).

  • Initiation: Slowly add 30% hydrogen peroxide (4 mL) dropwise to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and pour it carefully into 150 mL of a cold, saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Reaction Mechanism: Electrophilic Iodination

The reaction proceeds via the formation of an electrophilic iodine species which is then attacked by the electron-rich pyridine ring at the C8 position.

G cluster_mech2 Mechanism of Iodination Reagents I₂ + H₂O₂ Electrophile Electrophilic Iodine Species (I⁺) Reagents->Electrophile Oxidation SigmaComplex Sigma Complex (Attack at C8) Electrophile->SigmaComplex PyranoPyridine Precursor PyranoPyridine->SigmaComplex Electrophilic Attack FinalProduct 8-Iodo Product SigmaComplex->FinalProduct Deprotonation/ Rearomatization

Figure 3: Simplified mechanism of electrophilic iodination.

Quantitative Data Summary

ParameterPart 1: Precursor SynthesisPart 2: Iodination
Starting Material Ethyl acetoacetate, Malononitrile3,4-dihydro-2H-pyrano[3,2-c]pyridine
Key Reagents Ammonium acetateIodine, Hydrogen Peroxide
Solvent EthanolGlacial Acetic Acid
Temperature Reflux (~78 °C)60-70 °C
Reaction Time 6-8 hours4-6 hours
Typical Molar Ratio 1:1:2 (Ketoester:Nitrile:NH4OAc)1:1.1 (Precursor:Iodine)
Theoretical Yield ~20-25 g~5.2 g
Expected Yield 60-75%55-70%

Trustworthiness: A Self-Validating System

The identity and purity of the synthesized compounds at each stage must be rigorously confirmed to ensure the reliability of the protocol.

  • Thin Layer Chromatography (TLC): Used for real-time reaction monitoring to determine the point of completion and to assess the purity of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure of the precursor and the final iodinated product by the chemical shifts, integration, and coupling patterns of the protons. The introduction of iodine at the C8 position will result in the disappearance of a proton signal in the aromatic region of the spectrum.

    • ¹³C NMR: Will verify the number and types of carbon atoms in the molecule, further confirming the successful synthesis of the target structures.

  • Mass Spectrometry (MS): Will determine the molecular weight of the precursor and the final product. The mass spectrum of this compound will show a characteristic isotopic pattern for the presence of one iodine atom, providing definitive evidence of successful iodination.

  • High-Performance Liquid Chromatography (HPLC): To be used to determine the final purity of the this compound, which should ideally be >95% for use in subsequent drug development applications.

By employing this suite of analytical techniques, the synthesis becomes a self-validating process, ensuring that the material produced is verifiably the desired compound at a high degree of purity.

References

  • Jirandehi, H. F., & Mirzaiean, M. (n.d.). Synthesis of Pyrano[3,2-c]pyridines Derivatives. Asian Journal of Chemistry.

  • BenchChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid. Retrieved January 16, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved January 16, 2026, from

  • El-Sayed, N. N. E., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 13(45), 31633-31652.

  • Sharma, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S), 783-792.

  • Nagaraju, M., Saikrishna, C., & Krishnaiah, A. (2025). Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine: a mechanochemical approach. New Journal of Chemistry.

  • Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Retrieved January 16, 2026, from

  • González-Vera, J. A., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(23), 8567.

  • Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(4), 2906-2915.

  • Sharma, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.

  • Reddy, C. R., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16961-16964.

  • ResearchGate. (2025). Synthesis of Pyrano[3,2-c]pyridines Derivatives. Retrieved January 16, 2026, from

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved January 16, 2026, from

  • Klásek, A., et al. (2018). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 14, 2933-2940.

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved January 16, 2026, from

  • Nagaraju, M., Saikrishna, C., & Krishnaiah, A. (2025). Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine: a mechanochemical approach. RSC Publishing.

  • Kumar, D., et al. (2011). A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1][6][7]triazolo[4,3-a]pyridines via oxidation of 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazines and their antimicrobial evaluations. Organic and Medicinal Chemistry Letters, 1(1), 1.

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.

  • BenchChem. (n.d.). Technical Support Center: Strategies for Regioselective Pyridine Substitution. Retrieved January 16, 2026, from

Sources

Multi-Step Synthesis of Pyrano[3,2-c]pyridine Intermediates: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrano[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its rigid, fused-ring structure provides a unique three-dimensional architecture for interacting with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The functional versatility of this scaffold allows for extensive chemical modifications to optimize pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of the prevalent multi-step synthetic strategies for constructing pyrano[3,2-c]pyridine intermediates, with a focus on the underlying chemical principles, detailed experimental protocols, and data-driven insights for process optimization.

Strategic Approaches to the Pyrano[3,2-c]pyridine Core

The synthesis of the pyrano[3,2-c]pyridine ring system is most efficiently achieved through multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, procedural simplicity, and the rapid generation of molecular diversity from simple starting materials.[3] These one-pot reactions often proceed through a domino or cascade sequence, where the product of one reaction becomes the substrate for the next, obviating the need for isolating intermediates.

Key Synthetic Methodologies:
  • Domino Knoevenagel-Michael Addition-Cyclization: This is one of the most common and robust methods for constructing the pyrano[3,2-c]pyridine core. The reaction typically involves an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a suitable 4-hydroxypyridin-2(1H)-one derivative. The sequence is often catalyzed by a base.

  • Ugi Multi-Component Reaction: The isocyanide-based Ugi reaction provides a powerful alternative for generating highly substituted pyrano[3,2-c]pyridine analogues. This approach involves the reaction of an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, followed by a subsequent cyclization step.[4]

  • Microwave-Assisted Synthesis (MAS): The application of microwave irradiation has revolutionized the synthesis of these heterocycles, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[1][2] This is attributed to efficient and uniform heating, which can accelerate reaction rates and minimize the formation of side products.[1]

Below is a visual representation of a generalized synthetic workflow for the multi-component synthesis of pyrano[3,2-c]pyridine intermediates.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Cascade cluster_3 Process Output A Aromatic Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Malononitrile B->Knoevenagel C 4-Hydroxypyridin-2-one Derivative Michael Michael Addition C->Michael Catalyst Catalyst (e.g., Piperazine, DABCO) Catalyst->Knoevenagel Initiates Solvent Solvent (e.g., Ethanol, Water, or Solvent-free) Solvent->Knoevenagel Energy Energy Source (Conventional Heating or Microwave) Energy->Knoevenagel Knoevenagel->Michael Forms Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Forms Intermediate Product Pyrano[3,2-c]pyridine Intermediate Cyclization->Product Final Product Purification Purification (Recrystallization/Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Generalized workflow for the multi-component synthesis of pyrano[3,2-c]pyridines.

In-Depth Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The domino synthesis of pyrano[3,2-c]pyridines is a prime example of elegant reaction design.

The Domino Knoevenagel-Michael Addition-Cyclization Pathway

This pathway is typically initiated by a base, which serves to deprotonate the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde in a Knoevenagel condensation to form a benzylidenemalononitrile intermediate.

The subsequent step is a Michael addition , where the enolate of the 4-hydroxypyridin-2-one attacks the electron-deficient β-carbon of the benzylidenemalononitrile. The final step is an intramolecular cyclization followed by tautomerization to yield the stable aromatic pyrano[3,2-c]pyridine system. The choice of catalyst is crucial; mild bases like piperazine or DABCO are often preferred as they are effective in promoting the initial condensation without leading to unwanted side reactions, such as the self-condensation of the aldehyde.[5]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)₂ Aldehyde->Intermediate1 Malononitrile CH₂(CN)₂ Base1 Base Malononitrile->Base1 Deprotonation Base1->Aldehyde Nucleophilic Attack Intermediate2 Michael Adduct Intermediate1->Intermediate2 Pyridone 4-Hydroxypyridin-2-one Base2 Base Pyridone->Base2 Deprotonation Base2->Intermediate1 Nucleophilic Attack FinalProduct Pyrano[3,2-c]pyridine Intermediate2->FinalProduct Cyclization & Tautomerization

Sources

Application Notes & Protocols: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrano[3,2-c]pyridine Scaffold

The fusion of pyran and pyridine rings creates the pyrano[3,2-c]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potential as anticancer, antibacterial, and antifungal agents.[1][3] The strategic introduction of an iodine atom at the 8-position of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine core yields a highly versatile chemical intermediate. The carbon-iodine bond serves as a key synthetic handle, enabling a diverse range of functionalizations through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the scaffold, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS No. 1222533-89-2) is therefore not merely a building block but a gateway to novel molecular architectures with therapeutic potential.[4] Its utility lies in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Compound Identifier Value
IUPAC Name This compound
CAS Number 1222533-89-2[4]
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[5] The high reactivity of the C(sp²)-I bond facilitates a variety of transformations under relatively mild conditions. This modular approach is central to modern pharmaceutical development, allowing for the late-stage functionalization of complex molecules.[6]

Key Cross-Coupling Strategies:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is one of the most robust and widely used methods in drug discovery.[6][7]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes, providing access to acetylenic derivatives which are valuable for further transformations or as final products.[5][6]

  • Heck Coupling: Reaction with alkenes to form substituted olefinic products.[8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines, enabling the synthesis of arylamine derivatives.

The following sections will focus on providing a detailed, field-tested protocol for the Suzuki-Miyaura reaction, as it represents the most common and powerful application of this intermediate.

Experimental Protocols & Methodologies

General Workflow for Synthetic Diversification

The overall strategy involves using the iodo-intermediate as a central hub from which numerous derivatives can be synthesized and evaluated.

G cluster_0 Preparation of Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Product Libraries start Pyrano[3,2-c]pyridine Precursor inter This compound start->inter  Electrophilic  Iodination suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) inter->suzuki sonogashira Sonogashira (Terminal Alkynes) inter->sonogashira heck Heck (Alkenes) inter->heck prod_aryl 8-Aryl Derivatives suzuki->prod_aryl prod_alkyne 8-Alkynyl Derivatives sonogashira->prod_alkyne prod_alkene 8-Alkenyl Derivatives heck->prod_alkene

Caption: Synthetic workflow using the iodo-intermediate for diversification.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a robust method for coupling the title compound with a generic arylboronic acid. The conditions provided are a reliable starting point and can be optimized for specific substrates.

Rationale: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] The key steps are: (1) Oxidative Addition of the aryl iodide to Pd(0), (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Cycle cluster_labels pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add pd_complex2 R¹-Pd(II)L₂(R²) pd_complex R¹-Pd(II)L₂(I) oxid_add->pd_complex transmetal Transmetalation pd_complex->transmetal transmetal->pd_complex2 boronic R²-B(OH)₂ + Base reduct_elim Reductive Elimination pd_complex2->reduct_elim reduct_elim->pd0 product R¹-R² (Product) R¹-I (Intermediate) R¹-I (Intermediate) label_ri R¹ = Pyrano[3,2-c]pyridinyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)

  • Schlenk flask or sealed microwave vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Expertise Note: The choice of base is crucial. Carbonates are generally effective. For less reactive boronic acids, stronger bases like K₃PO₄ or organic bases may be required.[9]

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness Note: This step is self-validating. An incomplete purge will result in catalyst decomposition (observed as a black precipitate of palladium black) and a stalled reaction.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the iodo-intermediate.

    • Expertise Note: The solvent must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen, which can poison the catalyst.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

    • Expertise Note: Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes.[10]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 8-aryl-3,4-dihydro-2H-pyrano[3,2-c]pyridine product.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving aryl iodides, serving as a guide for optimization.

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield Range Reference/Analogy
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O10075-95%[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10080-98%[7]
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF9070-90%General Practice
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)Dioxane8065-85%[7]

Concluding Remarks

This compound is a high-value intermediate for constructing libraries of novel compounds for biological screening. Its utility is primarily demonstrated through robust and versatile palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid, authoritative foundation for scientists engaged in synthetic and medicinal chemistry, enabling the efficient and logical development of new chemical entities based on the privileged pyrano[3,2-c]pyridine scaffold.

References

  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Benchchem.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. MDPI.
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
  • This compound CAS#: 1222533-89-2.
  • WO2008077651A1 - Pyrido(3,2-d)pyrimidines useful for treating viral infections.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
  • Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst.
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
  • Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenyl
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.

Sources

The Strategic Application of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrano[3,2-c]pyridine Scaffold and the Power of the 8-Iodo Handle

The fusion of pyran and pyridine rings to form the pyrano[3,2-c]pyridine scaffold has emerged as a motif of significant interest in contemporary medicinal chemistry. This heterocyclic system is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer and antifungal properties.[1][2] The conformational rigidity of the bicyclic core, combined with the electronic properties of the embedded pyridine ring, provides a unique three-dimensional framework for interaction with biological targets.

Within this privileged scaffold, 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine stands out as a particularly valuable building block for drug discovery. The strategic placement of the iodine atom at the 8-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a crucial process in the optimization of lead compounds. The C-I bond is highly reactive towards oxidative addition to a palladium(0) center, making it an ideal partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Synthesis of the Key Building Block: this compound

While this compound is commercially available from several suppliers, an in-house synthesis may be desirable for large-scale applications or for the preparation of analogs. A plausible and efficient synthetic route involves the diazotization of the corresponding 8-amino precursor followed by a Sandmeyer-type iodination.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for the iodination of amino-pyridines.[3][4]

Reaction Scheme:

Synthesis_of_8_Iodo_pyranopyridine amine 3,4-dihydro-2H-pyrano[3,2-c]pyridin-8-amine product This compound amine->product reagents 1. NaNO2, H2SO4, H2O, 0-5 °C 2. KI, H2O

A plausible synthetic route to the target compound.

Materials:

  • 3,4-dihydro-2H-pyrano[3,2-c]pyridin-8-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 3,4-dihydro-2H-pyrano[3,2-c]pyridin-8-amine (1.0 eq) to a mixture of deionized water and concentrated sulfuric acid at 0-5 °C (ice bath).

    • Stir the mixture until a clear solution is obtained.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Vigorous gas evolution (N₂) will be observed.

    • Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 8-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties.[5]

Suzuki_Coupling_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 8-Iodo-pyranopyridine, Boronic Acid, Pd Catalyst, and Base in Solvent reaction Heat under Inert Atmosphere start->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify product 8-Aryl-pyranopyridine purify->product

General workflow for the Suzuki-Miyaura coupling.

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other iodo-pyridines.[5]

Materials:

  • This compound

  • Arylboronic acid or heteroarylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 8-aryl-3,4-dihydro-2H-pyrano[3,2-c]pyridine.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O906>90 (expected)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1008>85 (expected)
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DME/H₂O855>90 (expected)
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyranopyridines, which are valuable intermediates for further transformations or as final products.[6]

This protocol is a standard procedure for the Sonogashira coupling of aryl iodides.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 8-alkynyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine.

Table 2: Typical Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHFRT4>90 (expected)
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10i-Pr₂NHDMF506>85 (expected)
31-HeptynePd(PPh₃)₂Cl₂ (3)5Et₃NTHF403>90 (expected)
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 8-position.[8][9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-I(L_n) OxAdd->PdII_complex Ligand_exchange Ligand Exchange PdII_complex->Ligand_exchange Amine_complex Ar-Pd(II)-NHR'R''(L_n) Ligand_exchange->Amine_complex Red_elim Reductive Elimination Amine_complex->Red_elim Red_elim->Pd0 Regeneration Product Ar-NR'R'' Red_elim->Product Amine HNR'R'' ArylIodide Ar-I Base Base

Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on established procedures for the amination of aryl iodides.[10][11]

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 8-amino-3,4-dihydro-2H-pyrano[3,2-c]pyridine derivative.

Table 3: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10016>85 (expected)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11020>80 (expected)
3n-ButylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene9018>85 (expected)

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds in medicinal chemistry. Its strategic iodination provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The protocols detailed in this application note provide robust starting points for the synthesis and derivatization of this important scaffold, enabling the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. The ability to systematically modify the 8-position of the pyrano[3,2-c]pyridine core allows for the fine-tuning of physicochemical properties and biological activity, ultimately accelerating the drug discovery process.

References

  • Sharma, P., Dubey, A., Dwivedi, M. K., & Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-792.
  • Li, Y., et al. (2024). Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from a real, verifiable URL for this source.
  • Zhu, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2865.
  • Hošš, P., & Černý, M. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • BOJNSCI. (n.d.). This compound. Retrieved from a real, verifiable URL for this source.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Ellman, J. A., & Bergman, R. G. (2006). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 128(19), 6436–6448.
  • Majumdar, S., & Samanta, S. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Alagarsamy, V., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(11), 1737-1740.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective Iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: APN-HPY-IOD-2026-01A

Introduction: The Strategic Value of Iodinated Pyranopyridines

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry for their potential as therapeutic agents, including roles as efflux pump inhibitors which can help combat multidrug resistance in bacteria.[1][2] The strategic functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Iodination of this nucleus introduces a synthetically versatile handle. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the facile introduction of diverse chemical moieties.[3][4] This application note provides a detailed, field-proven protocol for the efficient and regioselective iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine, yielding a key intermediate for pharmaceutical research and development.

Mechanistic Rationale and Protocol Design

The iodination of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine ring system proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The inherent electron-rich nature of the pyridine ring, further activated by the fused dihydropyran ring, makes it susceptible to attack by a suitable electrophile.

Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

While molecular iodine (I₂) can be used, it often requires harsh oxidizing agents or strong acids to generate a sufficiently powerful electrophilic species ("I⁺").[5][6][7][8] Such conditions can be detrimental to sensitive functional groups and may lead to undesired side products.

This protocol employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a crystalline, easy-to-handle solid that provides a mild and efficient source of electrophilic iodine.[9][10] Its use avoids the need for strong oxidants and typically proceeds under gentle reaction conditions, ensuring high functional group tolerance and cleaner reaction profiles.[10]

Regioselectivity: The Directing Effects of the Heterocycle

The regiochemical outcome of the electrophilic attack is governed by the combined electronic effects of the pyridine nitrogen and the pyran oxygen. The lone pair of electrons on the pyridine nitrogen and the adjacent oxygen atom activates the aromatic ring towards electrophilic substitution. The iodination is predicted to occur at the C8 position, which is ortho to the pyridine nitrogen and electronically activated, leading to the formation of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine.[11]

Solvent and Temperature Considerations

A polar aprotic solvent is ideal for this transformation. Dichloromethane (DCM) is selected for its excellent solvating power for both the substrate and NIS, and its inertness under the reaction conditions. The reaction is initiated at 0 °C to moderate the initial rate of reaction and ensure high selectivity, then allowed to proceed at ambient temperature for completion.

Experimental Protocol: Synthesis of this compound

This protocol describes the iodination on a 1.0 mmol scale. The reaction can be scaled as needed with appropriate adjustments to reagent quantities and glassware.

Materials and Equipment
Reagents & MaterialsEquipment
3,4-dihydro-2H-pyrano[3,2-c]pyridine50 mL Round-bottom flask
N-Iodosuccinimide (NIS)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousArgon or Nitrogen gas inlet
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)Ice bath
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Flash chromatography system
Silica gel (for chromatography)TLC plates and developing chamber
Hexanes and Ethyl Acetate (for chromatography)Standard laboratory glassware
Step-by-Step Methodology
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyrano[3,2-c]pyridine (1.0 mmol, 135.2 mg).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (Argon or Nitrogen) until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add N-Iodosuccinimide (NIS) (1.1 mmol, 247.5 mg) to the cooled solution in small portions over 5 minutes. Causality Note: Portion-wise addition prevents a rapid exotherm and minimizes the formation of potential di-iodinated byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted NIS and iodine. Stir vigorously until the organic layer becomes colorless.

  • Aqueous Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate solution (to remove succinimide byproduct) and 15 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Reaction Parameters
ParameterSpecificationRationale
Starting Material 3,4-dihydro-2H-pyrano[3,2-c]pyridineHeterocyclic core for iodination.
Reagent N-Iodosuccinimide (NIS)Mild and selective electrophilic iodine source.[10][12]
Stoichiometry (NIS) 1.1 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, provides good solubility for reactants.
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity.
Reaction Time 2-4 hoursTypical duration for complete conversion.
Work-up Na₂S₂O₃, NaHCO₃, BrineRemoves excess reagents and byproducts for clean isolation.
Purification Silica Gel ChromatographyStandard method for isolating products of high purity.[13][14]

Visualization of Experimental Workflow

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Dissolve Pyranopyridine in Anhydrous DCM Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Cool Cool to 0 °C (Ice Bath) Inert->Cool Add_NIS Portion-wise Addition of NIS Cool->Add_NIS Initiate Reaction Stir Warm to RT Stir for 2-4h Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2S2O3 (aq) Monitor->Quench Reaction Complete Wash Wash with NaHCO3 (aq) & Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Chroma Flash Column Chromatography Dry->Chroma Crude Product Analyze Characterize Product (NMR, MS) Chroma->Analyze

Caption: Workflow for the iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine.

Safety and Handling

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored accordingly.

  • Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation of vapors. Handle as a potential carcinogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Stavber, S., & Zupan, M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Available from: [Link]

  • Stavber, S., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis. Available from: [Link]

  • Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available from: [Link]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • Science of Synthesis. (2023). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Available from: [Link]

  • Pharmaffiliates. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available from: [Link]

  • Semantic Scholar. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

  • Wu, X., et al. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

  • Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins. Available from: [Link]

  • Organic Reaction Data. Iodination - Common Conditions. Available from: [Link]

  • ChemWhat. This compound CAS#: 1222533-89-2. Available from: [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available from: [Link]

  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Available from: [Link]

  • Google Patents. US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]

  • ResearchGate. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Available from: [Link]

  • National Institutes of Health. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Available from: [Link]

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes by iodination or substitution. Available from: [Link]

  • National Institutes of Health. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • DSpace@MIT. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Available from: [Link]

  • National Institutes of Health. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Available from: [Link]

  • National Institutes of Health. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Available from: [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrano[3,2-c]pyridine Scaffold

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery.[1][2][3] Its unique three-dimensional structure and electronic properties make it a valuable building block for developing novel therapeutic agents targeting a wide range of biological targets.[2][4] Functionalization of this core structure is critical for modulating pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyranopyridine nucleus.[5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and offer insights into optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or its ester) with an organohalide.[5][6][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the carbon-iodine bond of this compound. This step forms a square planar Pd(II) intermediate.[5][8][9] The high reactivity of the C-I bond makes heteroaryl iodides excellent substrates for this initial step.[11][12]

  • Transmetalation: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium(II) center, displacing the halide. This is the transmetalation step, resulting in a new diorganopalladium(II) complex.[5][8] The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond in the product, 8-Aryl-3,4-dihydro-2H-pyrano[3,2-c]pyridine. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9][10]

Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_I [Pyr-Pd(II)L_n-I] OxAdd->PdII_I Transmetal Transmetalation PdII_I->Transmetal PdII_R [Pyr-Pd(II)L_n-R] Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-pyrano[3,2-c]pyridine (Pyr-Ar) RedElim->Product Forms Product PyrI 8-Iodo-pyrano[3,2-c]pyridine (Pyr-I) PyrI->OxAdd Substrate Boronic Ar-B(OH)₂ Boronic->Transmetal Coupling Partner Base Base Base->Transmetal Byproduct [X-B(OH)₂]⁻ + H₂O

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Representative Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercial SourceEnsure purity and dryness.
Arylboronic Acid≥97%Commercial SourceSubstrate dependent.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercial SourceA reliable catalyst for heteroaryl couplings.[13][14]
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceMust be finely powdered and dry.
1,4-DioxaneAnhydrousCommercial SourceUse a freshly opened bottle or distill.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Ethyl AcetateACS GradeCommercial SourceFor workup.
Brine (Saturated NaCl)N/AIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.05 equiv).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The base is crucial for the transmetalation step. Pd(dppf)Cl₂ is often effective for couplings involving electron-rich heteroaryl halides.[13]

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent volume should be sufficient to dissolve the reactants upon heating.

    • Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The water in the solvent mixture can aid in dissolving the base and facilitating the transmetalation step.[15]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-24 hours).

    • Rationale: Higher temperatures are often required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the inorganic salts and water-soluble byproducts.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Aryl-3,4-dihydro-2H-pyrano[3,2-c]pyridine.

    • Rationale: Chromatography is typically necessary to remove residual catalyst, ligand, and any side products.

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Poorly soluble base. 4. Sterically hindered boronic acid.1. Use a fresh batch of catalyst or a different palladium precatalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos).[15][16] 2. Ensure all glassware is oven-dried and solvents are properly degassed. 3. Use a different base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., Toluene/H₂O, DMF).[17] 4. Increase reaction temperature and/or time. Consider using a more active catalyst system.
Formation of Homocoupled Boronic Acid Product 1. Presence of oxygen. 2. High catalyst loading.1. Improve degassing procedure. 2. Decrease catalyst loading.
Protodeborylation of Boronic Acid 1. Presence of protic sources. 2. Prolonged reaction times at high temperatures.1. Use anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[15] 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Residual palladium catalyst. 2. Side products.1. Consider a post-workup treatment with a palladium scavenger. 2. Optimize reaction conditions to minimize side reactions. Explore different chromatography conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse library of novel compounds for evaluation in drug discovery programs. The protocol provided herein serves as a validated starting point, and the troubleshooting guide offers practical solutions to common challenges, empowering scientists to accelerate their research and development efforts.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Thomas, S. P. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Fairlamb, I. J. S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • OUCI. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Sci-Hub. Phosphane‐Free Palladium‐Catalyzed Carbonylative Suzuki Coupling Reaction of Aryl and Heteroaryl Iodides. [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]

  • Organic Chemistry Portal. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PubMed. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. [Link]

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][8]-Fused Indole Heterocycles. [Link]

  • ResearchGate. Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. [Link]

  • NIH. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • African Journal of Biomedical Research. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • ChemWhat. This compound CAS#: 1222533-89-2. [Link]

  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][8]-Fused Indole Heterocycles. [Link]

  • ResearchGate. A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]

  • MDPI. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. [Link]

Sources

Strategic Functionalization of the Pyranopyridine Core: A Guide for Medicinal Chemists and Organic Synthesis Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Introduction: The pyranopyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the features of a pyran and a pyridine ring, provides an excellent framework for developing novel therapeutic agents. The strategic introduction of various functional groups onto this core structure is a critical step in modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of established and emerging strategies for the functionalization of the pyranopyridine core, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Part 1: Foundational Principles of Pyranopyridine Reactivity

The reactivity of the pyranopyridine core is dictated by the electronic properties of both the pyran and pyridine rings. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated. Conversely, the pyran ring's oxygen atom influences the electron distribution and can participate in various transformations. Understanding this electronic landscape is paramount for designing effective functionalization strategies.

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the pyridine ring of the pyranopyridine core is generally challenging due to its electron-deficient nature. However, under forcing conditions or with activating groups present, reactions such as nitration and halogenation can be achieved. The regioselectivity of these reactions is often influenced by the position of the pyran ring fusion and any existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a good leaving group, such as a halogen, on the pyridine ring facilitates nucleophilic aromatic substitution. This is a powerful method for introducing a wide range of nucleophiles, including amines, thiols, and alkoxides, which are crucial for building structure-activity relationships (SAR).

C-H Functionalization:

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the pyranopyridine scaffold. Transition-metal-catalyzed reactions, particularly those employing palladium, rhodium, or iridium, enable the selective introduction of aryl, alkyl, and other functional groups at specific C-H bonds, often guided by a directing group.

Part 2: Key Functionalization Protocols and Methodologies

This section details step-by-step protocols for common and impactful functionalization reactions on the pyranopyridine core. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Halogenated Pyranopyridine

This protocol describes the coupling of a bromo-pyranopyridine derivative with an arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Rationale: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the catalytic cycle to proceed efficiently. The ligand stabilizes the palladium center and influences its reactivity, while the base is required for the transmetalation step.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-pyranopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as K₂CO₃ (2.0 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventYield (%)
1Phenylboronic acid5K₂CO₃Toluene/H₂O92
24-Methoxyphenylboronic acid5Cs₂CO₃Dioxane/H₂O88
33-Thienylboronic acid3K₃PO₄DME/H₂O95

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 cluster_2 Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition (R-X) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-R' Product (R-R') R-Pd(II)-R'(L2)->R-R' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Directed C-H Arylation of a Pyranopyridine

This protocol outlines a rhodium-catalyzed C-H arylation directed by a pyrimidyl group, showcasing a modern approach to forming C-C bonds with high regioselectivity.

Rationale: The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond, which is then cleaved and functionalized. This strategy avoids the need for pre-functionalization (e.g., halogenation) of the substrate.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine the pyranopyridine substrate bearing a directing group (1.0 equiv), the aryl halide (1.5 equiv), a rhodium catalyst such as [RhCp*Cl₂]₂ (2.5 mol %), and a silver salt co-catalyst like AgSbF₆ (10 mol %).

  • Solvent and Additive: Add a suitable solvent, such as 1,2-dichloroethane (DCE), and an additive, if required (e.g., a carboxylic acid like adamantane carboxylic acid).

  • Reaction Execution: Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for the required duration (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM). Concentrate the filtrate and purify the residue by flash column chromatography.

Diagram of a Directed C-H Functionalization Workflow:

CH_Functionalization_Workflow cluster_workflow Experimental Workflow Start Pyranopyridine with Directing Group (DG) Reagents Add Rh(III) catalyst, oxidant, and coupling partner Start->Reagents Reaction Heat under inert atmosphere Reagents->Reaction Purification Work-up and Column Chromatography Reaction->Purification Product C-H Functionalized Pyranopyridine Purification->Product

Application Notes and Protocols for the Synthesis of Pyrano[3,2-c]pyridine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrano[3,2-c]pyridine Scaffold

The fusion of pyran and pyridine rings to form the pyrano[3,2-c]pyridine scaffold has garnered considerable attention in medicinal chemistry. These heterocyclic compounds exhibit a broad spectrum of pharmacological activities, making them promising candidates in drug discovery and development. Research has highlighted their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][2][3] The structural versatility of the pyrano[3,2-c]pyridine core allows for extensive modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This application note provides a detailed guide to the synthesis of pyrano[3,2-c]pyridine conjugates, with a focus on efficient, one-pot, multi-component reaction strategies.

Underlying Synthetic Strategy: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. This approach is highly valued in medicinal chemistry for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[4] For the synthesis of pyrano[3,2-c]pyridines, MCRs offer a significant advantage over traditional multi-step methods, which often involve tedious purification of intermediates and lower overall yields.

The general mechanism for the multi-component synthesis of the pyrano[3,2-c]pyridine core often involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization. The choice of catalyst and reaction conditions plays a crucial role in driving the reaction towards the desired product with high efficiency.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the one-pot synthesis of pyrano[3,2-c]pyridine conjugates.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Starting Materials: - Aldehyde - Malononitrile - Active Methylene Compound - Catalyst reaction One-Pot Reaction (e.g., Reflux, Microwave) reagents->reaction Initiate Reaction workup Reaction Quenching & Product Isolation reaction->workup Reaction Completion purification Recrystallization or Column Chromatography workup->purification Crude Product analysis Characterization: - Melting Point - IR, NMR - Mass Spectrometry purification->analysis Pure Product Reaction_Scheme_1 start Aryl Aldehyde + Malononitrile + Ethyl Acetoacetate catalyst Piperazine Microwave (MW) Solvent-free start->catalyst product 2-Amino-4-aryl-5-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile catalyst->product

Caption: Reaction scheme for Protocol 1.

Materials and Equipment:
  • Aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Piperazine

  • Ethanol (for recrystallization)

  • Domestic or laboratory microwave oven

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Melting point apparatus

  • FTIR and NMR spectrometers

Step-by-Step Procedure:
  • Reactant Mixture Preparation: In a 10 mL round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and piperazine (0.1 mmol, 10 mol%).

  • Microwave Irradiation: Place the flask in the microwave oven and irradiate at a suitable power level (e.g., 300-500 W) for a short duration, typically 2-5 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane and ethyl acetate as the eluent).

  • Product Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solidified crude product is then triturated with a small amount of cold ethanol.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. For further purification, recrystallize the product from ethanol to obtain pure crystals.

  • Characterization: Determine the melting point of the purified product and characterize its structure using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. The characteristic peaks include a nitrile (CN) stretch around 2200 cm⁻¹ in the IR spectrum and the appearance of signals corresponding to the pyrano[3,2-c]pyridine core in the NMR spectra. [4]

Representative Data:
EntryAryl AldehydeTime (min)Yield (%)Melting Point (°C)
1Benzaldehyde392240-242
24-Chlorobenzaldehyde2.594235-237
34-Methoxybenzaldehyde488250-253

Data is representative and may vary based on specific experimental conditions.

Protocol 2: L-Proline-Catalyzed Synthesis of 4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones

This protocol describes a three-component reaction catalyzed by the organocatalyst L-proline, which is known for its efficiency, low cost, and environmental friendliness. [5]

Rationale for Method Selection:
  • L-Proline as an Organocatalyst: L-proline is a readily available and non-toxic amino acid that acts as a highly effective catalyst for various organic transformations, often proceeding through enamine-based mechanisms. [5]* Mild Reaction Conditions: This method typically proceeds under mild conditions (e.g., reflux in ethanol), making it suitable for a wide range of substrates.

  • High Yields and Easy Work-up: The protocol generally affords high yields of the desired products, and the work-up procedure is straightforward. [5]

Reaction Scheme:

Reaction_Scheme_2 start Aromatic Aldehyde + 4-Hydroxy-1-methylquinolin-2(1H)-one + Meldrum's Acid catalyst L-Proline Ethanol, Reflux start->catalyst product 4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione catalyst->product

Caption: Reaction scheme for Protocol 2.

Materials and Equipment:
  • Aromatic aldehyde

  • 4-Hydroxy-1-methylquinolin-2(1H)-one

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • L-proline

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure:
  • Reaction Setup: To a solution of the aromatic aldehyde (1 mmol) and 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol) in ethanol (10 mL) in a round-bottom flask, add Meldrum's acid (1.2 mmol) and L-proline (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at reflux temperature. Monitor the reaction by TLC until the starting materials are consumed.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure pyrano[3,2-c]quinolin-2,5(6H)-dione derivative.

  • Characterization: Analyze the purified product by determining its melting point and recording its spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or catalyst loading. For microwave synthesis, adjust the power and time.
Side product formationOptimize reaction temperature. A lower temperature may increase selectivity.
Loss of product during work-upEnsure the product has fully precipitated before filtration. Use minimal solvent for washing.
Impure Product Inefficient purificationRepeat recrystallization with a different solvent system. Consider column chromatography if recrystallization is ineffective.
Unreacted starting materialsEnsure accurate stoichiometry of reactants. Monitor the reaction to completion using TLC.

Conclusion

The synthesis of pyrano[3,2-c]pyridine conjugates via one-pot, multi-component reactions represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The protocols detailed in this application note, utilizing both microwave-assisted, solvent-free conditions and organocatalysis, offer researchers robust and environmentally conscious methods for the preparation of diverse libraries of pyrano[3,2-c]pyridine derivatives for further biological evaluation. The adaptability of these methods to a wide range of substrates underscores their utility in modern drug discovery programs.

References

  • Jirandehi, H. F., & Mirzaiean, M. (Year not specified). Synthesis of Pyrano[3,2-c]pyridines Derivatives.
  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S). [Link]

  • El-Sayed, N. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582. [Link]

  • (No authors listed). (2010). Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 20(3), 809-13. [Link]

  • (No authors listed). (2006). One-pot synthesis of pyrano[3,2-c]pyran derivatives catalyzed by KF/Al2O3. Journal of the Chinese Chemical Society, 53(3), 647-652. [Link]

  • (No authors listed). (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582. [Link]

  • (No authors listed). (2024). Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4 H-Pyrano[3,2- c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. Journal of Medicinal Chemistry, 67(10), 7954-7972. [Link]

  • (No authors listed). (2024). Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. Journal of Medicinal Chemistry, 67(10), 7954-7972. [Link]

  • Sharma, D., et al. (2024). A Review on Various Synthetic Routes of Pyrano[3,2-C]pyridine derivatives. African Journal of Biomedical Research, 27(6S).
  • (No authors listed). (Date not available). Synthesis of Pyrano[3,2-c]pyridines Derivatives. ResearchGate. [Link]

  • (No authors listed). (Date not available). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

  • (No authors listed). (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports. [Link]

  • (No authors listed). (Date not available). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Molecules. [Link]

  • (No authors listed). (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 4984. [Link]

  • (No authors listed). (Date not available). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules. [Link]

  • (No authors listed). (Date not available). Multicomponent mechanochemical synthesis. Chemical Society Reviews. [Link]

  • (No authors listed). (Date not available). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules. [Link]

  • (No authors listed). (Date not available). ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING LEMON PEEL POWDER AS A GREEN AND NATURAL CATALYST. Bibliomed. [Link]

  • (No authors listed). (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. ResearchGate. [Link]

  • (No authors listed). (2025). Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. Journal of Chemical Health Risks. [Link]

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Application Notes & Protocols: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

The 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold is a key pharmacophore in a new class of targeted anticancer agents. Its significance in oncology is highlighted by its incorporation into the structure of erdafitinib (JNJ-42756493), a potent, orally bioavailable pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[1][2] Erdafitinib is the first FGFR kinase inhibitor to receive FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma in patients with susceptible FGFR3 or FGFR2 genetic alterations.[3][4][5] This approval underscores the therapeutic potential of targeting the FGFR signaling pathway, which, when dysregulated, can drive tumor proliferation, survival, and angiogenesis.[6][7]

Genetic alterations in the FGFR family, including mutations, fusions, and amplifications, are implicated in the pathogenesis of various malignancies, notably urothelial carcinoma, cholangiocarcinoma, and non-small-cell lung cancer.[8][9][10][11] These alterations lead to constitutive activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[8][12] The this compound moiety in erdafitinib plays a crucial role in its high-affinity binding to the ATP-binding pocket of FGFRs, effectively inhibiting their kinase activity and blocking these oncogenic signals.[2][8]

These application notes provide a comprehensive guide for researchers investigating compounds containing the this compound core. The protocols detailed herein are designed to facilitate the preclinical evaluation of these agents, from initial biochemical and cell-based screening to in vivo efficacy studies.

Section 2: Mechanism of Action - Targeting the FGFR Signaling Pathway

Erdafitinib, and by extension other inhibitors based on the this compound scaffold, function as ATP-competitive inhibitors of FGFRs 1, 2, 3, and 4.[1][13] The binding of these inhibitors to the kinase domain prevents the autophosphorylation of the receptor, a critical step in its activation.[8][12] This blockade leads to the suppression of downstream signaling pathways, ultimately inhibiting the growth and proliferation of cancer cells that are dependent on FGFR signaling.[4]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Inactive) FGF->FGFR Binding FGFR_dimer FGFR Dimer (Active) FGFR->FGFR_dimer Dimerization & Autophosphorylation RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erdafitinib This compound (e.g., Erdafitinib) Erdafitinib->FGFR_dimer Inhibition

Caption: FGFR Signaling Pathway and Inhibition.

Section 3: Preclinical Evaluation Protocols

The preclinical assessment of novel anticancer agents is a multi-step process designed to characterize their potency, selectivity, and efficacy. The following protocols provide a framework for evaluating compounds based on the this compound scaffold.

Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in determining the direct inhibitory activity of a compound against its target kinase. These assays typically measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the inhibitor.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFRs.[14][15]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the recombinant FGFR kinase and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
Erdafitinib1.22.54.65.7

Data adapted from J&J Medical Connect.[1]

Cell-Based Assays

Cell-based assays are essential for confirming the on-target activity of an inhibitor in a more biologically relevant context and for assessing its effects on cell viability and proliferation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.[17]

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., RT112, KG-1 for FGFR mutations/fusions) and without (e.g., HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Determine the IC50 value as described in Protocol 1.

Protocol 3: Western Blot Analysis of FGFR Signaling

This protocol is used to confirm that the test compound inhibits the phosphorylation of FGFR and downstream signaling proteins like ERK.[12][18][19]

Materials:

  • Cancer cell lines with FGFR alterations

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

In Vivo Efficacy Studies

In vivo studies are critical for evaluating the antitumor activity of a compound in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[20][21][22][23]

Protocol 4: Patient-Derived Xenograft (PDX) Model

PDX models are considered more clinically relevant than cell line-derived xenografts as they better recapitulate the heterogeneity of the original tumor.[20][21][24]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Patient-derived tumor tissue with confirmed FGFR alterations

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant small fragments of the patient's tumor subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control orally, daily. The dose of erdafitinib used in preclinical models is typically in the range of 10-20 mg/kg.[2]

  • Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot).

  • Compare the tumor growth inhibition between the treatment and control groups.

Section 4: Data Interpretation and Troubleshooting

  • IC50 Values: A potent inhibitor will have a low nanomolar IC50 value in both biochemical and cell-based assays. Discrepancies between these values may indicate issues with cell permeability or off-target effects.

  • Western Blotting: A successful experiment will show a dose-dependent decrease in the phosphorylation of FGFR and ERK, with no significant change in the total protein levels.

  • In Vivo Studies: Significant tumor growth inhibition in the treatment group compared to the control group, with acceptable toxicity (e.g., less than 10-15% body weight loss), indicates a promising therapeutic candidate.

Section 5: Clinical Significance and Future Directions

The clinical success of erdafitinib has validated FGFR as a therapeutic target in urothelial carcinoma and has spurred the development of other FGFR inhibitors.[3][6][9][25] Real-world evidence continues to support the efficacy of erdafitinib in patients with FGFR-altered urothelial carcinoma.[26] Ongoing research is focused on overcoming acquired resistance to FGFR inhibitors, exploring combination therapies, and expanding their use to other cancer types with FGFR alterations.[27][28] The this compound scaffold remains a valuable starting point for the design of next-generation FGFR inhibitors with improved potency and selectivity.

References

  • Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform. (n.d.). Translational Cancer Research. Retrieved from [Link]

  • What is the mechanism of Erdafitinib? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved from [Link]

  • Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FGFR Inhibition in Urothelial Carcinoma. - UroToday. (2024, October 9). UroToday. Retrieved from [Link]

  • FGFR Inhibition in Urothelial Carcinoma - PubMed. (2024, September 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety and efficacy of FGFR inhibitors in urothelial carcinoma: A systematic review and meta-analysis. - ASCO Publications. (2025, February 18). American Society of Clinical Oncology. Retrieved from [Link]

  • Bladder Cancer PDX Models - Crown Bioscience. (n.d.). Crown Bioscience. Retrieved from [Link]

  • Animal Models in Bladder Cancer - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Clinical Trials Using Erdafitinib - NCI - National Cancer Institute. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - Frontiers. (2023, August 21). Frontiers. Retrieved from [Link]

  • Insights from animal models of bladder cancer: recent advances, challenges, and opportunities | Oncotarget. (2017, August 22). Oncotarget. Retrieved from [Link]

  • FGFR-Altered Urothelial Carcinoma: Resistance Mechanisms and Therapeutic Strategies. (2024, December 17). PubMed. Retrieved from [Link]

  • Mechanism of Action - BALVERSA™ (erdafitinib) HCP. (n.d.). Janssen. Retrieved from [Link]

  • BALVERSA - Mechanism of Action - J&J Medical Connect. (n.d.). Johnson & Johnson. Retrieved from [Link]

  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor - PubMed. (2017, March 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post. (2023, October 23). The ASCO Post. Retrieved from [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - NIH. (2023, December 10). National Institutes of Health. Retrieved from [Link]

  • Efficacy and safety of erdafitinib in adults with NSCLC and prespecified fibroblast growth factor receptor alterations in the phase 2 open-label, single-arm RAGNAR trial. | Journal of Clinical Oncology - ASCO Publications. (2024, May 29). American Society of Clinical Oncology. Retrieved from [Link]

  • FDA grants full approval to erdafitinib for FGFR3-positive urothelial carcinoma. (2024, January 19). Urology Times. Retrieved from [Link]

  • Erdafitinib for Solid Tumors (RAGNAR Trial) - withpower.com. (n.d.). Power. Retrieved from [Link]

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Human FGFR3 Reporter Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537) - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • (PDF) Overview of the clinical use of erdafitinib as a treatment option for the metastatic urothelial carcinoma: where do we stand - ResearchGate. (2020, October 6). ResearchGate. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC - PubMed Central. (2025, April 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PubMed Central. (2025, August 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Azure Biosystems. Retrieved from [Link]

  • IC50 Determination - edX. (n.d.). edX. Retrieved from [Link]

  • The physical basis of FGFR3 response to fgf1 and fgf2 - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Western blot analysis of small-scale expression of FGFR2 and FGFR3... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Western blots showing staining intensities for anti-FGFR3 antibodies... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors - AACR Journals. (n.d.). American Association for Cancer Research. Retrieved from [Link]

  • Clinical and Genomic Landscape of FGFR3-Altered Urothelial Carcinoma and Treatment Outcomes with Erdafitinib: A Real-World Experience - AACR Journals. (n.d.). American Association for Cancer Research. Retrieved from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound CAS#: 1222533-89-2 • ChemWhat. (n.d.). ChemWhat. Retrieved from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024, December 8). ResearchGate. Retrieved from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed. (2024, November 24). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The introduction of an iodine atom onto the pyranopyridine scaffold opens up a versatile handle for further functionalization through various cross-coupling reactions. However, the synthesis, particularly the iodination step, can be challenging. This guide aims to provide practical solutions to common issues encountered during the synthesis, ensuring a more efficient and reproducible workflow.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material (3,4-dihydro-2H-pyrano[3,2-c]pyridine).

  • Minimal or no formation of the desired product spot/peak.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inactive Iodinating Agent The iodinating reagent may have degraded over time. For instance, solutions of iodine monochloride can decompose, and N-Iodosuccinimide (NIS) can be sensitive to moisture and light.Action: Use a fresh bottle of the iodinating agent or test the activity of the current batch on a known, reactive substrate. For NIS, ensure it has been stored in a desiccator and protected from light.
Insufficient Activation Direct iodination with molecular iodine (I₂) often requires an activating agent (an oxidant) to generate a more electrophilic iodine species (e.g., I⁺). Without it, the electron-rich pyridine ring may not be sufficiently activated for electrophilic substitution.Action: If using I₂, add an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, or silver sulfate. The choice of oxidant can influence the reaction rate and should be optimized.[1]
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction. A solvent that is too polar might solvate the iodinating agent, reducing its reactivity. A non-polar solvent might not be sufficient to dissolve the starting material.Action: Acetonitrile, dichloromethane, and chloroform are commonly used for iodination reactions. If solubility is an issue, consider a co-solvent system. For reactions involving strong acids, ensure the solvent is stable under those conditions.
Low Reaction Temperature While some iodination reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.Action: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side reactions and decomposition.
Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Symptoms:

  • TLC plate shows multiple spots with similar Rf values to the expected product.

  • ¹H NMR spectrum of the crude product is complex, indicating a mixture of isomers.

  • LC-MS analysis reveals multiple peaks with the same mass as the desired product.

Potential Causes & Solutions:

The pyridine ring in 3,4-dihydro-2H-pyrano[3,2-c]pyridine has multiple positions susceptible to electrophilic substitution. The desired product is the 8-iodo isomer, but iodination can also occur at other positions, leading to a mixture of regioisomers.

Controlling Regioselectivity:

Factor Explanation Recommended Strategy
Choice of Iodinating Agent Sterically bulky iodinating agents may favor substitution at the less hindered position. The reactivity of the iodinating agent also plays a crucial role.Action: Experiment with different iodinating agents. N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid) can offer good regioselectivity. Iodine monochloride (ICl) is another option, but its high reactivity might lead to over-iodination.[1]
Reaction Temperature Higher temperatures can sometimes lead to a loss of regioselectivity as the reaction becomes less kinetically controlled.Action: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable product or to enhance kinetic selectivity.
Directing Groups The inherent electronic properties of the pyranopyridine ring direct the position of iodination. Computational modeling can sometimes predict the most likely site of substitution.Action: While modifying the starting material with directing groups is a more involved strategy, understanding the electron density of the pyridine ring is key. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the alpha and gamma positions.

Visualizing the Iodination Challenge:

G cluster_0 Iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine SM Starting Material (3,4-dihydro-2H-pyrano[3,2-c]pyridine) Product Desired Product (8-Iodo isomer) SM->Product Regioselective Iodination Isomer1 Other Iodo-isomers SM->Isomer1 Poor Regioselectivity DiIodo Di-iodinated Byproduct SM->DiIodo Over-iodination Iodo Iodinating Agent (e.g., NIS, ICl) Iodo->Product Iodo->Isomer1 Iodo->DiIodo

Caption: Potential outcomes of the iodination reaction.

Issue 3: Formation of Di-iodinated Byproduct

Symptoms:

  • A spot with a higher Rf value than the desired product is observed on the TLC plate.

  • LC-MS analysis shows a peak with a mass corresponding to the addition of two iodine atoms.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Excess Iodinating Agent Using a significant excess of the iodinating agent can lead to a second iodination event on the already mono-iodinated product.Action: Carefully control the stoichiometry of the iodinating agent. Start with 1.05-1.2 equivalents and monitor the reaction closely.[1] If di-iodination persists, reduce the equivalents further.
High Reactivity of the System The mono-iodinated product might still be sufficiently activated for a second electrophilic substitution, especially with highly reactive iodinating agents.Action: Use a less reactive iodinating agent. For example, if ICl leads to over-iodination, switch to NIS. Running the reaction at a lower temperature can also help to moderate the reactivity.
Prolonged Reaction Time Leaving the reaction to run for an extended period after the starting material has been consumed can increase the likelihood of side reactions, including di-iodination.Action: Monitor the reaction progress frequently by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.
Issue 4: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • The isolated product is an inseparable mixture of regioisomers.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Similar Polarity of Products The desired 8-iodo isomer and other regioisomers or the di-iodinated byproduct may have very similar polarities, making separation by standard silica gel chromatography challenging.Action:Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). • Alternative Chromatography: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Incomplete Reaction A significant amount of unreacted starting material can complicate purification.Action: Before attempting purification, ensure the reaction has gone to completion as much as possible by optimizing the reaction conditions as described in "Issue 1".

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The most direct precursor is 3,4-dihydro-2H-pyrano[3,2-c]pyridine. The synthesis of this starting material is a critical first step and its purity will directly impact the success of the iodination reaction. Several synthetic routes to pyranopyridine derivatives have been reported, and the choice of method may depend on the availability of starting materials and the desired scale of the reaction.[2]

Q2: Are there alternative iodinating agents I can use?

Yes, several iodinating agents can be employed. The choice will depend on the desired reactivity and selectivity.

  • N-Iodosuccinimide (NIS): Often used with an acid catalyst, it is a mild and effective iodinating agent.

  • Iodine Monochloride (ICl): A highly reactive agent that can lead to faster reaction times but may also result in over-iodination if not carefully controlled.[1]

  • Molecular Iodine (I₂): Typically requires an oxidizing agent to generate the active electrophile.

  • Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄): A milder and more selective iodinating reagent.

Q3: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the key safety precautions for this synthesis?

  • Iodinating agents can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Some reactions may generate pressure. Ensure the reaction vessel is appropriately vented.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Q5: I have successfully synthesized the 8-Iodo product. How should I store it?

This compound, like many iodo-aromatic compounds, should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.

Experimental Workflow Overview:

G cluster_0 Synthesis Workflow Start 1. Starting Material (3,4-dihydro-2H-pyrano[3,2-c]pyridine) Reaction 2. Iodination Reaction - Select Iodinating Agent - Optimize Conditions (Temp, Solvent, Time) Start->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification 5. Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis End Pure 8-Iodo Product Analysis->End

Caption: A typical workflow for the synthesis of this compound.

References

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. [https://www.researchgate.net/publication/381398289_A_Review_On_Various_Synthetic_Routes_Of_Pyrano32-C]
  • Benchchem. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. [https://www.benchchem.com/product/b103989]
  • Benchchem. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine - Preparation Methods. [https://www.benchchem.com/product/B103989]

Sources

Technical Support Center: Purification of Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of iodinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these valuable synthetic intermediates. Iodinated heterocycles are crucial building blocks in medicinal chemistry, largely due to the reactivity of the carbon-iodine bond in cross-coupling reactions.[1] However, this reactivity also contributes to their instability, making purification a non-trivial step. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and obtain your target compounds with high purity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of iodinated heterocycles in a question-and-answer format.

Chromatography Troubleshooting

Issue 1: My iodinated heterocycle is degrading on the silica gel column, leading to low yields and impure fractions. I observe a new, less polar spot on the TLC plate after letting it sit for a while.

  • Plausible Cause: The most likely cause is deiodination, where the iodine atom is cleaved from the heterocyclic ring. Silica gel is slightly acidic, and the Lewis acidic sites on its surface can promote the cleavage of the C-I bond, especially in electron-rich or acid-sensitive heterocycles.[2][3] This results in the formation of the corresponding non-iodinated heterocycle, which is typically less polar and appears as a new spot with a higher Rf value on a TLC plate.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3]

      • Protocol: Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your solvent system. This will compete with your compound for binding to the acidic sites on the silica.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.[2][4]

      • Alumina: Available in neutral, basic, or acidic forms. Basic or neutral alumina is often a good choice for purifying basic heterocycles like iodinated pyridines or imidazoles.[4]

      • Florisil: A magnesium silicate-based adsorbent that is milder and less acidic than silica gel.[4]

    • Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade.

      • Use flash chromatography with applied pressure to speed up the elution.

      • Choose a solvent system that gives your product an Rf value of around 0.3-0.4 for efficient elution.

Issue 2: My iodinated heterocycle is very non-polar and elutes with the solvent front, even in 100% hexane.

  • Plausible Cause: The overall polarity of your molecule is too low for effective separation on normal-phase silica gel.

  • Solutions:

    • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[2][5] In this system, the most polar compounds elute first. This is an excellent alternative for purifying non-polar compounds.

    • Silver Nitrate-Impregnated Silica Gel: For separating compounds with similar polarities but different degrees of unsaturation (e.g., separating an iodinated heterocycle from an alkene byproduct), silica gel impregnated with silver nitrate can be effective. The silver ions interact with π-systems, altering the retention of unsaturated compounds.[2]

Issue 3: My basic iodinated heterocycle (e.g., an iodinated pyridine or imidazole) is streaking badly on the TLC plate and column.

  • Plausible Cause: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.

  • Solutions:

    • Add a Basic Modifier: As with degradation, adding a small amount of triethylamine or ammonia to the eluent will improve the peak shape by competing with your basic compound for the acidic sites on the silica.[3]

    • Switch to Alumina: Basic or neutral alumina is often a better choice for the chromatography of basic compounds.[4]

Crystallization Troubleshooting

Issue 4: My iodinated heterocycle "oils out" instead of forming crystals during recrystallization.

  • Plausible Cause: The solution is likely supersaturated, or it has been cooled too quickly. The presence of impurities can also inhibit crystal formation.

  • Solutions:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules time to align into a crystal lattice.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: If the above methods fail, your compound may be too soluble in the chosen solvent. Try a different solvent or a co-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble).[6]

Work-up and Extraction Troubleshooting

Issue 5: I have an emulsion layer that won't separate during an aqueous work-up.

  • Plausible Cause: Vigorous shaking can lead to the formation of stable emulsions, especially if surfactant-like impurities are present.

  • Solutions:

    • Gentle Inversion: Instead of shaking the separatory funnel vigorously, gently invert it multiple times.

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer and can help to break the emulsion.[6]

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

Issue 6: How do I remove residual palladium catalyst from a Suzuki or other cross-coupling reaction used to synthesize my iodinated heterocycle?

  • Plausible Cause: Palladium catalysts can be difficult to remove completely by chromatography or crystallization alone.[7]

  • Solutions:

    • Scavenger Resins: These are solid-supported reagents with functional groups that chelate to the metal, allowing it to be filtered off.[8][9]

      • Thiol-functionalized silica: Highly effective at scavenging residual palladium.[8][10]

      • Procedure: After the reaction is complete and has been worked up, dissolve the crude product in a suitable solvent, add the scavenger resin, and stir for a few hours at room temperature. Then, filter off the resin and concentrate the filtrate.

    • Activated Carbon: Stirring the crude product with activated carbon can also help to adsorb residual palladium, although it may also adsorb some of your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a newly synthesized iodinated heterocycle?

A1: Flash column chromatography on silica gel is typically the first method to try due to its versatility and scalability. However, it is crucial to first assess the stability of your compound on a TLC plate. Spot your compound on a silica TLC plate, and then spot it again on the same plate after 30-60 minutes. If a new, less polar spot appears, your compound is likely degrading, and you should consider the troubleshooting steps outlined above, such as adding a basic modifier or using an alternative stationary phase.

Q2: My iodinated heterocycle is a basic compound. Can I use acid-base extraction to purify it?

A2: Yes, acid-base extraction is an excellent method for purifying basic iodinated heterocycles from neutral or acidic impurities.[11][12] The process involves dissolving your crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). Your basic heterocycle will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with 1M NaOH), and extract your purified compound back into an organic solvent.[13]

Q3: Are there any safety concerns specific to purifying iodinated compounds?

A3: While the iodinated heterocycles themselves have varying toxicities, a key consideration is the potential for the release of elemental iodine (I₂), which can occur if the compound degrades. Iodine is a hazardous substance, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All purification steps should be performed in a well-ventilated fume hood.

Q4: How can I remove colored impurities from my iodinated heterocycle?

A4: If the colored impurities are significantly more or less polar than your product, they can be separated by column chromatography. If they have similar polarity, recrystallization is often effective, as the impurities will ideally remain in the mother liquor. For stubborn colored impurities, you can try treating a solution of your crude product with a small amount of activated carbon, followed by filtration through Celite before proceeding with crystallization or chromatography. Be aware that this may lead to some loss of your desired product.

Part 3: Detailed Experimental Protocols & Visualizations

Protocol 1: Purification of an Acid-Sensitive Iodinated Heterocycle using Deactivated Silica Gel

Objective: To purify an iodinated heterocycle that shows signs of degradation on standard silica gel.

Materials:

  • Crude iodinated heterocycle

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (Et₃N)

  • Standard flash chromatography setup (column, flasks, etc.)

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Develop a suitable solvent system for your compound using TLC. A good target Rf is around 0.3. Prepare your chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate) and add 1% v/v triethylamine.

  • Column Packing: Pack a flash column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column using the triethylamine-containing eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iodinated heterocycle.

Protocol 2: Purification of a Basic Iodinated Heterocycle using Acid-Base Extraction

Objective: To separate a basic iodinated heterocycle (e.g., 3-fluoro-4-iodopyridine) from neutral byproducts.[14]

Materials:

  • Crude product containing the basic iodinated heterocycle

  • Dichloromethane (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake gently and allow the layers to separate. The protonated basic heterocycle will move to the aqueous layer.

  • Separation: Drain the lower organic layer (containing neutral impurities) and collect the upper aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the basified aqueous solution with three portions of dichloromethane. The now neutral basic heterocycle will move back into the organic layer.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified basic iodinated heterocycle.

Visualizations

Below are diagrams to help visualize key concepts and workflows in the purification of iodinated heterocycles.

Purification_Decision_Tree start Crude Iodinated Heterocycle tlc_stability Assess Stability on Silica TLC start->tlc_stability degrades Degradation Observed? tlc_stability->degrades deactivate_silica Use Deactivated Silica (e.g., +1% Et3N) degrades->deactivate_silica Yes normal_silica Use Standard Silica Gel Flash Chromatography degrades->normal_silica No basic_compound Is the Compound Basic? acid_base_extraction Consider Acid-Base Extraction for Bulk Purification basic_compound->acid_base_extraction Yes normal_silica_continue Proceed with Chromatography basic_compound->normal_silica_continue No alternative_stationary_phase Use Alternative Stationary Phase (Alumina, Florisil) deactivate_silica->alternative_stationary_phase Still Degrades pure_product Pure Product deactivate_silica->pure_product Success normal_silica->basic_compound normal_silica->pure_product Success alternative_stationary_phase->pure_product Success acid_base_extraction->pure_product Success Deiodination_Mechanism silanol Si-OH (Lewis Acidic Site) iodo_het Iodinated Heterocycle (R-I) protonated_complex Activated Complex [R-I---H-O-Si] iodo_het->protonated_complex Interaction deiodinated_product Deiodinated Product (R-H) protonated_complex->deiodinated_product C-I Bond Cleavage iodine_species Electrophilic Iodine ('I+') protonated_complex->iodine_species

Caption: Plausible mechanism of deiodination on silica gel.

References

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Wang, L., et al. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. RSC Advances, 11(54), 34267-34281. [Link]

  • Concellón, J. M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Organic Chemistry, 79(11), 5386-5392. [Link]

  • Mant, C. T., & Hodges, R. S. (1991). Alternative Mobile Phases for Enhanced Chromatographic Selectivity and Increased Sensitivity in Peptide Separations. Methods in Enzymology, 204, 3-13. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Jingwen, C. (2023). Are there alternatives for silica for column chromatography? ResearchGate. [Link]

  • Rochais, C., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7953. [Link]

  • Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(5), 641-645. [Link]

  • Kumar, D., & Punniyamurthy, T. (2013). Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)-Mediated Intramolecular Oxidative Cyclization. Current Organic Chemistry, 17(1), 46-67. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • University of Colorado Denver, Department of Chemistry. Acid-Base Extraction. [Link]

  • Aggarwal, T., et al. (2016). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 14(33), 7639-7653. [Link]

  • TREA. (1987). Process for preparing mono-iodinated aromatic compound. [Link]

  • Wirth, T. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 14, 2354-2362. [Link]

  • Lee, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 1. [Link]

  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • Wirth, T. (2019). Pseudocyclic Bis-N-Heterocycle-stabilized Iodanes – Synthesis, Characterization and Applications. ChemRxiv. [Link]

  • Leadbeater, N. E., & Schmink, J. R. (2009). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters, 11(21), 4874-4877. [Link]

  • Mugesh, G. (n.d.). Chemical. Mugesh Research Group, Indian Institute of Science. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Organic Chemistry Tutorials. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Potáček, M., et al. (2014). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 10, 1582-1589. [Link]

  • Li, Y., et al. (2009). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. The Journal of Physical Chemistry C, 113(45), 19514-19522. [Link]

  • Li, C.-J., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Communications, 7, 12699. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Mugesh, G. (2020). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 25(21), 5029. [Link]

  • Schweizer, S., et al. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 14, 2354-2362. [Link]

  • Google Patents. (1988).
  • ResearchGate. (2018). (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. [Link]

  • National Institutes of Health. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Google Patents. (2010).
  • National Institutes of Health. (2024). Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneouscatalyst for Suzuki–Miyaura coupling. [Link]

  • MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. [Link]

  • Google Patents. (2012).
  • Royal Society of Chemistry. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • ResearchGate. (2021). Stationary Phases for Thin-Layer Chromatography. [Link]

  • National Institutes of Health. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. [Link]

  • ACS Fall 2025. (2025). Identification of iodinated Imidazole disinfection by-products from iodide containing water during chlorination. [Link]

  • PubMed. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. [Link]

  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. [Link]

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Technical Support Center: Pyrano[3,2-c]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrano[3,2-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot common side reactions and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The pyrano[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with noted anticancer, anti-inflammatory, and antiviral properties.[1][2] The most common and efficient route to this heterocycle is through a one-pot, multi-component reaction (MCR), which combines simplicity with high atom economy.[3][4] However, the convergence of multiple reactive species in a single pot can also lead to competing reaction pathways and the formation of challenging side products that complicate purification and reduce yields.[4][5] This guide provides direct answers to common issues encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and efficient method for synthesizing the pyrano[3,2-c]pyridine core?

The most widely adopted strategy is a three-component reaction (MCR) involving an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and a 4-hydroxy-2-pyridone derivative.[6][7] This reaction is often catalyzed by a base, such as piperidine or triethylamine, and can be performed under conventional heating or accelerated using microwave irradiation for greener and faster synthesis.[3][8]

Q2: My reaction yields are consistently low. What are the first parameters I should check?

Low yields are a common issue stemming from several potential factors. Begin by verifying the purity of your starting materials, especially the aldehyde, which can oxidize over time. Next, evaluate your catalyst. Basic catalysts like triethylamine can be effective, but their concentration is critical; too much or too little can be detrimental.[7] Finally, consider the reaction time and temperature. Prolonged heating can lead to byproduct formation and degradation, while insufficient energy will result in incomplete conversion.[5] Microwave-assisted synthesis has been shown to significantly improve yields by reducing reaction times.[8]

Q3: My final product is very difficult to purify. What are the most likely impurities?

Difficulty in purification often points to the presence of side products with similar polarity to your target compound. The most common culprits are:

  • Open-chain intermediates: Resulting from incomplete cyclization.

  • Isomeric byproducts: Such as 1,6-naphthyridines, which can form under certain conditions.[5]

  • Michael adduct dimers: Formed from the self-condensation of reactive intermediates.

Careful optimization of reaction conditions is the best strategy to minimize the formation of these impurities from the outset.[4]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemical mechanisms and offering concrete solutions.

Problem 1: Formation of an Unexpected Isomeric Product

Q: My characterization data (¹H NMR, ¹³C NMR, MS) is inconsistent with the pyrano[3,2-c]pyridine structure. The mass is correct, but the spectral data suggests a different fused ring system, possibly a naphthyridine. Why did this happen and how can I fix it?

Expert Analysis: You have likely formed a 1,6-naphthyridine derivative. This is a classic side reaction in this synthesis, occurring when the reaction conditions favor annulation through the pyridine ring nitrogen instead of the 4-hydroxy oxygen. This typically happens when a source of ammonia, such as ammonium acetate, is used as both the catalyst and a reactant, leading to a competitive cyclization pathway.[5]

Mechanism of Competing Pathways:

The key divergence point occurs after the formation of the Michael adduct. The subsequent intramolecular cyclization can proceed via two routes:

  • O-Annulation (Desired): The hydroxyl group of the pyridone attacks the nitrile, which, after tautomerization, leads to the pyran ring of the pyrano[3,2-c]pyridine. This is favored by non-ammonia-based catalysts like piperidine or triethylamine.

  • N-Annulation (Side Reaction): If a reagent like ammonium acetate is present, it can facilitate a reaction pathway where the pyridine precursor effectively becomes an aminopyridine, leading to the pyridine ring nitrogen attacking the nitrile. This results in the formation of the isomeric 1,6-naphthyridine scaffold.[5]

Visualizing the Competing Pathways:

G cluster_start Initial Steps cluster_path1 Desired Pathway cluster_path2 Side Reaction Pathway Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Pyridone 4-OH-Pyridone Michael Michael Adduct Pyridone->Michael Knoevenagel->Michael O_Cyclization O-Annulation (Intramolecular Cyclization) Michael->O_Cyclization Base Catalyst (e.g., Piperidine) N_Cyclization N-Annulation (via Ammonia Source) Michael->N_Cyclization Ammonia Source (e.g., NH₄OAc) Product_Pyrano Pyrano[3,2-c]pyridine O_Cyclization->Product_Pyrano Product_Naphthyridine 1,6-Naphthyridine (Isomeric Impurity) N_Cyclization->Product_Naphthyridine

Caption: Competing cyclization pathways in pyrano[3,2-c]pyridine synthesis.

Recommended Solutions:

SolutionMechanism of ActionKey Considerations
1. Change Catalyst Replace ammonium acetate with an organic base like piperidine, triethylamine, or DBU.These bases promote the desired O-cyclization without providing a competing nitrogen nucleophile.[7]
2. Control Reaction Solvent Use a polar aprotic solvent like ethanol or DMF.Ethanol is often cited as a green and effective solvent for this transformation.[7]
3. Verify Pyridine Starting Material Ensure you are using a 4-hydroxy-2-pyridone and not an amino-substituted pyridine derivative.The starting material structure dictates the possible cyclization pathways.
Problem 2: Incomplete Reaction and Persistent Intermediates

Q: My reaction stalls, and I isolate a significant amount of an open-chain byproduct, which I believe is the Michael adduct. How can I drive the reaction to completion?

Expert Analysis: The final intramolecular cyclization (annulation) is often the rate-limiting step and can be sensitive to thermal and catalytic conditions. The accumulation of the Michael adduct intermediate indicates that the energy barrier for this final ring-closing step has not been overcome.

Troubleshooting Workflow:

G Start Problem: Incomplete Cyclization (Michael Adduct Remains) Check_Energy Increase Reaction Energy? Start->Check_Energy Increase_Temp Action: Increase Temperature or Extend Reaction Time Check_Energy->Increase_Temp Yes Check_Catalyst Optimize Catalyst? Check_Energy->Check_Catalyst No Use_MW Action: Switch to Microwave Synthesis Increase_Temp->Use_MW If conventional heating fails Result_Success Result: Complete Cyclization Increase_Temp->Result_Success Result_Fail Result: Degradation or No Change Increase_Temp->Result_Fail Use_MW->Result_Success Increase_Loading Action: Increase Catalyst Loading Check_Catalyst->Increase_Loading Yes Check_Catalyst->Result_Fail No Change_Catalyst Action: Screen Alternative (Stronger) Bases Increase_Loading->Change_Catalyst If no improvement Increase_Loading->Result_Success Change_Catalyst->Result_Success

Caption: Troubleshooting workflow for driving reaction completion.

Recommended Solutions:

SolutionMechanism of ActionKey Considerations
1. Employ Microwave Irradiation Microwave heating provides rapid and uniform energy transfer, often dramatically reducing reaction times from hours to minutes and efficiently overcoming the activation energy for cyclization.[3][8]This is the most highly recommended solution for both efficiency and yield improvement. It often minimizes side product formation.[5]
2. Increase Reaction Temperature Providing more thermal energy can help overcome the activation barrier for the intramolecular cyclization.Monitor the reaction closely for signs of degradation (darkening color). Do not exceed the decomposition temperature of your reactants/product.
3. Screen Different Catalysts A stronger base might be more effective at promoting the final deprotonation and cyclization steps.Consider screening catalysts like DBU or using an ionic liquid, which has been shown to mediate and promote this reaction effectively.[6]

Validated Experimental Protocols

Protocol 1: General MCR Synthesis of a Pyrano[3,2-c]pyridine Derivative

This protocol is adapted from methodologies described for the efficient synthesis of pyrano[3,2-c]pyridones and quinolones.[1][7]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-Hydroxy-6-methyl-2-pyridone (1.0 mmol)

  • Triethylamine (0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-6-methyl-2-pyridone (1.0 mmol).

  • Add ethanol (5 mL) to the flask to dissolve or suspend the reactants.

  • Add triethylamine (0.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will often precipitate from the solution. If not, the volume can be reduced under vacuum.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield the pure pyrano[3,2-c]pyridine derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Troubleshooting via Microwave-Assisted Synthesis

For reactions that are sluggish or produce side products under conventional heating, this microwave protocol offers a high-speed, high-yield alternative.[3][8]

Materials:

  • Same reactants as Protocol 1.

  • Microwave synthesis vial (10 mL) with a stir bar.

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 4-hydroxy-6-methyl-2-pyridone (1.0 mmol), and triethylamine (0.2 mmol) in the microwave synthesis vial.

  • Add ethanol (3-5 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Set the reaction parameters: Temperature at 100-120 °C, hold time of 5-15 minutes, and power of 100-200 W (parameters may need optimization).

  • After the irradiation is complete, cool the vial to room temperature (using the instrument's cooling system).

  • Process the resulting mixture as described in steps 6-9 of Protocol 1. The product often precipitates in high purity.

References
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research.
  • Jirandehi, H. F., & Mirzaiean, M. (n.d.).
  • Sharma, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
  • Al-Ostath, R., et al. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
  • Kamal, A., et al. (2010). Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.
  • Noolvi, M. N., et al. (2016). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Journal of the Korean Chemical Society. [Link]

  • Magedov, I. V., et al. (2018). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Future Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Optimizing Pyranopyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of pyranopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyranopyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, their synthesis, particularly the core cyclization step, can present numerous challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My approach is to not only offer solutions but to also provide the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

General Questions

Q1: My pyranopyridine cyclization reaction is resulting in a very low yield. What are the most common contributing factors?

Low yields in pyranopyridine synthesis are a frequent challenge and can often be attributed to several key factors. These include suboptimal reaction conditions, the purity of your starting materials, and the choice of catalyst. In many cases, particularly in one-pot multi-component reactions (MCRs), competing side reactions can consume starting materials, leading to a diminished yield of the desired product.[1] It is also crucial to ensure that the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions occurring during pyranopyridine synthesis?

The formation of multiple products often points towards competing reaction pathways. In the context of pyranopyridine synthesis, especially in MCRs, common side products can include Hantzsch-type 1,4-dihydropyridines, which can arise from the reaction of two equivalents of a β-ketoester with an aldehyde and an ammonia source.[2] Additionally, issues with regioselectivity, particularly when using unsymmetrical starting materials, can lead to a mixture of isomeric pyranopyridine products.[3] The specific nature of the side products will depend on your chosen synthetic route and reaction conditions.

Q3: How critical is the purity of my starting materials for a successful pyranopyridine synthesis?

The purity of your starting materials is paramount. Impurities can act as catalyst poisons, participate in unwanted side reactions, or complicate the purification of your final product. For instance, residual acid or base from a previous step can alter the pH of your reaction medium, potentially favoring an undesired reaction pathway. It is always recommended to purify your starting materials, for example, by recrystallization or column chromatography, before commencing the synthesis.

Troubleshooting Guides

This section is designed to provide a systematic approach to troubleshooting common problems encountered during pyranopyridine cyclization.

Issue 1: Low or No Product Formation

A low yield or complete failure of the reaction is a common frustration. This troubleshooting guide will walk you through a logical sequence of steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

Caption: A workflow for addressing the formation of multiple products.

In-depth Analysis and Solutions:

  • Characterization of Side Products:

    • Causality: Understanding the structure of the side products is the first step in devising a strategy to prevent their formation.

    • Actionable Advice: Isolate the major side products using preparative TLC or column chromatography and characterize them by NMR and mass spectrometry. [4][5]This will provide valuable clues about the competing reaction pathways.

  • Addressing Regioselectivity Issues:

    • Causality: In the synthesis of substituted pyranopyridines, particularly with unsymmetrical precursors, the formation of regioisomers can be a significant problem. [3][6]Steric and electronic effects of the substituents on the starting materials can influence the regiochemical outcome of the cyclization. [7][8][9][10] * Solution:

      • Modify Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. Experiment with different catalytic systems and solvents to see if the ratio of isomers can be altered.

      • Protecting Groups: In some cases, the use of protecting groups to block one reactive site can be an effective strategy to control regioselectivity.

  • Optimizing Reaction Conditions to Minimize Side Reactions:

    • Temperature: As mentioned previously, temperature can have a significant impact on the selectivity of a reaction. Lowering the temperature may favor the desired kinetic product over a thermodynamically more stable but undesired byproduct.

    • Catalyst: A more selective catalyst may be able to promote the desired reaction pathway while minimizing competing side reactions.

    • Stepwise Reagent Addition: In one-pot MCRs, adding the reagents in a specific order can sometimes prevent the formation of side products by favoring the formation of a key intermediate. [1]

  • Developing a Robust Purification Strategy:

    • Causality: Even with optimized reaction conditions, some impurities may be unavoidable. An effective purification strategy is therefore essential.

    • Solution:

      • Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina) to achieve optimal separation.

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.

      • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocols

The following protocols are provided as a starting point. Remember that optimization will likely be necessary for your specific substrates.

Protocol 1: General Procedure for a One-Pot Pyranopyridine Synthesis

This protocol is a generalized procedure for a three-component synthesis of a pyranopyridine derivative.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., a 4-hydroxy-2-pyridone derivative) (1.0 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the solvent (10 mL).

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Troubleshooting Low Yield by Catalyst Screening

Objective: To identify a more effective catalyst for the pyranopyridine cyclization.

Procedure:

  • Set up a parallel synthesis array with several small reaction vessels.

  • In each vessel, place the same amounts of your starting materials and solvent as in your original low-yielding reaction.

  • To each vessel, add a different catalyst (e.g., piperidine, triethylamine, DBU, L-proline, p-toluenesulfonic acid) at the same molar loading (e.g., 10 mol%). Include a no-catalyst control.

  • Run all reactions under the same conditions (temperature and time).

  • After the specified time, quench the reactions and analyze the crude reaction mixtures by a quantitative method such as HPLC or ¹H NMR with an internal standard to determine the yield of the desired product in each case.

Data Presentation:

CatalystLoading (mol%)Yield (%)
Piperidine1035
Triethylamine1045
DBU1065
L-proline1055
p-TSA1020
None0<5

This structured approach will allow you to quickly identify a more promising catalyst for your reaction.

Conclusion

The synthesis of pyranopyridines, while rewarding, often requires careful optimization and troubleshooting. By systematically evaluating the purity of your starting materials, reaction conditions, and catalyst, you can significantly improve your yields and minimize the formation of side products. Remember that a thorough understanding of the underlying reaction mechanism is your most powerful tool in overcoming synthetic challenges. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.

References

  • Ghaemi, F., et al. (2018). Immobilized Cu (II) Schiff base complex supported on Fe3O4 magnetic nanoparticles: a highly efficient and reusable new catalyst for the synthesis of pyranopyridine derivatives. Applied Organometallic Chemistry, 32(10), e4541.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridine-3-azo-p-dimethylaniline.
  • Pisal, A. D., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 8(3), 3085-3116.
  • Raghuvanshi, D. S., & Singh, K. N. (2010).
  • Shaabani, A., et al. (2013). Optimization of reaction conditions for the synthesis of pyrano[3,2-c]pyridone and pyrano[3,2-c]quinoline derivatives.
  • Heravi, M. M., et al. (2016). Silica supported phosphotungstic acid catalyzed one pot efficient synthesis of pyrazolopyranopyrimidine derivatives. Journal of the Serbian Chemical Society, 81(10), 1123-1131.
  • Atoyan, L. G., et al. (2020). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Chemistry of Heterocyclic Compounds, 56(1), 94-98.
  • BenchChem. (2025). Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis.
  • Al-Majidi, S. M. H., et al. (2024). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Diversity, 28(5), 3523-3555.
  • Sharma, P., et al. (2022). A sustainable hydrotrope-assisted multicomponent synthesis of pyrazolopyridines. Journal of the Indian Chemical Society, 99(11), 100762.
  • BenchChem. (2025). Troubleshooting common impurities in Pyridine-2,6-d2 spectra.
  • Fahim, A. M., et al. (2021). Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. Journal of Molecular Structure, 1225, 129111.
  • Ali, A. A., et al. (2022). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(19), 6563.
  • Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582.
  • BenchChem. (2025). A Comparative Guide to Catalytic Synthesis of 2,3-Dichloropyridine.
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Naik, D., et al. (2022). An efficient multicomponent synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives and evaluation of their α-amylase and α-glucosidase inhibitory activity. Journal of the Iranian Chemical Society, 19(11), 4749-4760.
  • Zhai, H., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3055.
  • Sayyed, M. A., et al. (2024). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Molecular Diversity, 28(5), 3557-3604.
  • van der Veen, L. A., et al. (2018). Regioselective synthesis of 2,4,6-triaminopyridines. Tetrahedron Letters, 59(3), 249-252.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Baltrusyte, I., et al. (2021). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 22(19), 10475.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • BenchChem. (2025). Characterization of 4-Azidopyridine: A Comparative Guide to NMR and Mass Spectrometry Analysis.
  • Wu, G., et al. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 35(17), 3016-3023.
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  • Alimoradi, H., et al. (2017). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 16(4), 1496-1506.
  • Khlebnikov, A. I., et al. (2020). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Chemical Papers, 74(12), 4381-4408.
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Technical Support Center: 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS: 1222533-89-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Handling, and Reaction Troubleshooting

Welcome to the technical support guide for 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Given its unique structure—combining a pyridine ring, a dihydropyran moiety, and a reactive iodine substituent—users may encounter specific challenges related to its stability and reactivity. This guide provides in-depth, field-proven insights into proper handling, storage, and troubleshooting of common experimental issues, particularly in palladium-catalyzed cross-coupling reactions.

Section 1: FAQs - Storage, Handling, and Stability

This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A: Proper storage is critical to maintain the integrity of the compound. Organo-iodides, especially those on electron-rich or complex heterocyclic systems, can be sensitive to light, heat, and air.

  • Expert Insight: The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of only about 57.6 kcal/mol for a methyl C-I bond.[1] This inherent weakness makes the compound susceptible to degradation.

  • Recommended Protocol:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

    • Temperature: Keep in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

    • Light: Store in an amber or opaque vial to protect from light, which can induce homolytic cleavage of the C-I bond.[2][3]

    • Container: Use a tightly sealed container with a secure cap (e.g., a vial with a PTFE-lined cap) to prevent exposure to moisture and air.[2][4]

Q2: My solid sample has developed a yellow or brownish tint over time. Is it still usable?

A: A change in color from white/off-white to yellow or brown is a common visual indicator of decomposition. This is often due to the formation of elemental iodine (I₂) as a result of C-I bond cleavage.[1]

  • Causality: This degradation can be initiated by exposure to light, air (oxidation), or trace acid/base contaminants.

  • Recommendation: While a slight discoloration may not render the material completely unusable for all applications, its purity is compromised.

    • Purity Check: Before use, it is essential to assess the purity of the discolored material. See Protocol 1 for a detailed method using ¹H NMR and LC-MS.

    • Impact on Reactions: Using degraded material can lead to lower yields, inconsistent results, and the formation of difficult-to-remove byproducts (e.g., the de-iodinated parent compound, 3,4-dihydro-2H-pyrano[3,2-c]pyridine). For sensitive reactions like palladium-catalyzed couplings, using freshly purified or high-purity material is strongly advised.

Q3: What are the key safety precautions for handling this iodo-pyridine derivative?

A: While specific toxicity data for this exact molecule is limited, its structure warrants careful handling based on the properties of its constituent parts (pyridine, organo-iodide).

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Inhalation/Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

  • Waste Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.[5]

Section 2: Troubleshooting Guide for Synthetic Applications

The primary synthetic utility of this compound is as an electrophile in cross-coupling reactions. The following Q&A guide addresses the most common failures in this context.

Focus Area: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Issue 1: My cross-coupling reaction shows low or no conversion of the starting material.

  • Q: I suspect my starting material is degrading under the reaction conditions. How can I confirm and prevent this?

    • A: Dehalogenation (loss of iodine) is a known side reaction for iodo-heterocycles, particularly under basic or reductive conditions.

      • Mechanism: Trace impurities, thermal instability, or interaction with the palladium catalyst can lead to premature cleavage of the C-I bond, resulting in the formation of the unreactive de-iodinated pyranopyridine.

      • Troubleshooting Steps:

        • Confirm Purity: First, re-verify the purity of your starting material using the method in Protocol 1 .

        • Lower Temperature: If the reaction allows, attempt the coupling at a lower temperature to minimize thermal decomposition.

        • Screen Bases: Some strong bases can promote dehalogenation. If using a very strong base (e.g., alkoxides), consider screening milder inorganic bases like K₃PO₄ or Cs₂CO₃.

        • Ligand Choice: In some cases, a highly electron-rich ligand on the palladium can favor premature reductive dehalogenation.

  • Q: My reaction stalls after a short time. Could the pyridine nitrogen be poisoning my catalyst?

    • A: Yes, this is a highly probable cause. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation. [6][7]

      • Causality: This coordination occupies a site on the palladium that is necessary for the catalytic cycle (e.g., for oxidative addition), effectively "poisoning" the catalyst.[8] This is a well-documented issue for nitrogen-containing heterocycles.[7][9]

      • Troubleshooting Steps:

        • Ligand Selection: The most effective solution is often to use bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6] The steric bulk of these ligands can disfavor the binding of the pyridine nitrogen while still promoting the desired catalytic steps.

        • Catalyst Pre-catalyst Choice: Using modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) can be more effective than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂, as they are designed for greater stability and activity in challenging couplings.[9]

        • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this should be a last resort.

Issue 2: My reaction is messy, with significant byproduct formation.

  • Q: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What causes this and how can I minimize it?

    • A: This is known as boronic acid homocoupling, a common side reaction in Suzuki couplings.

      • Mechanism: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the undesired homocoupled product.[10]

      • Troubleshooting Steps:

        • Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

        • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use flame-dried or oven-dried glassware.

        • Reagent Purity: Use high-purity boronic acid. Some impurities can accelerate homocoupling.

Section 3: Protocols and Workflows

Protocol 1: Assessing the Purity and Stability of Starting Material

This protocol provides a self-validating system to ensure the quality of your this compound before use.

Objective: To quantify the purity of the iodo-pyridine and detect the presence of the de-iodinated impurity.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound.

    • Dissolve the sample in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃ or DMSO-d₆).

    • Add a known quantity of an internal standard with a sharp, well-resolved singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (a D1 of 30 seconds is generally safe).

    • Analysis:

      • Integrate the signal corresponding to a unique proton on the iodo-pyridine against the known integral of the internal standard to determine the absolute purity.

      • Carefully inspect the aromatic region for signals corresponding to the de-iodinated analog (3,4-dihydro-2H-pyrano[3,2-c]pyridine). The proton at the C8 position will appear as a new signal, likely coupled to the adjacent proton, replacing the absence of a signal in the iodo-compound.

  • LC-MS Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using a standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

    • Analysis:

      • The iodo-compound and the de-iodinated impurity should have different retention times.

      • Confirm the identity of each peak by its mass-to-charge ratio (m/z).

        • This compound: Expected [M+H]⁺ ≈ 262.0

        • 3,4-dihydro-2H-pyrano[3,2-c]pyridine: Expected [M+H]⁺ ≈ 136.1

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate the common issues discussed in Section 2.

Objective: To perform a robust Suzuki-Miyaura coupling reaction.

Methodology:

  • Glassware and Atmosphere Setup:

    • Thoroughly flame-dry or oven-dry all glassware (reaction flask, condenser) and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Use anhydrous, sparged solvent (e.g., Dioxane, Toluene, or DMF).

    • Use a finely ground, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃).

  • Reaction Assembly:

    • To the reaction flask under positive inert gas pressure, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium pre-catalyst (e.g., SPhos Pd G4, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 4: Visual Guides & Workflows

Diagram 1: Potential Degradation Pathways

A This compound (Starting Material) B De-iodination Product (3,4-dihydro-2H-pyrano[3,2-c]pyridine) A->B Light (hν) Heat (Δ) Reductive Conditions C Oxidative Products (e.g., Pyridinone species) A->C Air (O₂) Oxidants D Elemental Iodine (I₂) (Visible as discoloration) A->D C-I Bond Cleavage

Caption: Key degradation pathways for the iodo-pyridine starting material.

Diagram 2: Troubleshooting Workflow for Suzuki Coupling

start Low or No Conversion q1 Is Starting Material Pure? start->q1 sol1 Re-purify or use new batch. (See Protocol 1) q1->sol1 No q2 Reaction rigorously degassed? Inert atmosphere maintained? q1->q2 Yes sol2 Improve degassing procedure. Use flame-dried glassware. q2->sol2 No q3 Is catalyst/ligand appropriate for a pyridine substrate? q2->q3 Yes sol3 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Use modern pre-catalyst. q3->sol3 No q4 Is base anhydrous and active? q3->q4 Yes sol4 Use fresh, finely ground base. Consider screening bases (K₃PO₄, Cs₂CO₃). q4->sol4 No

Caption: A logical workflow to diagnose common Suzuki coupling failures.

References

  • Chen, G., Shaughnessy, T. K., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 2(7), 1398–1402. Available at: [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12889. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Google Patents. (2009). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Chemistry For Everyone. (2023). How Should Potassium Iodide Be Stored? YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

  • Reddit. (2014). Storing iodine compound. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(21), 4945–4948. Available at: [Link]

  • Sandin, R. B., & Brown, R. K. (1947). The Decomposition of Iodonium Compounds. Reaction with Pyridine. Journal of the American Chemical Society, 69(10), 2510–2511. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1222533-89-2. Retrieved from [Link]

  • Grushin, V. V., et al. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 123(43), 10415–10425. Available at: [Link]

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Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering low reactivity, low yields, or complete failure in their experiments. Here, we address common issues in a structured, question-and-answer format, moving from initial diagnostics to advanced troubleshooting for challenging substrates. Our focus is not just on what to do, but why each step is critical to success.

Troubleshooting Guide: A Systematic Approach

Low or no product yield is a common frustration in cross-coupling chemistry. A systematic investigation is the most efficient way to identify the root cause. We recommend following this diagnostic workflow, starting with the most fundamental parameters before moving to more complex variables.

Section 1: The Essentials - Reagent & Atmosphere Integrity

Before scrutinizing the catalyst or substrates, it's crucial to confirm the integrity of the foundational reaction components. Issues here are the most common cause of failure.

Question: My reaction shows no conversion at all. Where do I start?

Answer: Start with the most fundamental checks, as a failure at this level will prevent even the most robust catalytic system from functioning.

  • Inert Atmosphere: The active catalyst in most cross-coupling reactions is a Pd(0) species, which is highly sensitive to oxygen.[1][2] The presence of oxygen can lead to the oxidation of the active catalyst and the formation of palladium black, a common sign of catalyst decomposition.[1][3][4]

    • Causality: Oxygen oxidizes the electron-rich Pd(0) to an inactive Pd(II) state, halting the catalytic cycle before it can even begin. It can also promote the undesired homocoupling of organometallic reagents, particularly boronic acids in Suzuki couplings.[5][6]

    • Action: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][3] Assemble your reaction under a positive pressure of inert gas.

  • Reagent & Solvent Quality: Cross-coupling reactions are highly sensitive to impurities.

    • Solvents: Water can be a major issue, especially in anhydrous reactions, as it can facilitate side reactions like protodeboronation in Suzuki couplings.[6] Impurities from the solvent manufacturing process can also act as catalyst poisons.[5][6] Always use high-purity, anhydrous solvents from a freshly opened bottle when possible.

    • Bases: The quality of the base is critical. Many inorganic bases (e.g., K₃PO₄, K₂CO₃) can be hygroscopic. If running an anhydrous reaction, ensure your base is finely powdered and dried. For some Suzuki couplings, a small amount of water is actually required for anhydrous conditions with K₃PO₄ to be effective.

    • Starting Materials: Verify the purity of your electrophile and nucleophile. Impurities could contain functional groups (like thiols) that are known catalyst poisons.[6]

Question: My reaction turns black immediately. What does this mean?

Answer: The formation of a black precipitate, known as "palladium black," indicates the aggregation and decomposition of the palladium catalyst.[3][4] This means your active, soluble Pd(0) catalyst has crashed out of solution as insoluble, inactive palladium metal.

  • Common Causes:

    • Presence of oxygen.[1]

    • Running the reaction at too high a temperature, which accelerates decomposition.[1]

    • Inappropriate solvent choice; some solvents may promote aggregation more than others.[3]

    • An insufficient amount of ligand, leaving the palladium center exposed and prone to aggregation.[1]

Section 2: The Catalytic System - The Heart of the Reaction

If the foundational checks pass, the next step is to analyze the catalyst, precatalyst, and ligand.

Question: How do I know if my palladium catalyst is active?

Answer: Catalyst activity is paramount. If you are using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air and moisture and degrade over time.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to the active Pd(0) species in situ.[7]

  • Expert Insight: The simple mixing of a Pd(II) salt and a ligand does not guarantee the formation of the active catalyst.[8] The reduction efficiency depends on the ligand, base, solvent, and even the order of addition.[8]

  • Recommendation:

    • Use a fresh batch of catalyst or one stored properly under an inert atmosphere.

    • Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald or Hartwig precatalysts). These are designed for reliable and rapid generation of the active Pd(0) species upon activation by the base.[9]

Question: I'm using an aryl chloride, and the reaction is sluggish. What should I change?

Answer: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[3][10] Overcoming this high activation barrier for the oxidative addition step requires a more potent catalytic system.

  • Reactivity Trend: The general reactivity for aryl halides is I > OTf > Br > Cl.[3]

  • Solution: Ligand Choice is Key. The oxidative addition of an aryl chloride requires a highly active catalyst. This is achieved by using bulky and electron-rich ligands.

    • Causality: Electron-rich ligands increase the electron density on the palladium center, which promotes the insertion of the metal into the C-Cl bond. Bulky ligands favor the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species and accelerate the final reductive elimination step.[4][11]

    • Recommended Ligands: For challenging substrates like aryl chlorides, Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art and often essential for good reactivity.[4] Standard ligands like PPh₃ are often ineffective.[12]

Visual Guide: Troubleshooting Low Conversion

This decision tree provides a logical workflow for diagnosing the cause of low or no product yield.

Troubleshooting_Workflow start Low / No Yield catalyst_check Is the catalytic system optimal for the substrate? start->catalyst_check Start Here atmosphere_check Was the reaction run under strictly inert conditions? start->atmosphere_check reagent_check Are all reagents and solvents pure and dry? start->reagent_check catalyst_check->atmosphere_check Yes catalyst_action Action: Switch to bulky, electron-rich ligands (e.g., Buchwald-type) or NHCs, especially for aryl chlorides or hindered substrates. catalyst_check->catalyst_action No atmosphere_check->reagent_check Yes atmosphere_action Action: Re-run with freshly degassed solvents (e.g., sparge with Ar for 30 min) and ensure positive inert gas pressure. atmosphere_check->atmosphere_action No reagent_action Action: Use fresh, high-purity reagents. Dry solvents and bases. Purify substrates if necessary. reagent_check->reagent_action No final_eval Re-evaluate reaction parameters: base, solvent, temperature, and concentration. reagent_check->final_eval Yes

Caption: A logical workflow for troubleshooting low conversion.

Section 3: Substrates & Side Reactions

The nature of your coupling partners can introduce specific challenges that must be addressed.

Question: I'm seeing a significant amount of my boronic acid being converted back to the corresponding arene. What is happening?

Answer: You are observing protodeboronation, a common side reaction in Suzuki-Miyaura couplings where the C-B bond is cleaved and replaced by a C-H bond.[4][6] This effectively destroys your nucleophile.

  • Cause: This reaction is typically caused by the presence of water (the proton source) and is often accelerated by strong bases or harsh conditions.[6]

  • Solutions:

    • Use Anhydrous Conditions: Switching to a rigorously anhydrous solvent and base can significantly reduce this side reaction.

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or KF.

    • Use Boronic Esters: Boronic acids can be unstable. Converting them to more robust boronic esters, such as pinacol (BPin) or MIDA esters, can dramatically increase their stability and prevent this side reaction.[6]

Question: My substrate contains a Lewis basic group (e.g., pyridine, amine). Why is the reaction failing?

Answer: Heteroaromatic substrates containing Lewis basic nitrogen atoms, or substrates with amine groups, can be particularly challenging.[4][12] These basic sites can coordinate strongly to the palladium center, forming stable, inactive "off-cycle" complexes that effectively poison the catalyst.[1][12]

  • Solution 1: Ligand Choice: This is a classic case where ligand selection is critical. Bulky, electron-rich ligands (like Buchwald's SPhos or XPhos) create a sterically hindered environment around the palladium center.[4] This steric bulk can physically block the substrate's Lewis basic site from coordinating to the metal, thus favoring the desired catalytic cycle over catalyst inhibition.

  • Solution 2: Protecting Groups: For substrates with a primary or secondary amine, protecting the amine functionality with a group like Boc (tert-Butyloxycarbonyl) can prevent it from poisoning the catalyst.[4]

Visual Guide: The Catalytic Cycle & Deactivation Pathways

Understanding the main cycle and how a catalyst can be diverted is key to troubleshooting.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA Decomp Palladium Black (Aggregation) Pd0->Decomp O₂, High Temp PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation (R²-M) PdII->TM Poison Inactive Off-Cycle Complex (e.g., pyridine coordination) PdII->Poison Lewis Basic Substrate PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product Product (R¹-R²) RE->Product

Caption: The main catalytic cycle and common deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent and base for a Suzuki coupling? A1: There is no single "best" combination, as the optimal choice is highly substrate-dependent.[5][13] However, a common starting point for screening is a mixture of an ethereal solvent like dioxane or THF with water, and a base like K₂CO₃ or K₃PO₄.[1][13] The solvent plays a crucial role in solubility, catalyst stability, and modulating the reactivity of the base.[5][14][15]

Q2: My reaction seems to stall at 50-60% conversion. What could be the cause? A2: Reaction stalling often points to catalyst deactivation during the reaction.[16] This can happen if one of your substrates, or even the product itself, is acting as a slow catalyst poison.[16] Another possibility is that the catalyst is simply not stable enough under the reaction conditions for the required duration.

  • Troubleshooting Steps:

    • Try a higher catalyst loading.

    • Switch to a more robust ligand or precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).

    • Consider slow addition of the catalyst over the course of the reaction to maintain a constant concentration of the active species.

Q3: Can I run a Sonogashira coupling without a copper co-catalyst? A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred.[3] The copper co-catalyst can promote the undesirable homocoupling of the alkyne starting material (Glaser coupling).[3] Copper-free conditions may require specific ligands or different reaction parameters to proceed efficiently, but they often lead to cleaner reactions and simpler purifications.

Q4: How important is the ligand-to-palladium ratio? A4: The ligand-to-metal ratio is a critical parameter to optimize. While a 1:1 or 2:1 ligand-to-palladium ratio is common, an insufficient amount can leave the palladium center exposed, leading to decomposition into palladium black.[1] Conversely, a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, preventing the substrate from binding.[1]

Key Experimental Protocols
Protocol 1: General Procedure for Reaction Setup under Inert Atmosphere

This protocol describes a standard setup for a small-scale cross-coupling reaction.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the solid reagents: the aryl halide (1.0 equiv), the organometallic coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the previously degassed solvent via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[4]

Data Summary Tables

Table 1: Relative Reactivity of Electrophiles in Cross-Coupling

Leaving Group (X)Relative ReactivityTypical Conditions Required
-I (Iodide)Very HighOften reacts at room temperature.[3]
-OTf (Triflate)HighGenerally reactive under mild conditions.[3]
-Br (Bromide)MediumUsually requires heating.[3]
-Cl (Chloride)LowRequires highly active catalysts (bulky, e-rich ligands) and often higher temperatures.[3]
-OAr, -OR (Esters)Very LowRequires specialized nickel or palladium catalyst systems for activation.[17][18]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling

Solvent SystemCommon BasesKey Characteristics & Considerations
Toluene, XyleneK₃PO₄, Cs₂CO₃, NaOt-BuAnhydrous conditions. Good for water-sensitive substrates. Toluene is a common choice.[1][19]
Dioxane/H₂O, THF/H₂OK₂CO₃, K₃PO₄, Cs₂CO₃Biphasic system. Water can aid in dissolving the base and facilitating transmetalation.[5]
DMF, DMAcK₂CO₃, Et₃NPolar aprotic solvents. Can influence selectivity and stabilize catalysts but may be difficult to remove.[13][14]
2-MeTHF, CPMEK₃PO₄, K₂CO₃"Greener" solvent alternatives to THF and Dioxane.[6]
References
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride - Benchchem. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025).
  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.).
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
  • Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile. - Benchchem. (n.d.).
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - ACS Publications. (2020).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
  • Reasons for stalling of a Negishi coupling? : r/Chempros - Reddit. (2023).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Heck Reaction—State of the Art - MDPI. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine. This key heterocyclic intermediate is crucial for various drug discovery programs, and its successful production at scale requires careful consideration of reaction parameters that may not be apparent at the bench. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during process scale-up.

Synthesis Overview & Key Transformation

The synthesis of this compound typically involves the construction of the parent pyranopyridine core, followed by a regioselective iodination. The iodination step is often the most critical and challenging transformation to control when scaling up.

cluster_0 Part 1: Pyrano[3,2-c]pyridine Core Synthesis cluster_1 Part 2: Iodination (Scale-Up Focus) A Starting Materials (e.g., Pyridine & Pyran Precursors) B Cyclization / Annulation A->B Multistep Sequence [Ref: 10, 22] C 3,4-dihydro-2H-pyrano[3,2-c]pyridine B->C E Electrophilic Iodination C->E Substrate D Iodinating Reagent (e.g., NIS, I2, DIH) [Ref: 3, 7] D->E F Crude 8-Iodo Product E->F G Work-up & Purification F->G Quenching, Extraction H Final Product: This compound G->H Crystallization or Chromatography

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, practical issues that arise during the scale-up process.

Q1: My iodination reaction yield dropped significantly when moving from a 5g to a 100g scale. What are the most common causes?

Low yields upon scale-up are a frequent challenge and often stem from a combination of factors that are less impactful at the bench scale.[1][2] A systematic troubleshooting approach is essential.[2]

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation difficult. The iodination of pyridine rings can be exothermic. If the heat is not removed efficiently, localized "hot spots" can form, leading to thermal decomposition of the starting material, product, or reagents, and promoting side reactions.[2]

    • Solution: Ensure adequate reactor cooling capacity. Use a jacketed reactor with a suitable heat transfer fluid. Consider a slower, controlled addition of the iodinating reagent via an addition funnel or syringe pump to manage the exotherm.

  • Suboptimal Mixing: Inefficient stirring in a large reactor can lead to poor mass transfer and localized areas of high reagent concentration.[2] This can result in the formation of di-iodinated byproducts or incomplete conversion of the starting material.

    • Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure the reaction mixture is homogeneous. For heterogeneous reactions (e.g., if a reagent has poor solubility), vigorous stirring is even more critical.

  • Reagent Choice and Stability: The choice of iodinating reagent is critical. While molecular iodine (I₂) is common, its reactivity can be insufficient for an electron-deficient ring like pyridine.[3] Reagents like N-Iodosuccinimide (NIS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) offer higher reactivity but may also have different stability profiles at scale.[3]

    • Solution: Re-evaluate the iodinating reagent. NIS is often a good balance of reactivity and handling.[3] For less reactive substrates, DIH in the presence of an acid like sulfuric acid can be effective. Always use high-purity reagents, as impurities can interfere with the reaction.[2]

  • Atmospheric Conditions: Some reactions are sensitive to moisture or oxygen, which can become a more significant issue with longer reaction and setup times at scale.[2]

    • Solution: Ensure all glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon blanket) if sensitivity is suspected.[2]

Q2: I am observing a new, major impurity after scale-up that I can't identify. How should I proceed?

The appearance of new impurities often points to reaction conditions that have changed with scale.

  • Possible Impurity 1: Di-iodinated Product: If mixing is poor or the iodinating reagent is added too quickly, localized excess can lead to a second iodination on the pyranopyridine ring.

    • Mitigation: Improve mixing efficiency and slow down the addition of the iodinating reagent. Consider running the reaction at a slightly lower temperature to favor mono-iodination.

  • Possible Impurity 2: Hydrodeiodination (Loss of Iodine): The C-I bond can be labile under certain conditions. This can occur during a prolonged or overly harsh workup (e.g., strongly basic or acidic conditions, or exposure to reducing agents).

    • Mitigation: Analyze your workup procedure. Ensure quenching is done at low temperatures. Avoid excessively strong bases or acids. If purification is done via chromatography, be aware that some silica gel can be slightly acidic and promote degradation.[4] Consider using deactivated or basic alumina for purification of sensitive iodo-compounds.[4]

  • Possible Impurity 3: Starting Material from an Incomplete Reaction: This is often a result of poor mixing, insufficient reaction time, or deactivated reagents.

    • Mitigation: Monitor the reaction closely using TLC or LC-MS. Ensure the reaction is truly complete before quenching. Everything takes longer on a larger scale, so you may need to extend the reaction time compared to the lab-scale experiment.[5]

Start Low Yield in Iodination Check_Mixing Is mixing efficient? (No dead spots, good vortex) Start->Check_Mixing Improve_Mixing Increase stir rate. Use appropriate impeller. Check_Mixing->Improve_Mixing No Check_Temp Is temperature controlled? (No exotherm spike) Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Improve_Temp Improve cooling. Slow reagent addition. Check_Temp->Improve_Temp No Check_Reagent Is the iodinating reagent optimal/pure? Check_Temp->Check_Reagent Yes Improve_Temp->Check_Reagent Change_Reagent Screen reagents (NIS, DIH). Use fresh, high-purity lot. Check_Reagent->Change_Reagent No Check_Atmosphere Is the reaction sensitive to air/moisture? Check_Reagent->Check_Atmosphere Yes Change_Reagent->Check_Atmosphere Inert_Atmosphere Use N2/Ar blanket. Ensure dry solvents. Check_Atmosphere->Inert_Atmosphere Yes End Yield Improved Check_Atmosphere->End No Inert_Atmosphere->End

Caption: Troubleshooting workflow for low yield in the scale-up iodination step.

Q3: My aqueous workup is forming a stable emulsion, making phase separation impossible at a large scale. What can I do?

Emulsions are a classic scale-up problem.

  • Change Solvent System: If possible, switch to a more non-polar extraction solvent that has a greater density difference with water (e.g., switching from dichloromethane to toluene or MTBE).

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.

  • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can break the emulsion.

  • Minimize Vigorous Shaking: At scale, use a reactor with a bottom outlet valve to gently drain the lower layer rather than using a giant separatory funnel. Avoid overly vigorous stirring during the extraction phase that can create the emulsion in the first place.

Q4: Column chromatography is not practical for my 100g+ scale. How do I develop a robust crystallization protocol?
  • Solvent Screening: The goal is to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures. Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene) and anti-solvents.

  • Anti-Solvent Crystallization: Dissolve your crude product in a minimum amount of a good solvent at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the product is insoluble) until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly. This is often a very effective method.

  • Control Cooling Rate: Slow, controlled cooling is paramount for forming large, pure crystals. Rapid crashing out of the solution will trap impurities. Use a programmable cooling bath or simply allow the insulated vessel to cool to room temperature overnight, followed by cooling in an ice bath.

  • Seeding: If you have a small amount of pure product, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate controlled crystallization.

Scale-Up Data Comparison

The following table provides a hypothetical comparison of parameters between a lab-scale and a scaled-up process, highlighting typical adjustments.

ParameterLab Scale (1 g)Scale-Up (100 g)Rationale for Change
Starting Material 1.0 g100.0 gDirect 100x scale-up.
Iodinating Reagent N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS)Assuming NIS was effective at lab scale.
Equivalents of NIS 1.1 eq1.05 - 1.1 eqTighter stoichiometric control is needed at scale to minimize cost and downstream impurities.
Solvent (Acetonitrile) 20 mL (20 vol)1.0 L (10 vol)Solvent volume is often reduced at scale to improve throughput, but must be sufficient for solubility and mixing.
Reaction Temperature 0 °C to RT0 °C to 5 °CTighter temperature control is required to manage the exotherm from a larger mass.
Addition Time ~5 minutes (portion-wise)1 - 2 hours (via addition funnel)Slow, controlled addition is critical for safety and selectivity at scale.[5]
Reaction Time 2 hours3 - 5 hoursReactions often take longer at scale due to mixing and heat transfer limitations.[5]
Work-up Quench 10% aq. Na₂S₂O₃10% aq. Na₂S₂O₃Standard quench for excess iodine/NIS.
Purification Method Flash ChromatographyCrystallization (e.g., IPA/Heptane)Chromatography is generally not viable for large quantities; crystallization is preferred.
Typical Yield ~85%75 - 80%A slight drop in isolated yield is common and acceptable upon scale-up.

Protocol: Scale-Up Iodination of 3,4-dihydro-2H-pyrano[3,2-c]pyridine (100 g Scale)

This protocol is a representative example and must be adapted and optimized based on your specific laboratory and safety infrastructure.

Reagents:

  • 3,4-dihydro-2H-pyrano[3,2-c]pyridine (100.0 g, 1.0 equiv)

  • N-Iodosuccinimide (NIS) (165.4 g, 1.05 equiv)

  • Acetonitrile (ACN) (1.0 L)

  • 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl Acetate

  • Heptane

Procedure:

  • Reaction Setup: To a 3 L, 3-neck, round-bottom flask equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and an addition funnel, add 3,4-dihydro-2H-pyrano[3,2-c]pyridine (100.0 g).

  • Dissolution: Add acetonitrile (1.0 L) and stir to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Causality: This initial cooling prepares the system to absorb the heat that will be generated during the addition of the iodinating reagent, preventing temperature spikes and side reactions.

  • Reagent Addition: Add N-Iodosuccinimide (165.4 g) to the flask portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Causality: A slow, controlled addition is the primary method for managing the reaction exotherm and preventing localized high concentrations of NIS, which could lead to di-iodination.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed (typically 3-5 hours).

  • Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution (~500 mL) while maintaining the temperature below 10 °C. Continue adding until the dark color of the reaction dissipates, indicating that excess iodine/NIS has been quenched.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (1.0 L) and water (500 mL). Stir and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL). Causality: Ethyl acetate is a common solvent for extracting organic products from aqueous media.

  • Washing: Combine the organic layers and wash with brine (500 mL). Causality: The brine wash helps to remove residual water from the organic phase and aids in breaking any minor emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add heptane (as an anti-solvent) until the solution becomes persistently cloudy. Add a few drops of isopropanol to clarify and then allow the solution to cool slowly to room temperature, and finally in an ice bath for 1 hour. Collect the resulting crystals by filtration, wash with cold heptane, and dry under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Production of Tetrazolidine and Related Heterocyclic Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Iodinating Reagents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
  • Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].
  • ResearchGate. (2010). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation.
  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
  • PubMed Central. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
  • Reddit. (2024). Looking for tips on scaling up organic syntheses.

Sources

Technical Support Center: Characterization Difficulties of Pyrano[3,2-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The pyrano[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] However, the structural complexity and the frequent emergence of closely related isomers during synthesis present substantial characterization challenges.[1] These isomers often possess nearly identical physicochemical properties, making their separation and unambiguous identification a formidable task.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to the common hurdles encountered during the characterization of pyrano[3,2-c]pyridine isomers. We will move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the scientific integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering a systematic approach to their resolution.

Issue 1: My pyrano[3,2-c]pyridine isomers are co-eluting in my HPLC analysis. How can I improve separation?

Answer: Co-elution is the most frequent and misleading problem in the analysis of isomeric mixtures, as it compromises both identification and quantification.[4][5] The root cause is the high similarity in polarity and hydrophobicity between the isomers. A multi-step approach is required to resolve this.

Causality & Solution Workflow:

  • Assess Capacity Factor (k'): First, ensure your analytes are interacting sufficiently with the stationary phase. If your peaks elute too close to the void volume (k' < 1), separation is impossible.[5]

    • Action: Weaken the mobile phase. In reversed-phase HPLC, this means increasing the proportion of the aqueous component to increase retention time and provide a better opportunity for separation.[5]

  • Optimize Selectivity (α): This is the most critical parameter and relates to the chemical "recognition" between your isomers and the stationary phase.[4] If k' is adequate but co-elution persists, you have a selectivity problem.

    • Action 1: Modify the Mobile Phase. Small changes can have a large impact. Switch from acetonitrile to methanol (or vice versa), as they have different hydrogen bonding characteristics. Adjusting the pH with a buffer can alter the ionization state of the basic pyridine nitrogen, significantly affecting retention.[6]

    • Action 2: Change the Stationary Phase. A standard C18 column may not have enough selectivity. Consider columns with different chemistries that offer alternative interaction mechanisms:

      • Phenyl-Hexyl: Offers π-π interactions with the aromatic system.

      • Pentafluorophenyl (PFP): Provides dipole-dipole and π-π interactions, often effective for separating positional isomers.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): An excellent alternative for polar, basic compounds that are poorly retained in reversed-phase.[7][8]

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for ionizable compounds like pyridines.[7][8][9]

  • Improve Efficiency (N): Efficiency relates to the sharpness of your peaks. Sharper peaks are easier to resolve.

    • Action: Decrease the column particle size (e.g., move from a 5 µm to a sub-2 µm column), optimize the flow rate, and ensure your sample is dissolved in the mobile phase to prevent peak distortion.[6]

  • Consider Mobile Phase Additives: For basic compounds like pyridines, peak tailing due to interaction with acidic silanol groups on the silica support can obscure separation.

    • Action: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block these active sites and improve peak shape.[6]

Issue 2: The ¹H NMR spectra of my isomers are nearly identical. How can I confidently assign the correct structure?

Answer: This is a classic challenge. While 1D ¹H and ¹³C NMR are essential for initial assessment, they are often insufficient for distinguishing isomers where the only differences are subtle shifts of 0.05-0.1 ppm. Unambiguous assignment requires a suite of 2D NMR experiments to map the precise molecular connectivity and spatial arrangement.[10][11]

Expert Tip: The key is not just to acquire the spectra, but to use them systematically to solve the structural puzzle.

Systematic 2D NMR Analysis Protocol:

  • COSY (Correlation Spectroscopy): This is your starting point. It reveals proton-proton couplings (typically over 2-3 bonds), allowing you to trace the spin systems within your molecule.[10] For example, you can walk through the protons on a substituted aromatic ring or an alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to.[10] It is the most reliable way to assign the carbon signals based on the proton assignments from COSY.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for isomer differentiation. It shows correlations between protons and carbons over 2-4 bonds.[10] This allows you to "jump" across quaternary carbons and heteroatoms, piecing together the molecular skeleton. For pyrano[3,2-c]pyridine isomers, HMBC correlations from a specific proton to a distant carbon can definitively confirm a particular arrangement.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the final arbiter for many isomeric systems. It identifies protons that are close to each other in 3D space, regardless of whether they are connected through bonds.[12][13] If two isomers differ only by the position of a substituent, a key NOE correlation will be present in one isomer but absent in the other. This is often the "smoking gun" evidence needed for definitive assignment.

Issue 3: My mass spectrometry data shows the same m/z and the fragmentation patterns are not distinct. Can I use MS to differentiate my isomers?

Answer: It is a fundamental principle that isomers have the same molecular weight, so a standard mass spectrum will show an identical molecular ion peak (M⁺ or [M+H]⁺). While tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation, it is not always a reliable method for distinguishing closely related isomers of fused heterocyclic systems.[14][15] The fragmentation can be complex and may proceed through common intermediates, obscuring the original structural differences.[15][16]

Recommendations:

  • Primary Role of MS: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition, which is crucial for verifying that your compound is indeed an isomer of the expected formula.[17][18] Use LC-MS to assess purity and confirm the molecular weight of peaks separated by HPLC.

  • Exploring MS/MS: If you must use MS/MS, systematically vary the collision energy (CID). Sometimes, at lower energies, specific, diagnostic fragmentation pathways may become apparent before the molecule shatters into common fragments. However, this requires careful validation and may not yield a discernible difference.

  • Prioritize NMR and X-ray: Do not rely on MS as your primary tool for isomer differentiation. The definitive evidence will almost always come from comprehensive 2D NMR analysis or single-crystal X-ray crystallography.

Issue 4: I can't grow crystals suitable for X-ray crystallography. What are my alternatives for definitive structure confirmation?

Answer: The inability to grow high-quality single crystals is a very common bottleneck. While X-ray crystallography is considered the "gold standard" for unambiguous solid-state structure determination, a rigorous and complete spectroscopic analysis is widely accepted as definitive proof of structure for publication and intellectual property purposes.[1][13][17][18]

Alternative Strategy for Definitive Proof:

  • Exhaustive NMR Analysis: Perform the full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) as described in Issue 2. A complete and self-consistent assignment of all proton and carbon signals, supported by key HMBC and NOE correlations that differentiate the isomers, provides an exceptionally strong argument for the proposed structure in solution.[11][12]

  • Computational Chemistry Support: Use Density Functional Theory (DFT) calculations to support your experimental findings.[13][17]

    • Workflow:

      • Build 3D models of all possible isomers.

      • Perform a geometry optimization calculation for each.

      • Use the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts for each isomer.

      • Compare the predicted spectra to your experimental data. The isomer whose predicted shifts most closely match the experimental values is likely the correct one.

    • Trustworthiness: While not a substitute for experimental data, a strong correlation between experimental and DFT-predicted data serves as powerful corroborating evidence for your structural assignment.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common reason for mischaracterizing pyrano[3,2-c]pyridine isomers?

    • A: The most common error stems from analyzing an impure sample believed to be pure. This typically happens due to chromatographic co-elution. The resulting NMR spectrum is an average of both isomers, leading to ambiguous or misinterpreted data. Always verify peak purity using orthogonal methods (e.g., HPLC with two different column chemistries) before undertaking extensive structural elucidation.

  • Q2: Which 2D NMR experiment is the most crucial for differentiating these isomers?

    • A: While all are important for a full assignment, NOESY (or ROESY for larger molecules) is often the most decisive.[12][13] It provides through-space correlations that directly reflect the molecule's 3D geometry. For positional isomers, a specific NOE between a substituent's proton and a nearby ring proton can provide unequivocal proof of its location, something that through-bond experiments like COSY and HMBC may not be able to do.

  • Q3: When should I consider chemical derivatization to aid in separation?

    • A: Consider derivatization when extensive optimization of your chromatographic method fails to achieve separation. The goal is to chemically modify a functional group on your molecule (e.g., an amine, hydroxyl, or carboxylic acid) to exaggerate the physicochemical differences between the isomers. For instance, reacting an amine with a bulky acylating agent can introduce significant steric and polarity differences, often making a previously impossible separation achievable.[19]

  • Q4: How reliable are computational methods for predicting spectral differences between my isomers?

    • A: Modern DFT methods are remarkably accurate at predicting NMR chemical shifts. While absolute values may differ slightly from experimental results, the relative differences and patterns between isomers are often very well reproduced.[17] They are a highly trustworthy tool for supporting an experimental assignment, especially when the NMR data is ambiguous. They should not, however, be used as the sole source of proof.

Data Presentation & Experimental Protocols

Table 1: Typical NMR Chemical Shift Ranges for Pyrano[3,2-c]pyridine Core

This table provides general guidance. Actual shifts are highly dependent on substitution and solvent.

NucleusPosition on Pyridine RingTypical Chemical Shift (δ) in CDCl₃ (ppm)Influencing Factors
¹H NMR α-protons (to N)~8.3 - 8.8 ppmHighly deshielded due to proximity to the electron-withdrawing nitrogen atom.[10]
γ-protons (para to N)~7.4 - 7.8 ppmIntermediate chemical shift.[10]
β-protons (meta to N)~7.0 - 7.5 ppmMost shielded of the pyridine ring protons.[10]
¹³C NMR α-carbons (to N)~148 - 155 ppmMost deshielded carbon due to nitrogen's electronegativity.[10]
γ-carbons (para to N)~134 - 140 ppmIntermediate chemical shift.[10]
β-carbons (meta to N)~122 - 128 ppmMost shielded of the pyridine ring carbons.[10]
Detailed Protocol: Systematic Isomer Differentiation using 2D NMR

This protocol outlines a logical workflow for using a series of 2D NMR experiments to definitively characterize a purified pyrano[3,2-c]pyridine isomer.

1. Sample Preparation:

  • Ensure the sample is of high purity (>95%), as confirmed by HPLC/LC-MS.
  • Dissolve ~5-10 mg of the compound in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Filter the sample through a glass wool plug into a clean NMR tube.

2. Data Acquisition:

  • Acquire a standard 1D ¹H spectrum to check sample concentration and line shape.
  • Run a standard 1D ¹³C{¹H} spectrum.
  • Acquire the following 2D spectra:
  • gCOSY: To establish ¹H-¹H coupling networks.
  • gHSQCAD: To correlate ¹H and ¹³C nuclei.
  • gHMBCAD: To identify long-range ¹H-¹³C correlations (set to detect correlations of ~8 Hz).
  • NOESY: To identify through-space correlations (use a mixing time of ~500-800 ms).

3. Data Analysis Workflow:

  • Step 1 (COSY): Identify all coupled proton systems. For example, trace the connectivity of protons on an aromatic ring or within the pyran ring system.
  • Step 2 (HSQC): Use the proton assignments from COSY to assign the signals of their directly attached carbons.
  • Step 3 (HMBC): Use key proton signals (e.g., sharp singlets like a methyl group) as starting points. Look for their 2- and 3-bond correlations to carbons to connect the fragments identified in the COSY spectrum. Pay close attention to correlations to quaternary carbons, as these define the core structure.
  • Step 4 (NOESY): This is the crucial step for isomer differentiation. Look for specific through-space correlations that can only exist in one of the possible isomeric forms. For example, an NOE between a proton on the pyran ring and a substituent on the pyridine ring will lock in the relative stereochemistry or regiochemistry.
  • Step 5 (Consolidation): Build a complete assignment table listing the ¹H and ¹³C chemical shifts for your proposed structure, supported by the key COSY, HMBC, and NOESY correlations that confirm it.

Visualizations & Workflows

Diagram: Systematic Workflow for Isomer Characterization

G cluster_start Initial Analysis cluster_sep Separation & Purification cluster_elucid Structure Elucidation cluster_confirm Final Confirmation start Synthesized Mixture of Isomers lcms LC-MS Analysis start->lcms Purity & MW Check hplc Preparative HPLC or Column Chromatography lcms->hplc Isomers Detected purity_check Purity Confirmation (Analytical HPLC, ¹H NMR) hplc->purity_check nmr 1D & 2D NMR (COSY, HSQC, HMBC, NOESY) purity_check->nmr Pure Isolate structure Proposed Structure nmr->structure xray X-Ray Crystallography structure->xray Definitive dft DFT Calculation (NMR Prediction) structure->dft Corroborative final Confirmed Structure xray->final dft->final

Caption: A logical workflow for the separation and definitive characterization of isomers.

Diagram: Differentiating Isomers with NOESY

isomers cluster_A Isomer A cluster_B Isomer B A label_A1 H-a label_A2 CH₃ B label_B1 H-a label_B2 CH₃ pA1 pA2 pA1->pA2 Strong NOE pB1 pB2

Caption: NOESY differentiates isomers by spatial proximity of key protons.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. [Link]

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]

  • hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study. Bibliothèque et Archives Canada. [Link]

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  • Co-elution during column : r/OrganicChemistry. Reddit. [Link]

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  • X-ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIAI KIADO. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. scik.org. [Link]

  • Synthesis of Pyrano[3,2-c]pyridines Derivatives. ijpsr.com. [Link]

  • Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Chemistry Europe. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Pyridine. NIST WebBook. [Link]

  • compared using 13C nmr spectroscopy. assets.cambridgeassessment.org.uk. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. repositorio.ipb.pt. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Study Player. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. PubMed Central. [Link]

  • Synthesis and chemical reactivity of novel pyrano[3,2- c ]quinoline-3-carbonitriles. ResearchGate. [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]

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Technical Support Center: Improving Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming one of the most common and critical challenges in experimental biology: poor compound solubility.

Low aqueous solubility can lead to a cascade of problems, including underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a structured approach to diagnosing and resolving these issues, ensuring the integrity and success of your biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding compound solubility.

Q1: Why did my compound precipitate when I diluted my DMSO stock into my aqueous assay buffer?

A: This is a classic issue of solvent shifting and is the most frequent cause of compound precipitation.[3] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of molecules, its solvating power is dramatically reduced when diluted into an aqueous environment.[4] Your compound may be highly soluble in 100% DMSO but can crash out of solution when the polarity of the solvent increases upon addition to your buffer. This is often an issue of kinetic solubility , which is the concentration a compound can reach when rapidly diluted from a DMSO stock, as opposed to thermodynamic solubility , which is the true equilibrium solubility of the solid compound in the buffer.[5][6][7][8]

Q2: My DMSO stock solution is clear. Doesn't that mean my compound is soluble?

A: A clear DMSO stock solution only confirms solubility in the organic solvent, not in the final aqueous assay medium.[3] Many researchers are misled by this observation. The critical test is the compound's stability and solubility after the dilution step into the final assay buffer, where the environment is predominantly aqueous.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The final concentration of DMSO should be kept as low as possible, typically ≤ 0.5% for general cell-based assays and ≤ 0.1% for sensitive or primary cell cultures.[9] High concentrations of DMSO can be cytotoxic and may interfere with assay components, leading to confounding results.[9][10] It is crucial to include a vehicle control in all experiments, which consists of the assay media with the same final DMSO concentration used for the test compounds.[9]

Q4: How does the pH of my assay buffer affect compound solubility?

A: The pH of the assay buffer is a critical factor, especially for ionizable compounds.[11][12] The solubility of weakly acidic or basic compounds is highly pH-dependent.[13]

  • Weakly acidic compounds are more soluble at higher pH (alkaline conditions) where they are deprotonated and exist in their more soluble ionized form.[13][14]

  • Weakly basic compounds are more soluble at lower pH (acidic conditions) where they are protonated.[14][15] Adjusting the buffer pH, if your assay allows, can be a simple and effective way to enhance solubility.[]

Q5: What are co-solvents and how can they help?

A: Co-solvents are water-miscible organic solvents that can be added to the assay buffer to increase the solubility of hydrophobic compounds.[][17] They work by reducing the polarity of the aqueous medium.[18] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[] However, like DMSO, co-solvents can also affect the biological system, so their concentration must be carefully controlled and tested.[19]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve solubility-related problems during your experiments.

Issue 1: Compound Precipitates Immediately Upon Dilution

This is a clear indication that the compound's aqueous solubility limit has been exceeded at the tested concentration.

Logical Troubleshooting Workflow

A Precipitation Observed Upon Dilution B Step 1: Verify Final Concentration Is it too high? A->B C Perform Serial Dilution Test (See Protocol Below) Determine Max Soluble Concentration B->C Yes D Step 2: Review Dilution Method Was it a single, large dilution? B->D No J Still Precipitating C->J E Use Stepwise Dilution Intermediate dilution in buffer/media can prevent 'solvent shock' D->E Yes F Step 3: Modify Assay Buffer Is the current buffer optimal? D->F No E->J G Option A: Adjust pH (for ionizable compounds) F->G H Option B: Add Co-solvent (e.g., Ethanol, PEG) F->H I Option C: Add Surfactant (e.g., Tween-20 for enzyme assays) F->I G->J H->J I->J K Consider Advanced Formulation (e.g., Cyclodextrins, Lipid-based systems) J->K

Caption: Troubleshooting workflow for immediate precipitation.

Corrective Actions & Explanations
  • Determine the Maximum Soluble Concentration : Before proceeding, you must determine the kinetic solubility limit of your compound in your specific assay buffer.[7] This provides a ceiling for your experimental concentrations. A simple nephelometric (light-scattering) assay can be performed.[3][20]

  • Optimize Your Dilution Protocol : Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. This rapid change in solvent polarity is a primary cause of precipitation.[2] Instead, perform a stepwise (serial) dilution.[21]

  • Modify the Assay Buffer :

    • pH Adjustment : If your compound has ionizable groups (acids or bases), test its solubility in buffers with different pH values to find the optimal range.[13][22]

    • Co-solvents : Introduce a small percentage of a co-solvent like ethanol or PEG 400 into your buffer.[] Be sure to test the tolerance of your biological system to the co-solvent in a separate control experiment.

    • Detergents/Surfactants : For non-cellular assays (e.g., enzyme kinetics), adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help solubilize lipophilic compounds.[22] This is generally not suitable for cell-based assays as detergents can disrupt cell membranes.[22]

Issue 2: Assay Results are Highly Variable or Not Reproducible

Inconsistent results can be a symptom of unseen microprecipitation or compound aggregation. It's important to note that you may not always be able to see precipitation by eye.[2]

Data Comparison: Signs of Solubility Issues
ObservationLikely CauseExplanation
Non-linear standard curve Compound precipitation at higher concentrationsThe actual concentration of the dissolved compound is lower than the nominal concentration, leading to a plateau or drop in signal.[23]
High well-to-well variability Inconsistent precipitation or aggregationSmall differences in mixing or temperature can lead to varying amounts of precipitated compound in different wells.
IC50 value appears lower or higher than expected Inaccurate compound concentrationIf the compound precipitates, the effective concentration is lower than assumed, which can artificially alter potency measurements.[2]
Discrepancy between enzyme and cell-based assay results Differential solubility in assay mediaThe presence of proteins, lipids, and other components in cell culture media can either help or hinder solubility compared to a simple buffer.[2]
Corrective Actions & Explanations
  • Sonication : After diluting the compound into the assay buffer, briefly sonicating the solution in a water bath can help break up aggregates and re-dissolve microprecipitates.[9][22]

  • Vortexing : Ensure thorough mixing after each dilution step.[9] However, avoid vigorous vortexing that can introduce air bubbles, which can interfere with plate reader measurements.[9]

  • Temperature Control : Ensure all reagents, including the assay buffer and compound plates, are equilibrated to the assay temperature before mixing.[23] Solubility is temperature-dependent.

  • Stock Solution Integrity : Avoid repeated freeze-thaw cycles of your DMSO stock solutions, which can lead to compound precipitation within the stock vial over time.[2][9] Aliquot stock solutions into single-use volumes.[9]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for core procedures related to compound solubility.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for creating a high-concentration stock solution, which is the starting point for most assays.

Workflow Diagram

cluster_0 Preparation Phase cluster_1 Dissolution Phase cluster_2 Storage Phase A 1. Calculate Required Mass (Mass = 10 mM * Final Volume * MW) B 2. Accurately Weigh Compound Use a calibrated analytical balance A->B C 3. Transfer to Sterile Tube B->C D 4. Add Calculated Volume of DMSO C->D E 5. Mix to Dissolve (Vortex, Sonicate, Gentle Warming) D->E F 6. Visually Confirm Complete Dissolution E->F G 7. Aliquot into Single-Use Tubes F->G H 8. Store at -20°C or -80°C Protected from light and moisture G->H

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology
  • Calculate the Required Mass : Determine the mass of the compound needed. The formula is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 Example: For 1 mL (0.001 L) of a 10 mM (0.01 M) solution of a compound with MW = 450.5 g/mol : Mass = 0.01 * 0.001 * 450.5 * 1000 = 4.505 mg

  • Weigh the Compound : Using a calibrated analytical balance, carefully weigh the calculated mass of the compound.[9]

  • Dissolve in DMSO : Transfer the weighed compound into a sterile, appropriate-sized tube (e.g., a microcentrifuge tube). Add the calculated volume of high-purity, anhydrous DMSO.[9][24]

  • Aid Dissolution (if necessary) :

    • Vortex : Gently vortex the tube until the compound is fully dissolved.[9]

    • Sonication : If the compound is slow to dissolve, place the tube in a water bath sonicator for several minutes.[9]

    • Gentle Warming : A brief period in a 37°C water bath can also help, but use caution as heat can degrade unstable compounds.[9]

  • Confirm Dissolution : Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot and Store : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9] Store these aliquots at -20°C or -80°C, protected from light.[9]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to estimate the solubility of a compound in your specific assay buffer.[12][25]

Step-by-Step Methodology
  • Prepare Compound Dilution Plate (in DMSO) :

    • In a 96-well plate (polypropylene recommended), prepare a serial dilution of your compound in 100% DMSO. For example, start with a 10 mM stock and perform a 2-fold serial dilution across a row.[3]

  • Prepare Assay Plate :

    • In a clear, flat-bottom 96-well assay plate, add the appropriate volume of your final assay buffer to each well. For a 1:100 final dilution, you would add 198 µL of buffer.

  • Initiate Precipitation :

    • Using a multichannel pipette, transfer a small, consistent volume (e.g., 2 µL) from the DMSO compound plate to the assay plate containing the buffer.

    • Mix immediately and thoroughly. An orbital shaker for 30-60 seconds is recommended.

  • Incubate :

    • Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours.[25] This allows time for precipitation to occur and equilibrate.

  • Measure :

    • Read the plate using a nephelometer or a plate reader capable of measuring light scattering (turbidity), often at a wavelength like 620 nm.[12]

  • Analyze :

    • The solubility limit is the highest concentration that does not show a significant increase in light scattering above the background (buffer + DMSO control).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sodl, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Neves, M. C., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Request PDF. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Beil, W. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • Elite Biogenix. (n.d.). DMSO Solution 60ml. Elite Biogenix. [Link]

  • Dehring, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • FasterCapital. (2024). Co-solvency and anti-solvent method for the solubility enhancement. FasterCapital. [Link]

  • FasterCapital. (2025). Solution: Unveiling the Mysteries of Dilution and Solution Preparation. FasterCapital. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Labtag Blog. (2024). Common Errors During Sample Preparation & How to Avoid Them. Labtag Blog. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Al-Zoubi, N., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? Reddit. [Link]

  • Various Authors. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]

  • University of Babylon. (n.d.). The influence of pH on solubility in water. University of Babylon. [Link]

  • Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

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Validation & Comparative

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine vs other halogenated analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Comparative Analysis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine and Its Halogenated Analogs for Drug Discovery Professionals

Introduction: The Strategic Role of Halogenation in Medicinal Chemistry

The 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of novel therapeutics. In the landscape of drug discovery, the strategic introduction of halogen atoms onto a lead scaffold is a time-tested and powerful strategy to modulate a compound's physicochemical and pharmacological properties.[2][3] Halogenation can influence lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.[4][5]

This guide provides a comprehensive comparison of this compound with its bromo and chloro analogs. We will delve into their synthetic accessibility, comparative reactivity in key cross-coupling reactions, and the anticipated impact of the different halogens on their utility as building blocks in drug development. The insights provided are grounded in established chemical principles and supported by representative experimental data to guide researchers in their synthetic planning and lead optimization efforts.

Physicochemical Properties: A Comparative Overview

The choice of halogen substituent has a profound impact on the electronic and steric properties of the molecule. These differences are fundamental to understanding their reactivity and potential biological activity.

Property8-Iodo Analog8-Bromo Analog8-Chloro AnalogRationale & Significance
Molecular Weight ( g/mol ) 261.08214.04169.59Affects overall molecular size and can influence binding interactions and membrane permeability.
C-X Bond Dissociation Energy (kJ/mol) ~213~285~327A weaker C-I bond leads to faster oxidative addition in cross-coupling reactions, enhancing reactivity.[6][7]
Calculated logP 2.151.891.76Lipophilicity increases with the size and polarizability of the halogen, which can impact cell permeability and target engagement.[8]
Van der Waals Radius (Å) 1.981.851.75The larger size of iodine can provide unique steric interactions within a binding pocket and can also influence the potential for halogen bonding.

Synthetic Accessibility: A Plausible Route

A general and plausible synthetic strategy for accessing the 8-halo-3,4-dihydro-2H-pyrano[3,2-c]pyridine analogs begins with the synthesis of the parent heterocycle, followed by regioselective halogenation.

Part 1: Synthesis of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (Parent Scaffold)

A multi-component reaction approach, similar to those described for related dihydropyridones, offers an efficient entry to the core structure.[9][10]

Experimental Protocol:

  • Reaction Setup: To a solution of Meldrum's acid (1.0 equiv.) and a suitable β-ketoester (1.0 equiv.) in ethanol, add an appropriate aldehyde (1.0 equiv.) and ammonium acetate (1.2 equiv.).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the 3,4-dihydro-2H-pyrano[3,2-c]pyridone intermediate.

  • Reduction: The resulting pyridone can be reduced to the target 3,4-dihydro-2H-pyrano[3,2-c]pyridine using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.

Part 2: Regioselective Halogenation

The 8-position of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine is analogous to the 4-position of pyridine. While pyridine itself is generally deactivated towards electrophilic aromatic substitution, the fused pyran ring may influence the electron density of the pyridine ring.[11][12] Regioselective halogenation at the 8-position can be achieved using appropriate electrophilic halogenating agents.

Experimental Protocol (General):

  • Reaction Setup: Dissolve 3,4-dihydro-2H-pyrano[3,2-c]pyridine (1.0 equiv.) in a suitable solvent (e.g., concentrated sulfuric acid for bromination/iodination, or an inert solvent like dichloromethane for chlorination).

  • Halogenating Agent Addition:

    • For 8-Iodo: Add N-iodosuccinimide (NIS) (1.1 equiv.) portion-wise at 0 °C and allow the reaction to warm to room temperature.

    • For 8-Bromo: Add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.

    • For 8-Chloro: Add N-chlorosuccinimide (NCS) (1.1 equiv.) and heat the reaction as necessary, potentially with a Lewis acid catalyst.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction with an aqueous solution of sodium thiosulfate (for iodine and bromine) or sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 8-halo-3,4-dihydro-2H-pyrano[3,2-c]pyridine.

Comparative Reactivity in Cross-Coupling Reactions

The C(sp²)-X bond is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The choice of halogen at the 8-position dictates the reaction conditions required and the overall efficiency of these transformations. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, primarily due to the decreasing strength of the C-X bond, which facilitates the rate-determining oxidative addition step.[13][14]

Representative Experiment: Suzuki-Miyaura Coupling

To illustrate the differences in reactivity, a representative Suzuki-Miyaura coupling with phenylboronic acid is outlined below. The conditions are tailored to the expected reactivity of each analog.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Halogenated_Analog 8-X-3,4-dihydro-2H-pyrano[3,2-c]pyridine (X = I, Br, Cl) Product 8-Phenyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine Halogenated_Analog->Product Suzuki-Miyaura Coupling Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Workflow for a representative Suzuki-Miyaura coupling reaction.

Experimental Protocols:

Protocol A: this compound (Most Reactive)

  • Reaction Setup: To a flask containing this compound (1.0 equiv.), add phenylboronic acid (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction to 80 °C for 2-4 hours.

  • Work-up and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

  • Expected Yield: High (>90%).

Protocol B: 8-Bromo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (Intermediate Reactivity)

  • Reaction Setup: To a flask containing 8-bromo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (1.0 equiv.), add phenylboronic acid (1.5 equiv.) and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction to 90-100 °C for 8-12 hours.

  • Work-up and Purification: Follow the procedure outlined in Protocol A.

  • Expected Yield: Good to high (70-90%).

Protocol C: 8-Chloro-3,4-dihydro-2H-pyrano[3,2-c]pyridine (Least Reactive)

  • Reaction Setup: To a flask containing 8-chloro-3,4-dihydro-2H-pyrano[3,2-c]pyridine (1.0 equiv.), add phenylboronic acid (1.5 equiv.) and a stronger base such as potassium phosphate (3.0 equiv.).

  • Catalyst Addition: Employ a more active catalyst system, such as Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand like SPhos (4 mol%).[15]

  • Solvent and Degassing: Add anhydrous dioxane. Degas the mixture with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction to 110 °C for 12-24 hours.

  • Work-up and Purification: Follow the procedure outlined in Protocol A.

  • Expected Yield: Moderate to good (50-75%).

Representative Experiment: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern medicinal chemistry for the formation of C-N bonds.[16][17][18][19] The reactivity trend of the halogenated analogs is consistent with that observed in Suzuki-Miyaura couplings.

G cluster_reactivity Relative Reactivity in Cross-Coupling cluster_conditions Reaction Conditions Iodo 8-Iodo Analog (High Reactivity) Mild Milder Conditions (Lower Temp, Weaker Base) Iodo->Mild Requires Bromo 8-Bromo Analog (Moderate Reactivity) Moderate Moderate Conditions Bromo->Moderate Requires Chloro 8-Chloro Analog (Low Reactivity) Harsh Harsher Conditions (Higher Temp, Stronger Base, Active Catalyst) Chloro->Harsh Requires

Caption: Relationship between halogen and required cross-coupling conditions.

Experimental Protocol (General for Buchwald-Hartwig Amination):

  • Reaction Setup: In a glovebox, combine the 8-halo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction to the appropriate temperature (typically ranging from 80 °C for the iodo-analog to >100 °C for the chloro-analog) until completion.

  • Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Implications for Biological Activity and Drug Design

  • Lipophilicity and Permeability: The increasing lipophilicity from chloro to iodo can enhance membrane permeability, which may be advantageous for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Target Engagement and Halogen Bonding: The larger halogens (bromine and especially iodine) are more polarizable and can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen or nitrogen) in a protein's active site. This can provide an additional anchoring point and significantly increase binding affinity and selectivity.[20]

  • Metabolic Stability: The position of the halogen on the aromatic ring can influence its susceptibility to metabolic degradation. A C-Cl bond is generally more resistant to metabolic cleavage than C-Br or C-I bonds.

  • Toxicity: The nature of the halogen can also impact the toxicological profile of a compound. In some cases, iodinated compounds have shown higher cytotoxicity compared to their chlorinated or brominated counterparts.[8]

Conclusion

The choice between 8-iodo-, 8-bromo-, and 8-chloro-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a strategic decision in the design of a synthetic route and the optimization of a lead compound.

  • This compound is the most reactive analog, making it an excellent choice for the rapid generation of diverse libraries of compounds under mild cross-coupling conditions. Its potential for strong halogen bonding makes it an intriguing candidate for structure-activity relationship (SAR) studies.

  • 8-Bromo-3,4-dihydro-2H-pyrano[3,2-c]pyridine offers a balance between reactivity and stability. It is often less expensive than the iodo-analog and is reactive enough for most standard cross-coupling reactions, making it a workhorse for many medicinal chemistry programs.

  • 8-Chloro-3,4-dihydro-2H-pyrano[3,2-c]pyridine , while the least reactive, is often the most cost-effective starting material and can impart greater metabolic stability. Its use requires more robust catalytic systems but can be advantageous in later stages of drug development where cost of goods and metabolic profile are critical.

Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for synthetic versatility, the desired physicochemical properties of the final compounds, and economic considerations.

References

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). PubMed. Retrieved January 16, 2026, from [Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 3,4-dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. Retrieved January 16, 2026, from [Link]

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Retrieved January 16, 2026, from [Link]

  • Suzuki coupling of aryl halides 8a–c with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][21][22]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][21][22]triazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

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  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Retrieved January 16, 2026, from [Link]

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validating the structure of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of methodologies for the structural validation of the novel heterocyclic compound, 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

The pyrano[3,2-c]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a heavy iodine atom at the 8-position not only modulates its biological activity but also provides a useful handle for structural studies. Here, we will explore the causal relationships behind experimental choices in structural validation, presenting a self-validating system of protocols and comparing the definitive nature of X-ray crystallography with complementary spectroscopic and computational techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule.[3] It provides unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions in the crystalline state. The presence of the heavy iodine atom in this compound is particularly advantageous for this technique, as it scatters X-rays more strongly than lighter atoms, simplifying the process of solving the crystal structure.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is designed to ensure the highest quality data and an unambiguous final structure.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth data_collection X-ray Diffraction Data Collection growth->data_collection data_processing Data Integration, Scaling, and Absorption Correction data_collection->data_processing solution Structure Solution (e.g., Direct Methods, Patterson Method) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Figure 1: Experimental workflow for X-ray crystallographic structure determination.
Detailed Protocol: X-ray Crystallography of this compound

1. Synthesis and Purification:

  • Synthesis: While a specific protocol for this compound is not widely published, analogous pyranopyridine derivatives can be synthesized through multi-component reactions or by functionalizing a pre-existing pyranopyridine core.[1][2] For the iodo-derivative, an electrophilic iodination of the corresponding 3,4-dihydro-2H-pyrano[3,2-c]pyridine precursor would be a plausible route.

  • Purification: The crude product must be purified to >99% purity to ensure the growth of high-quality single crystals. This is typically achieved by column chromatography on silica gel, followed by recrystallization.

2. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal suitable for X-ray diffraction.

  • Methodology:

    • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture).

    • Employ a slow crystallization technique. Slow evaporation of the solvent from a saturated solution in a loosely capped vial is a common and effective method.

    • Alternatively, vapor diffusion, where a less volatile "anti-solvent" slowly diffuses into the solution of the compound, can be used to induce crystallization.

  • Causality: Slow crystal growth is crucial to minimize defects in the crystal lattice, which would otherwise lead to poor diffraction quality.

3. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Procedure:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

4. Structure Solution and Refinement:

  • Software: Specialized software (e.g., SHELX, Olex2) is used for this process.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern. The heavy iodine atom simplifies this step, as its position can often be located first using methods like the Patterson function, and the rest of the molecule can be found in subsequent Fourier maps.

  • Structure Refinement: The atomic positions and their displacement parameters are adjusted to best fit the experimental diffraction data.

  • Validation: The final structure is validated using tools like checkCIF to ensure it conforms to established crystallographic standards and is chemically sensible.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its composition. In cases where suitable crystals cannot be obtained, these methods become the primary means of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[4] For this compound, a suite of NMR experiments would be employed.

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall connectivity of the pyranopyridine core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the molecular formula. For C₈H₈INO, the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Computational Modeling

In conjunction with experimental data, computational chemistry can be used to predict and rationalize molecular structures and properties.[5][6]

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule, predict its NMR chemical shifts, and calculate its vibrational frequencies (for comparison with IR spectroscopy). This synergy between experimental and computational data provides a high level of confidence in the proposed structure.[7]

Performance Comparison

TechniqueInformation ProvidedPhaseAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.SolidUnambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution-state conformation.
NMR Spectroscopy Atomic connectivity, stereochemical relationships, dynamic processes in solution.SolutionProvides information about the structure in a biologically relevant medium. Does not require crystallization.Does not provide precise bond lengths and angles. Can be complex to interpret for highly coupled spin systems.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.GasHigh sensitivity, requires very small amounts of sample. HRMS provides exact mass.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Computational Modeling Predicted 3D structure, electronic properties, spectroscopic data.In silicoCan provide insights into structures that are difficult to study experimentally. Can be used to predict properties.The accuracy of the results depends on the level of theory and basis set used. Experimental validation is necessary.

Conclusion

The structural validation of a novel compound like this compound is a multi-faceted process. Single-crystal X-ray crystallography is the unparalleled gold standard, providing a definitive and high-resolution snapshot of the molecular structure. The presence of the iodine atom in the target molecule makes it an excellent candidate for this technique. However, a comprehensive and self-validating approach necessitates the integration of complementary techniques. NMR spectroscopy confirms the atomic connectivity in solution, high-resolution mass spectrometry validates the elemental composition, and computational modeling provides a theoretical framework to support the experimental findings. By synergizing these methods, researchers can achieve the highest level of confidence in the structure and properties of new chemical entities, paving the way for their further development in fields such as medicinal chemistry and materials science.

References

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  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available at: [Link]

  • Iodine Heterocycles | Request PDF. ResearchGate. Available at: [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine, a critical building block in medicinal chemistry, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled resolution and quantitative accuracy.

This guide provides an in-depth, experience-driven approach to developing and validating a robust HPLC method for confirming the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Understanding the Analyte

This compound is a moderately polar heterocyclic compound. The presence of the basic pyridine nitrogen (pKa around 5.2-6) and the hydrophobic iodinated aromatic ring presents a unique set of challenges for chromatographic separation.[1][2] The goal is to develop a method that can separate the main compound from potential impurities, which may include starting materials, by-products, or degradation products. These impurities can have closely related structures and polarities, demanding a highly selective HPLC method.

Method Development: A Logic-Driven Approach

Our strategy centers on Reversed-Phase HPLC (RP-HPLC), the most widely used mode of HPLC due to its versatility and applicability to a broad range of compounds.[3][4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6]

Diagram: HPLC Purity Analysis Workflow

HPLC Purity Analysis Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting Analyte_Characterization Analyte Characterization (Polarity, pKa, UV Spectrum) Column_Selection Column Selection (e.g., C18) Analyte_Characterization->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Organic Solvent, Buffer, pH) Column_Selection->Mobile_Phase_Optimization Detection_Parameter_Setup Detection Parameter Setup (Wavelength) Mobile_Phase_Optimization->Detection_Parameter_Setup System_Suitability System Suitability Testing (SST) Detection_Parameter_Setup->System_Suitability Specificity Specificity / Forced Degradation System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Sample_Preparation Sample Preparation Robustness->Sample_Preparation Data_Acquisition Data Acquisition Sample_Preparation->Data_Acquisition Data_Processing Data Processing & Purity Calculation Data_Acquisition->Data_Processing Final_Report Final Report Generation Data_Processing->Final_Report

Caption: A visual representation of the logical flow from method development to final reporting in HPLC purity analysis.

Experimental Protocol: An Optimized RP-HPLC Method

This protocol is designed to provide excellent resolution and peak shape for this compound and its potential impurities.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]

  • Recommended Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating moderately polar to non-polar compounds.[3][6] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Alternative Column (for comparison): A Cyano (CN) column can be considered. While also used in reversed-phase, it offers different selectivity due to the polar cyano group and may be useful for resolving specific impurities that co-elute on a C18 column.[7][8]

2. Mobile Phase Preparation: The mobile phase composition is critical for achieving optimal separation.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic pyridine nitrogen.[6][10] This suppresses silanol interactions with the stationary phase, leading to symmetrical peak shapes and preventing tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Rationale: A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable runtime.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for the analyte.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic pH improves peak shape for the basic analyte.[1][6]
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% BEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds.[11] A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and water.[6]

  • Use sonication to ensure complete dissolution.[6]

  • Dilute to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[6]

The Self-Validating System: Ensuring Trustworthiness

A robust analytical method must be self-validating. This is achieved through a combination of system suitability testing and comprehensive method validation as per International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

System Suitability Testing (SST): The Pre-Flight Check

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16][17][18][19] This is a non-negotiable step for data integrity.

SST Protocol:

  • Prepare a standard solution of this compound at the target concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

SST ParameterAcceptance Criteria (USP)Purpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[16]
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.[16]
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation of critical peaks.[16]
Diagram: Logic of a Self-Validating HPLC Method

Self_Validating_HPLC_Method Method Developed HPLC Method SST System Suitability Test (SST) Method->SST Daily Check Validation Method Validation (ICH Q2(R2)) Method->Validation One-time Proof Data_Integrity Reliable & Trustworthy Data SST->Data_Integrity Ensures Performance Validation->Data_Integrity Proves Fitness for Purpose

Caption: A diagram illustrating how SST and method validation work together to ensure data integrity.

Comparison with an Alternative Method

To highlight the superiority of the optimized method, let's compare it with a common but less ideal alternative: an isocratic elution on a Cyano (CN) column without a mobile phase modifier.

FeatureOptimized C18 Method (Gradient, Acidified) Alternative CN Method (Isocratic, Neutral)
Peak Shape Symmetrical (Tailing Factor < 1.5)Significant Tailing (Tailing Factor > 2.5)
Resolution Baseline separation of all impurities (Rs > 2.0)Co-elution of polar impurities with the main peak.
Sensitivity High signal-to-noise ratio.Lower signal-to-noise due to peak broadening.
Robustness Stable retention times and peak areas.Retention time drift due to temperature fluctuations.

Hypothetical Data Summary:

MethodTailing FactorResolution (Rs) of Critical PairRSD of Peak Area (n=5)
Optimized C181.22.80.5%
Alternative CN2.81.13.2%

Forced Degradation: Proving Specificity

To demonstrate that the method is "stability-indicating," forced degradation studies are essential.[20][21] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products. The HPLC method must then be able to separate the intact analyte from all degradation products.

Forced Degradation Conditions (as per ICH Q1A(R2)): [20]

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours

  • Photolytic: UV/Vis light exposure

The ability of the optimized C18 method to resolve the main peak from all stress-induced degradants confirms its specificity and suitability for stability studies.

Diagram: Comparison of Chromatographic Performance

Chromatographic_Performance_Comparison Optimized_Method Optimized_Method Conclusion Superior Performance Optimized_Method->Conclusion Alternative_Method Alternative_Method Alternative_Method->Conclusion

Caption: A visual comparison of the performance of the optimized versus the alternative HPLC method.

Conclusion

Confirming the purity of a pharmaceutical intermediate like this compound requires a meticulously developed and validated HPLC method. The described RP-HPLC method, utilizing a C18 column with an acidified mobile phase and gradient elution, provides a robust, reliable, and self-validating system for this purpose. By understanding the physicochemical properties of the analyte and applying sound chromatographic principles, researchers can have high confidence in the purity data generated. This approach not only meets regulatory expectations but also upholds the highest standards of scientific integrity, ensuring the quality and safety of the final drug product.

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  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

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A Comparative Guide to Pyridine and Fused Pyrimidine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) remains a pivotal target. The dysregulation of its signaling pathway is a hallmark of numerous cancers, driving the proliferation and survival of tumor cells. Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of anti-EGFR therapy. Among the myriad of scaffolds explored, pyridine and its fused pyrimidine derivatives have shown significant promise, forming the backbone of several clinically approved and investigational drugs.

This guide provides an in-depth comparison of known pyridine and fused pyrimidine-based EGFR inhibitors. We will delve into the underlying biology of EGFR, compare the efficacy of representative compounds with supporting experimental data, and provide detailed protocols for key assays, empowering you to critically evaluate and advance your own EGFR-targeting research programs.

The Epidermal Growth factor Receptor (EGFR) Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation cascade creates docking sites for various adaptor proteins, initiating downstream signaling pathways crucial for cell growth, proliferation, differentiation, and survival.[1][3]

Key downstream signaling cascades activated by EGFR include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating gene expression and promoting cell proliferation.[4]

  • PI3K-AKT-mTOR Pathway: A major driver of cell survival and anti-apoptotic signals.[3]

  • STAT Pathway: Directly activated by EGFR phosphorylation, mediating inflammation, immune response, and proliferation.[3]

In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR signaling is aberrantly activated through receptor overexpression or activating mutations within the kinase domain.[4][5] These mutations can lead to ligand-independent, constitutive activation of the receptor, providing a constant stimulus for tumor growth.[6] This makes EGFR an attractive target for therapeutic intervention. Small molecule TKIs are designed to compete with ATP at its binding site in the intracellular kinase domain, thereby inhibiting autophosphorylation and blocking the downstream signaling cascade.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Inhibitor Pyridine/Fused Pyrimidine Inhibitors (TKIs) Inhibitor->EGFR ATP-competitive Inhibition

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Comparative Analysis of Pyridine and Fused Pyrimidine-Based EGFR Inhibitors

A variety of pyridine and fused pyrimidine scaffolds have been explored for their potential as EGFR inhibitors. These include pyridopyrimidines, thienopyrimidines, and furanopyrimidines, among others. The following table summarizes the reported in vitro activities of selected compounds from these classes against EGFR kinase and relevant cancer cell lines.

Compound ClassCompound ExampleTargetIC50 (nM)Cell LineIC50 (µM)Reference
Pyridopyrimidine Compound 25h EGFRL858R1.7HCC8270.025[5]
EGFRL858R/T790M23.3H19750.49[5]
Thienopyrimidine Compound B1 EGFRL858R/T790M13H19750.087[2]
Pyridothienopyrimidine Compound 9a EGFRWT21HepG-21.27[7]
EGFRL858R53MCF-710.80[7]
EGFRT790M81[7]
Furanopyrimidine Compound 15 EGFRWT393--[8]
EGFRL858R/T790M38[8]
Pyrrolopyrimidine Compound 46 EGFR3.76--[9][10]
Reference Drug Gefitinib EGFR---
Reference Drug Erlotinib EGFR---
Reference Drug Osimertinib EGFRL858R/T790M-H1975-

Note: This table presents a selection of compounds for comparative purposes. IC50 values are highly dependent on assay conditions and should be interpreted within the context of the cited study.

The data highlights the potent inhibitory activity of these scaffolds, with several compounds exhibiting nanomolar efficacy against both wild-type and mutant forms of EGFR. For instance, the pyridopyrimidine compound 25h demonstrates potent inhibition of both EGFRL858R and the resistant EGFRL858R/T790M mutant, along with corresponding low micromolar to nanomolar activity in cancer cell lines.[5] Similarly, the thienopyrimidine B1 shows high potency and selectivity for the double mutant.[2] The pyridothienopyrimidine 9a also displays impressive, broad-spectrum EGFR inhibition.[7] The furanopyrimidine 15 showcases a desirable selectivity for the mutant EGFR over the wild-type.[8]

Experimental Protocols for Evaluating EGFR Inhibitors

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize EGFR inhibitors.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The amount of light generated is proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute the EGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and test compounds in a tyrosine kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

  • Assay Plate Setup: In a 384-well low-volume plate, add 1 µl of the test compound at various concentrations or a vehicle control (e.g., 5% DMSO).

  • Enzyme Addition: Add 2 µl of the diluted EGFR enzyme to each well.

  • Initiation of Reaction: Add 2 µl of a substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µl of ADP-Glo™ Reagent to each well.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add 10 µl of Kinase Detection Reagent to each well.

  • Third Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor to Plate A->B C Add Enzyme B->C D Add Substrate/ATP Mix (Start Reaction) C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for an in vitro EGFR kinase assay.

Cellular Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[11] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/ml) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Incubation with Shaking: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy within the cellular context.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the phosphorylated form of the target protein (p-EGFR) and the total protein.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR.

Conclusion

The pyridine and fused pyrimidine scaffolds represent a rich source of potent and selective EGFR inhibitors. The comparative data presented in this guide underscore the potential of these compound classes in the development of novel anticancer therapeutics. The detailed experimental protocols provide a framework for the rigorous evaluation of new chemical entities targeting EGFR. As our understanding of EGFR biology and resistance mechanisms continues to evolve, the continued exploration and optimization of these privileged scaffolds will undoubtedly play a crucial role in advancing the fight against cancer.

References

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology, 42, 1-12. [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Pyrano[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Robust In Vitro Assay Validation in Drug Discovery

The pyrano[3,2-c]pyridine scaffold is a privileged heterocyclic system, demonstrating a wide array of pharmacological activities, including potent anti-cancer, anti-fungal, and anti-bacterial properties. Many derivatives have shown promise as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for therapeutic development.[1][2] However, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous testing and validation. The foundation of this journey lies in robust in vitro assays that are not only sensitive and accurate but also meticulously validated to ensure the reliability and reproducibility of the data.

This guide provides a comprehensive comparison of key in vitro assays for the characterization of pyrano[3,2-c]pyridine derivatives. As a Senior Application Scientist, my focus extends beyond mere protocol recitation. I will delve into the causality behind experimental choices, emphasizing the principles of a self-validating system, and ground our discussion in the authoritative standards of the industry, primarily the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5]

Pillar 1: Strategic Assay Selection and Design

The initial step in any in vitro evaluation is the selection of appropriate assays that align with the hypothesized mechanism of action of the pyrano[3,2-c]pyridine derivatives. Given their established role as kinase inhibitors and cytotoxic agents, a multi-tiered approach is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Biochemical Assays Biochemical Assays Cellular Target Engagement Cellular Target Engagement Biochemical Assays->Cellular Target Engagement Confirm in Cellular Context Cell Viability Assays Cell Viability Assays Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Investigate Cell Death Pathway Pyrano[3,2-c]pyridine Derivatives Pyrano[3,2-c]pyridine Derivatives Pyrano[3,2-c]pyridine Derivatives->Biochemical Assays Target Inhibition Pyrano[3,2-c]pyridine Derivatives->Cell Viability Assays Cytotoxicity

Caption: Tiered approach for in vitro characterization.

This tiered strategy allows for an efficient and cost-effective evaluation, starting with broad screening assays and progressively moving towards more complex, mechanistic studies for promising candidates.

Pillar 2: The Cornerstone of Trustworthiness: In Vitro Assay Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended application.[5] For cell-based and biochemical assays, a phase-appropriate approach to validation is often adopted, with the rigor of validation increasing as a compound progresses through the drug discovery pipeline.[6][7]

The core validation parameters, as stipulated by ICH Q2(R1), are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3][5]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (intra-assay precision) and intermediate precision.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Comparative Guide to Key In Vitro Assays

Kinase Activity Assays: Quantifying Target Inhibition

Since many pyrano[3,2-c]pyridine derivatives are designed as kinase inhibitors, a direct biochemical assay to quantify their inhibitory potential is paramount.[1][2]

Comparison of Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Use Case
Radiometric Assays Measures the incorporation of radioactively labeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[10][11]High sensitivity, direct measurement of phosphorylation, considered a "gold standard".[10][11]Requires handling of radioactive materials, cumbersome, generates radioactive waste.[10]Validation of hits from other screens, detailed kinetic studies.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[12][13]High sensitivity, broad applicability, non-radioactive.[12][14]Multi-step procedure, potential for interference from coupling enzymes.[12][14]High-throughput screening (HTS), dose-response analysis.
Fluorescence-Based Assays Can be based on various principles, including fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).Homogeneous "mix-and-read" formats, non-radioactive, amenable to HTS.Potential for compound interference (autofluorescence), may require specific substrates or antibodies.HTS, hit confirmation.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 value of a pyrano[3,2-c]pyridine derivative against a target kinase.

  • Reagent Preparation: Prepare serial dilutions of the pyrano[3,2-c]pyridine derivative in the appropriate buffer (e.g., 1% DMSO final concentration).

  • Kinase Reaction: In a 384-well plate, add the target kinase, its specific substrate, and ATP. Add the serially diluted compound.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[15]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[15]

  • Kinase Detection Reagent Addition: Add the kinase detection reagent to convert the generated ADP into a luminescent signal.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15]

G cluster_0 Kinase Reaction cluster_1 Signal Generation Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor ADP-Glo™ Reagent ADP-Glo™ Reagent Kinase + Substrate + ATP + Inhibitor->ADP-Glo™ Reagent Incubate & Terminate Kinase Detection Reagent Kinase Detection Reagent ADP-Glo™ Reagent->Kinase Detection Reagent Luminescence Luminescence Kinase Detection Reagent->Luminescence IC50 Determination IC50 Determination Luminescence->IC50 Determination

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell Viability Assays: Assessing Cytotoxicity

Cell viability assays are fundamental for determining the cytotoxic or anti-proliferative effects of pyrano[3,2-c]pyridine derivatives on cancer cell lines.

Comparison of Cell Viability Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesImportant Considerations
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells.[6]Inexpensive, widely used.Multi-step process, formazan crystals require solubilization, potential for interference from polyphenolic compounds.[3][6]Ensure complete solubilization of formazan crystals for accurate readings.
CellTiter-Glo® Luminescent Assay Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[16]High sensitivity, simple "add-mix-measure" format, fast.[3][16]More expensive than MTT, signal can be affected by factors that alter intracellular ATP levels.Ensure a stable luminescent signal by following the recommended incubation time.[16]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrano[3,2-c]pyridine derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays: Elucidating the Mechanism of Cell Death

If a pyrano[3,2-c]pyridine derivative demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Comparison of Apoptosis Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesOrthogonal Confirmation
Annexin V Staining Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[17]Detects early apoptotic events, can be combined with a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells.Cannot distinguish between apoptosis and other forms of cell death that involve PS externalization.Caspase Activity Assays
Caspase Activity Assays Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.[17]Specific for apoptosis, can be used to probe specific caspase pathways (e.g., caspase-3/7 for executioner caspases).Measures an enzymatic activity, which may not always correlate with the final cell fate.Annexin V Staining, TUNEL Assay
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[17]Detects a late and irreversible stage of apoptosis.Can also label necrotic cells, may not detect early apoptotic events.Morphological analysis, Caspase Activity Assays

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay with Flow Cytometry

  • Cell Treatment: Treat cells with the pyrano[3,2-c]pyridine derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[18]

G cluster_0 Cell Populations Viable Viable Early Apoptotic Early Apoptotic Late Apoptotic/Necrotic Late Apoptotic/Necrotic Necrotic Necrotic Annexin V-/PI- Annexin V-/PI- Annexin V-/PI-->Viable Annexin V+/PI- Annexin V+/PI- Annexin V+/PI-->Early Apoptotic Annexin V+/PI+ Annexin V+/PI+ Annexin V+/PI+->Late Apoptotic/Necrotic Annexin V-/PI+ Annexin V-/PI+ Annexin V-/PI+->Necrotic

Caption: Interpretation of Annexin V/PI Staining.

Cellular Target Engagement Assays: Confirming Intracellular Action

A potent inhibitor in a biochemical assay does not guarantee activity in a cellular context. Cellular target engagement assays are crucial for confirming that the compound reaches and binds to its intended target within the complex environment of a living cell.[5][19]

Comparison of Target Engagement Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest Use Case
Western Blotting for Phospho-Substrates Measures the phosphorylation status of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in substrate phosphorylation.[15]Relatively simple and widely accessible technique.Indirect measure of target engagement, relies on the availability of a specific phospho-antibody.Validating on-target activity for known kinases with established downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[1]Direct, label-free method to confirm target binding in intact cells, applicable to a wide range of targets.[1][20]Can be technically demanding, requires optimization for each target.Unequivocal confirmation of target engagement, especially for novel targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the pyrano[3,2-c]pyridine derivative or a vehicle control.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Fractionation: Separate the soluble (non-denatured) and aggregated protein fractions by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[20]

Conclusion: A Framework for Confident Decision-Making

The successful advancement of pyrano[3,2-c]pyridine derivatives in the drug discovery pipeline is critically dependent on the generation of high-quality, reliable, and reproducible in vitro data. This guide has provided a comparative framework for the selection, execution, and validation of key assays, grounded in the principles of scientific integrity and authoritative guidelines. By embracing a multi-tiered, validated approach, researchers can build a robust data package that provides a clear understanding of a compound's potency, mechanism of action, and cellular efficacy. This, in turn, enables confident, data-driven decisions, ultimately accelerating the translation of promising molecules into novel therapeutics.

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A Researcher's Guide to Cross-Reactivity Profiling Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, navigating the intricate landscape of kinase inhibitor development is a formidable challenge. The high degree of conservation within the ATP-binding site across the human kinome means that achieving inhibitor selectivity is a critical, yet often elusive, goal.[1][2] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, making a comprehensive understanding of a compound's cross-reactivity profile indispensable.[3][4][5] This guide provides an in-depth comparison of the predominant methodologies for kinase cross-reactivity profiling, offering insights into experimental design, data interpretation, and the strategic application of these powerful techniques in drug discovery.

The Rationale: Why Kinase Selectivity Profiling is Non-Negotiable

Protein kinases are integral to virtually all cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][7][8] Consequently, they have become one of the most important classes of drug targets.[7] However, the very nature of the kinome presents a significant hurdle. With over 500 members, the potential for a small molecule inhibitor to interact with multiple kinases is high.[8]

Early and comprehensive kinase profiling offers several strategic advantages:

  • Toxicity Prediction: Identifying potential off-target interactions early can help anticipate adverse effects before advancing to costly preclinical and clinical stages.[9]

  • Lead Optimization: Understanding the selectivity profile guides medicinal chemistry efforts to enhance potency against the desired target while minimizing off-target activity.[9][10]

  • Drug Repurposing: Uncovering unexpected potent activity against other kinases can open new therapeutic avenues for existing compounds.[9][11]

  • Mechanism of Action Studies: A clear selectivity profile is crucial for accurately interpreting the results of cellular and in vivo studies.[11]

Methodologies for Kinase Cross-Reactivity Profiling: A Comparative Overview

A variety of robust methods are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly categorized into biochemical assays, which measure direct molecular interactions or enzymatic inhibition, and cell-based assays, which evaluate target engagement within a more physiological context.[7][12]

Biochemical Assays: The Workhorse of Kinome Profiling

Biochemical assays are the most common starting point for selectivity profiling due to their high-throughput nature and direct measurement of inhibitor-kinase interactions.[7]

1. Activity-Based Assays: These assays directly measure the catalytic activity of a kinase by quantifying the phosphorylation of a substrate.

  • Radiometric Assays: Considered the "gold standard," these assays use radio-labeled ATP (³²P or ³³P) and measure the incorporation of the radioactive phosphate into a substrate.[13][14] They are highly sensitive and less prone to interference from compounds.[15]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[2][8][16] They offer a non-radioactive, high-throughput alternative.

  • Fluorescence-Based Assays: A diverse category that includes:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique measures the FRET between a lanthanide donor and a fluorescent acceptor when brought into proximity by a phosphorylation event recognized by a specific antibody.[13][17][18] It is a robust and sensitive method suitable for high-throughput screening.[18][19]

    • Fluorescence Polarization (FP): This method measures the change in polarization of a fluorescently labeled substrate upon binding to a larger molecule, such as an antibody that recognizes the phosphorylated substrate.[8][13]

2. Binding Assays: These assays measure the direct binding of a compound to a kinase, independent of its enzymatic activity.

  • Competition Binding Assays (e.g., KINOMEscan™): This widely used platform involves a test compound competing with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[20]

  • Thermal Shift Assays (TSA): This method measures the change in the melting temperature of a kinase in the presence of a compound. Ligand binding stabilizes the protein, leading to an increase in its melting temperature.[21]

Comparison of Biochemical Assay Platforms

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of ³²P/³³P-ATP into a substrate.Gold standard, high sensitivity, low interference.Requires handling of radioactive materials, lower throughput.
Luminescence Measures ADP production via a coupled enzymatic reaction leading to light output.Non-radioactive, high-throughput, good sensitivity.Potential for enzyme inhibition by test compounds.
TR-FRET Measures FRET between a donor and acceptor on a substrate and antibody.Homogeneous, high-throughput, sensitive, reduced interference.[17]Requires specific antibodies and labeled substrates.
Competition Binding Measures displacement of a known ligand from the kinase active site.High-throughput, independent of enzyme activity, can identify non-ATP competitive binders.[22]Does not directly measure functional inhibition.[23]
Thermal Shift Measures the change in protein melting temperature upon ligand binding.Label-free, can be high-throughput.Indirect measure of binding, can be affected by buffer conditions.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for kinase cross-reactivity profiling, from compound submission to data analysis.

G cluster_0 Phase 1: Preparation & Assay Selection cluster_1 Phase 2: Screening Execution cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Validation Compound Compound Submission (Purity & Concentration Verified) Assay_Selection Assay Platform Selection (e.g., Activity vs. Binding) Compound->Assay_Selection Panel_Selection Kinase Panel Selection (e.g., Full Kinome vs. Focused Panel) Assay_Selection->Panel_Selection Primary_Screen Primary Screen (Single High Concentration) Panel_Selection->Primary_Screen Dose_Response Dose-Response (IC50/Kd) (For Hits from Primary Screen) Primary_Screen->Dose_Response Data_QC Data Quality Control (Z', S/B Ratio) Dose_Response->Data_QC Selectivity_Score Selectivity Analysis (e.g., S-Score, Gini Coefficient) Data_QC->Selectivity_Score Kinome_Map Data Visualization (Kinome Tree, Heatmap) Selectivity_Score->Kinome_Map Cell_Based_Assay Cell-Based Target Engagement (e.g., NanoBRET™) Kinome_Map->Cell_Based_Assay Phenotypic_Screen Phenotypic Screening Cell_Based_Assay->Phenotypic_Screen

Caption: A generalized workflow for kinase cross-reactivity profiling.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are excellent for initial profiling, they may not always reflect a compound's behavior in a cellular environment.[21][24] Cell-based assays provide a more physiologically relevant assessment of target engagement and potency.[7]

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a luciferase-tagged kinase in live cells.[14] A fluorescent tracer binds to the kinase's ATP pocket, and a competitive inhibitor displaces it, disrupting the bioluminescence resonance energy transfer (BRET) signal.[14] This allows for the determination of cellular potency and residence time.[7]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a specific downstream substrate of the target kinase within the cell, often using antibody-based detection methods like Western blotting or ELISA.[25]

  • Ba/F3 Cell Proliferation Assays: This method is particularly useful for oncogenic kinases that can drive cell proliferation independently of growth factors.[7][25] Inhibition of the kinase leads to a decrease in cell viability, providing a measure of the compound's cellular activity.[25]

Biochemical vs. Cell-Based Assays: A Necessary Synergy

It is crucial to recognize that biochemical and cell-based assays are complementary, not mutually exclusive.[4][25] A compound that is potent in a biochemical assay may show reduced activity in a cell-based assay due to poor cell permeability or efflux. Conversely, a compound may be more potent in cells if it is a prodrug that requires metabolic activation. Therefore, a comprehensive profiling strategy should incorporate both approaches.

Interpreting the Data: From Raw Numbers to Actionable Insights

The output of a kinase profiling screen can be a large and complex dataset. Effective data visualization and analysis are key to extracting meaningful insights.[9]

  • Kinome Tree Visualization: Mapping the inhibition data onto a kinome tree provides an intuitive visual representation of a compound's selectivity.[9] This allows researchers to quickly identify on- and off-target activities and see if off-targets are clustered within specific kinase families.

  • Selectivity Scores: Quantitative metrics like the S-score or Gini coefficient can be used to objectively measure the selectivity of a compound.

  • IC50/Kd Values: For hits identified in the primary screen, determining the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) provides a quantitative measure of potency.

The following diagram illustrates the concept of ATP-competitive versus allosteric inhibition, a key factor in interpreting profiling data and designing selective inhibitors.

G cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition ATP_Site ATP Binding Site Inhibitor_A Type I/II Inhibitor Inhibitor_A->ATP_Site Binds to active site ATP ATP ATP->ATP_Site Competes for same site ATP_Site_B ATP Binding Site Allo_Site Allosteric Site Allo_Site->ATP_Site_B Induces conformational change, inhibiting ATP binding Inhibitor_B Type III/IV Inhibitor Inhibitor_B->Allo_Site Binds to distal site ATP_B ATP ATP_B->ATP_Site_B

Caption: Modes of kinase inhibition.

Allosteric inhibitors, which bind to sites other than the highly conserved ATP pocket, often exhibit greater selectivity.[26][27][28] However, developing such inhibitors can be more challenging.[29] Profiling platforms that can detect both ATP-competitive and allosteric inhibitors, such as some binding assays, are particularly valuable.[27][30]

Protocols for Key Experiments

To ensure the integrity and reproducibility of your data, it is essential to follow well-defined protocols.

Protocol 1: KINOMEscan® Competition Binding Assay (Illustrative)

This protocol outlines the general steps for a competition binding assay.

  • Preparation: DNA-tagged kinases are prepared. The test compound is serially diluted in DMSO.

  • Binding Reaction: The kinase, test compound, and an immobilized active-site directed ligand are combined in a multi-well plate.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by detecting the associated DNA tag using qPCR.[20] A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.

Protocol 2: ADP-Glo™ Kinase Activity Assay (Illustrative)

This protocol describes a typical luminescence-based activity assay.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in a buffer containing a specific concentration of ATP (often at the Km for ATP to ensure comparability).

  • Reaction Termination: After a set time, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which converts the ADP produced by the kinase reaction back into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is proportional to the kinase activity.[2] A decrease in luminescence indicates inhibition.

Conclusion: A Strategic Imperative

In the quest for novel and effective kinase-targeted therapies, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a strategic imperative. By thoughtfully selecting from the diverse array of available profiling technologies, from high-throughput biochemical screens to physiologically relevant cell-based assays, researchers can make more informed decisions, mitigate risks, and ultimately accelerate the journey from a promising hit to a life-changing medicine. The integration of these powerful tools, coupled with rigorous data analysis and interpretation, provides the clarity needed to navigate the complexities of the human kinome.

References

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  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein kinase engagement in cells. Cell Chemical Biology. [Link]

  • Goldstein, D. M., et al. (2008). High-throughput kinase-profiling as a platform for drug discovery. Nature Reviews Drug Discovery. [Link]

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Safety Operating Guide

Navigating the Aftermath: A Senior Scientist's Protocol for the Proper Disposal of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine. As a halogenated heterocyclic compound, its disposal requires a multi-faceted approach, considering its potential toxicity, environmental impact, and reactivity. This protocol is designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

The core principle of chemical disposal is never to dispose of hazardous materials down the drain or in the regular trash.[1][2] Institutions are mandated to have a dedicated Environmental Health & Safety (EHS) department to manage hazardous waste.[1][3] This guide will walk you through the necessary steps to prepare this compound for collection by your institution's EHS professionals.

I. Hazard Profile: Understanding the "Why" Behind the Procedure

To safely handle and dispose of this compound, we must first deconstruct its chemical nature and the hazards associated with its constituent parts. The molecule's structure incorporates a pyridine ring, an iodo-substituent, and a dihydropyran moiety, each contributing to its overall hazard profile.

  • Pyridine Core: Pyridine and its derivatives are often volatile, flammable liquids with a pungent odor.[4][5] They are typically harmful if swallowed, inhaled, or absorbed through the skin and are suspected carcinogens.[4][6] Therefore, all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2][4]

  • Iodo- Substituent: Organic iodides can be toxic and pose a significant environmental hazard, particularly to aquatic life.[7][8] Iodine-containing compounds should never be poured down the drain, as this can disrupt ecosystems.[7] Furthermore, upon combustion, they can release hazardous vapors and iodine compounds.

  • Dihydropyran Ring: The dihydropyran structure contributes to the compound's flammability.[9][10] It is crucial to store this chemical and its waste away from ignition sources.[2][9]

A summary of the key hazards is presented in the table below.

Hazard ClassAssociated Structural MoietyPrimary RiskCitation
Acute Toxicity PyridineHarmful if swallowed, inhaled, or in contact with skin.[6]
Flammability Dihydropyran, PyridineFlammable liquid and vapor.[9][10]
Chronic Toxicity PyridineSuspected carcinogen.[4]
Environmental Hazard Iodo-substituentToxic to aquatic life.[7]

II. Pre-Disposal: Immediate Safety & Handling

Before initiating the disposal process, ensure that all necessary safety measures are in place. This is a non-negotiable step to protect yourself and your colleagues.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

Engineering Controls:

  • All handling and preparation for disposal of this compound and its contaminated materials must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • An emergency eyewash station and safety shower must be readily accessible and unobstructed.[4][11]

III. Step-by-Step Disposal Protocol

The following protocol details the segregation and packaging of this compound waste streams for collection by your institution's EHS department.

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[12] Never mix incompatible waste streams. For this compound, you will likely have three distinct types of waste:

  • A. Unused or Expired Pure Compound: Any remaining solid this compound.

  • B. Contaminated Solutions: Solvents (e.g., from chromatography or reaction workups) containing the compound. This waste should be further segregated into halogenated and non-halogenated solvent waste.

  • C. Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper that have come into direct contact with the compound.

Step 2: Container Selection and Labeling

The choice of container is critical for safe storage and transport.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. For liquid waste (contaminated solvents), a high-density polyethylene (HDPE) or glass bottle is appropriate.[2][12] For solid waste, a sturdy plastic bag or a wide-mouthed plastic container is suitable.[11] The container must have a secure, tight-fitting lid.[3]

  • Label the Container Immediately: As soon as you designate a container for waste, it must be labeled.[1][3] Affix a "Hazardous Waste" label provided by your EHS department. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • For mixtures, list all constituents and their approximate percentages.[3]

    • The date accumulation started.

    • The specific hazards (e.g., "Flammable," "Toxic," "Environmental Hazard").

Step 3: Waste Accumulation
  • Pure Compound: Transfer any unused or expired solid directly into its designated, labeled hazardous waste container.

  • Contaminated Solutions: Carefully pour the liquid waste into the appropriate halogenated waste solvent container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[3]

  • Contaminated Solids: Place all contaminated solid materials into their designated solid waste container.

Crucial Point: Keep all waste containers securely closed except when adding waste.[1][3][12] This prevents the release of harmful vapors and reduces the risk of spills.

Step 4: Storage Pending Disposal

Store the prepared waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[3][14] This area must be:

  • Under the control of laboratory personnel.[3]

  • Away from heat, open flames, and other ignition sources.[4][9]

  • Segregated from incompatible chemicals (e.g., strong acids, bases, and oxidizing agents).[4][15]

  • Within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[1][12]

Step 5: Arrange for Professional Disposal

Once your waste container is full (or you are finished generating this type of waste), schedule a pickup with your institution's EHS department.[1][16] They are trained professionals who will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, likely through high-temperature incineration at a licensed facility.[5]

IV. Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain it.[2]

  • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.[9][15]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.[2][4]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_waste_type Step 1: Segregate Waste cluster_container Step 2 & 3: Contain & Accumulate cluster_storage Step 4: Store Safely cluster_disposal Step 5: Final Disposal start Waste Generation (this compound) pure Pure Compound / Residue start->pure liquid Contaminated Liquid (e.g., Solvents) start->liquid solid Contaminated Solid (e.g., Gloves, Paper) start->solid container_pure Select & Label 'Hazardous Waste' Container (Solid) pure->container_pure container_liquid Select & Label 'Hazardous Halogenated Waste' Container (Liquid) liquid->container_liquid container_solid Select & Label 'Hazardous Waste' Container (Solid) solid->container_solid storage Store in designated Satellite Accumulation Area (SAA) - Ventilated, Cool, Segregated - Secondary Containment container_pure->storage container_liquid->storage container_solid->storage pickup Contact EHS for Waste Pickup storage->pickup When container is full or project is complete end Licensed Contractor Disposes of Waste (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within the scientific community. The responsible management of chemical waste is a shared responsibility that safeguards both researchers and the world we live in.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • University of Kansas. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Environment, Health and Safety. Retrieved from [Link]

  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Vanderbilt Environmental Health and Safety. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke SMIF. Retrieved from [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration? r/chemistry. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

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  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS No. 1222533-89-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, namely iodo-pyridines and other halogenated heterocyclic molecules, to establish a robust framework for safe laboratory practices. The procedural recommendations herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, minimizing exposure risks and ensuring environmental stewardship.

Hazard Assessment: A Synthesis of Analogous Compound Data

The hazard profile of this compound is inferred from the known toxicological properties of its core chemical moieties: the pyridine ring and the iodo-substituent.

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can cause a range of adverse health effects, including irritation to the skin, eyes, and respiratory tract.[1][4] Neurological symptoms such as headache, dizziness, and nausea have also been reported with pyridine exposure.[3][5]

  • Iodo-Substituent : Halogenated organic compounds, including those containing iodine, warrant careful handling due to their potential for increased toxicity and persistence.[6] Iodo-pyridines, for instance, are classified as causing skin and eye irritation and may lead to respiratory irritation.[7][8]

Based on these structural parallels, it is prudent to handle this compound as a compound that is potentially harmful through oral, dermal, and inhalation routes of exposure. It should be considered an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory when working with this compound. The following table outlines the recommended PPE, with an emphasis on the rationale behind each selection.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.To protect against accidental splashes of the compound, which is presumed to be an eye irritant. A face shield provides an additional layer of protection for the entire face.[9]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact, as iodo-pyridines are known skin irritants.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
Body Protection A buttoned laboratory coat.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the compound outside of a certified chemical fume hood or if there is a potential for aerosol generation. This mitigates the risk of inhaling the compound, which is presumed to be a respiratory irritant.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage location should be clearly labeled with the compound's identity and associated hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation exposure.

  • Dissolution : If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup : Ensure all reaction vessels are properly secured and that any potential for release is controlled.

  • Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a solid spill, gently cover with an inert absorbent material to prevent dust formation.[8]

  • Collect : Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated materials (e.g., gloves, weighing paper, absorbent materials) in a designated and clearly labeled hazardous waste container.[10]

  • Liquid Waste : Collect any solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Disposal Route : All waste must be disposed of through your institution's licensed hazardous waste management program, typically involving high-temperature incineration.[10]

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Assess_Hazards Assess Hazards (Analog Data) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Spill_Response Spill Response Perform_Experiment->Spill_Response If Spill Occurs Exposure_Response Exposure Response Perform_Experiment->Exposure_Response If Exposure Occurs Segregate_Waste Segregate Waste (Halogenated) Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose via Hazardous Waste Program Segregate_Waste->Dispose_Waste

Caption: A flowchart outlining the necessary steps for the safe handling of this compound, from preparation to disposal.

Conclusion

While direct toxicological data for this compound is not currently available, a conservative approach based on the known hazards of its structural components is essential for ensuring laboratory safety. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols, researchers can confidently and safely work with this compound.

References

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  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.).
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  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf. (n.d.).
  • Heterocycles in Medicinal Chemistry. (n.d.).
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  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. (2024, December 5). European Journal of Medicinal Chemistry, 279, 116838.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.